Product packaging for Atto 565 NHS ester(Cat. No.:)

Atto 565 NHS ester

Cat. No.: B15136079
M. Wt: 724.2 g/mol
InChI Key: OSWZCOHJOXZUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atto 565 NHS ester is an amine-reactive fluorescent labeling reagent based on a Rhodamine structure, designed for conjugating to primary amines in proteins, peptides, and amino-modified oligonucleotides to form stable amide bonds. This orange-emitting dye exhibits exceptional optical properties for demanding research applications, with an excitation maximum at 562 nm and an emission maximum at 589 nm. It features a high extinction coefficient of 120,000 cm⁻¹M⁻¹ and an outstanding fluorescence quantum yield of 0.90, ensuring bright and dependable signals. These characteristics make it an ideal tool for single-molecule detection and a range of high-resolution microscopy techniques, including confocal microscopy, STED, PALM, dSTORM, and fluorescence correlation spectroscopy (FCS). The dye is also noted for its low biotoxicity, making it suitable for various biological research contexts. The optimal pH for efficient coupling reactions with this NHS ester is between 8.0 and 9.0. To preserve stability, the product should be stored frozen at below -15°C, and exposure to light should be minimized. This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H38ClN3O11 B15136079 Atto 565 NHS ester

Properties

Molecular Formula

C36H38ClN3O11

Molecular Weight

724.2 g/mol

IUPAC Name

2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate

InChI

InChI=1S/C30H30N2O3.C6H7NO4.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-4(8)11-7-5(9)2-3-6(7)10;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;2-3H2,1H3;(H,2,3,4,5)

InChI Key

OSWZCOHJOXZUCB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)ON1C(=O)CCC1=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Foundational & Exploratory

Atto 565 NHS Ester: A Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral and physical properties of Atto 565 NHS ester, a widely used fluorescent probe in biological research. This document details experimental protocols for its application in labeling biomolecules and presents its utility in advanced microscopy techniques for studying cellular signaling pathways.

Core Properties of this compound

Atto 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary and secondary amines in biomolecules, such as the lysine residues in proteins, forming a stable amide bond.[3][4]

Spectral and Photophysical Characteristics

The key spectral and photophysical properties of Atto 565 are summarized in the table below, providing essential data for experimental design and data analysis.

PropertyValueReference(s)
Excitation Maximum (λex) 564 nm
Emission Maximum (λem) 590 nm
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.90[1][5]
Fluorescence Lifetime (τ) 4.0 ns
Molecular Weight 708.11 g/mol [4]
Physicochemical Properties

The following table outlines the key physicochemical properties of this compound relevant to its handling and application in experimental settings.

PropertyDescriptionReference(s)
Solubility Soluble in DMF and DMSO. Low water solubility.
Reactivity Reacts with primary and secondary amines at pH 8.0-9.0.[4]
Storage Store at -20°C, protected from light and moisture.

Experimental Protocols

Detailed methodologies for the use of this compound in protein labeling are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protein Labeling with this compound

This protocol describes the general procedure for conjugating this compound to a protein of interest.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5)

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer to remove any unreacted NHS ester.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS). The first colored band to elute is the conjugated protein.

Visualization of a Signaling Pathway: GPCR-G Protein Interaction

Atto 565 has been utilized to study the intricate dynamics of cellular signaling, such as the interaction between G-protein coupled receptors (GPCRs) and their cognate G proteins.[1] The following diagram illustrates the experimental workflow for visualizing this interaction using single-molecule microscopy.

GPCR_Signaling_Workflow cluster_labeling Biomolecule Labeling cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis GPCR GPCR Labeling (e.g., SNAP-tag with BG-Atto 647N) Cell Introduce labeled proteins into live cells GPCR->Cell G_Protein G Protein Labeling (with this compound) G_Protein->Cell TIRF TIRF Microscopy Cell->TIRF Agonist Stimulation Tracking Single-Molecule Tracking & Co-localization Analysis TIRF->Tracking Kinetics Determine Interaction Kinetics (kon, koff) Tracking->Kinetics

Workflow for studying GPCR-G protein interactions using Atto 565.

This workflow demonstrates how this compound, in conjunction with another fluorescent dye, can be used to label specific signaling proteins. Subsequent imaging with Total Internal Reflection Fluorescence (TIRF) microscopy allows for the visualization of individual molecules at the cell membrane. By tracking the movement and co-localization of the labeled GPCRs and G proteins upon agonist stimulation, researchers can derive critical kinetic parameters of their interaction, providing insights into the signaling mechanism.

Applications in Advanced Microscopy

The exceptional photophysical properties of Atto 565 make it an ideal candidate for super-resolution microscopy techniques that push the boundaries of optical resolution.[2]

  • Stimulated Emission Depletion (STED) Microscopy: Atto 565's high photostability and efficient switching between fluorescent and dark states are advantageous for STED imaging, enabling the visualization of subcellular structures with nanoscale resolution.[1]

  • Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (dSTORM): The dye's characteristics are also well-suited for these single-molecule localization techniques, which rely on the precise localization of individual fluorophores to reconstruct a super-resolved image.[2]

  • Single-Molecule Tracking (SMT): The brightness and photostability of Atto 565 allow for the tracking of individual biomolecules over extended periods, providing valuable information on their diffusion dynamics and interactions within living cells.[5]

References

Atto 565 NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Atto 565 NHS ester, a fluorescent dye widely utilized in biological research and drug development. Addressed to researchers, scientists, and professionals in the field, this document details the dye's spectral properties, experimental protocols for its use, and the fundamental chemical reactions that enable its application in labeling biomolecules.

Core Spectroscopic and Photophysical Properties

Atto 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3] These properties make it a robust tool for a variety of fluorescence-based applications, including high-resolution microscopy.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules, such as the lysine residues of proteins.[4][5]

The key quantitative characteristics of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex)562 - 564 nm[5][6]
Emission Maximum (λem)589 - 590 nm[5][6]
Molar Extinction Coefficient (ε)1.2 x 10⁵ M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield (Φ)90%[6]
Fluorescence Lifetime (τ)4.0 ns[6]

Experimental Protocols: Protein and Antibody Labeling

The following is a detailed methodology for the covalent labeling of proteins and antibodies with this compound. This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials
  • This compound

  • Protein or antibody of interest

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)[4][7]

  • Anhydrous, amine-free DMSO or DMF[6]

  • Gel filtration column (e.g., Sephadex G-25)[6][7]

  • Phosphate-buffered saline (PBS)

Procedure
  • Protein Preparation:

    • Dissolve the protein or antibody in the amine-free labeling buffer at a concentration of 2-10 mg/mL.[4] Protein concentrations below 2 mg/mL may decrease labeling efficiency.[6]

    • If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS prior to labeling.[4][8]

  • Dye Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous, amine-free DMSO or DMF.[6][8] A typical concentration is 1-10 mg/mL.

  • Conjugation Reaction:

    • The optimal molar ratio of dye to protein for labeling can vary and should be determined empirically. A starting point of a 5:1 to 15:1 molar excess of dye to protein is recommended.[4]

    • Add the calculated amount of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[4][6] For some specific Atto dyes, an incubation of up to 18 hours may be recommended for completion.[7][9]

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25).[6][7]

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column and elute with PBS.

    • The first colored band to elute contains the labeled protein, while the second, slower-moving band contains the free dye.[8]

    • Collect the fractions containing the labeled protein.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the dye at its maximum wavelength and the absorbance of the protein at 280 nm.

  • Storage:

    • Store the labeled protein under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or at -20°C in aliquots for long-term storage.[10] Protect from light.

Visualizing the Workflow and Chemistry

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for protein labeling and the underlying chemical reaction.

G Protein Labeling and Purification Workflow cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_final Final Product A Prepare Protein Solution (amine-free buffer, pH 8.3-9.0) C Mix Protein and Dye Solutions (Incubate 30-60 min at RT) A->C B Prepare this compound Stock Solution (DMSO/DMF) B->C D Apply Reaction Mixture to Gel Filtration Column C->D E Elute with PBS D->E F Collect Labeled Protein Fractions E->F G Store Labeled Protein F->G

Protein Labeling Workflow

The chemical basis for the labeling of proteins with this compound is the reaction between the N-hydroxysuccinimide ester and a primary amine on the protein, typically the epsilon-amino group of a lysine residue. This reaction forms a stable amide bond.

NHS Ester Amine Reaction

This technical guide serves as a foundational resource for the application of this compound in research. For more specialized applications such as STED, PALM, dSTORM, and FRET, further optimization of labeling and experimental conditions will be necessary.[3][5][6] Researchers are encouraged to consult the primary literature for detailed protocols related to these advanced imaging techniques.

References

Atto 565 NHS Ester: A Technical Guide to Quantum Yield and Photostability for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Atto 565 NHS ester, a widely used fluorescent dye in biological research. The focus is on its quantum yield and photostability, critical parameters for quantitative and long-term imaging experiments. This guide includes detailed experimental protocols and illustrates the application of this compound in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Core Photophysical Properties of Atto 565

Atto 565 is a rhodamine-based fluorescent dye characterized by its strong absorption and high fluorescence quantum yield, making it a bright and sensitive label.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester reactive group allows for the straightforward and efficient labeling of primary and secondary amines in biomolecules such as proteins and oligonucleotides.[5][6][7]

The key photophysical parameters of Atto 565 are summarized in the table below for easy reference.

PropertyValueReference
Fluorescence Quantum Yield (η) 90%[3][4][8][9]
Maximum Excitation Wavelength (λ_abs) 564 nm[3][4]
Maximum Emission Wavelength (λ_em) 590 nm[1][3][4]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[1][3][9]
Fluorescence Lifetime (τ) 4.0 ns[3][4][9]

The exceptionally high quantum yield of 90% signifies that for every 100 photons absorbed by the Atto 565 molecule, 90 are emitted as fluorescence, contributing to its impressive brightness in imaging applications.[1][8]

Photostability of Atto 565

Photostability, the resistance of a fluorophore to photochemical destruction upon exposure to excitation light, is a critical factor for quantitative and time-lapse imaging. Atto 565 is known for its high thermal and photostability.[2][3][4]

Quantitative data on the photostability of Atto 565 under different conditions are presented below.

Table 2.1: Average Photobleaching Times of Atto 565

Illumination Intensity (W/cm²)Average Bleaching Time (s)Reference
113618.2[8]
56821.8[8]
28463.0[8]

These data demonstrate that the rate of photobleaching is dependent on the intensity of the excitation light, with higher intensities leading to faster bleaching.[8]

The photostability of fluorescent dyes can be significantly enhanced by the use of antifading agents. The following table illustrates the effect of common reagents on the photobleaching lifetime of Atto 565.

Table 2.2: Effect of Antifading Agents on Atto 565 Photobleaching Lifetime

ReagentConcentrationPhotobleaching Lifetime (s)Reference
Control (no agent)-~5[10]
Trolox1 mM~25[10]
Ascorbic Acid1 mM~15[10]
n-propyl gallate (NPG)1 mM~10[10]

Note: The photobleaching lifetimes are approximate values derived from the graphical data presented in the cited source.

Experimental Protocol for Assessing Photostability

This protocol outlines a general method for quantifying the photostability of Atto 565-labeled proteins immobilized on a glass surface.

Materials:

  • Atto 565-labeled protein solution

  • Microscope coverslips

  • Phosphate-buffered saline (PBS), pH 7.4

  • Antifading agent of choice (e.g., Trolox)

  • Fluorescence microscope with a suitable laser line for excitation (e.g., 561 nm) and a sensitive detector (e.g., EMCCD or sCMOS camera)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Clean microscope coverslips thoroughly.

    • Immobilize the Atto 565-labeled protein on the coverslip surface. The method of immobilization will depend on the protein and the experimental goals (e.g., via poly-L-lysine coating, specific antibody capture, or other surface chemistry).

    • Wash the coverslip with PBS to remove any unbound protein.

    • Mount the coverslip on a microscope slide with a chamber filled with PBS or a solution containing an antifading agent.

  • Image Acquisition:

    • Locate the immobilized fluorescent molecules using the fluorescence microscope.

    • Set the imaging parameters:

      • Define a region of interest (ROI).

      • Set the excitation laser power to a constant and known intensity.

      • Acquire a time-lapse series of images with a constant exposure time and frame rate until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the image series in image analysis software.

    • For each time point, measure the mean fluorescence intensity within the ROI.

    • Correct for background fluorescence by measuring the intensity of a region without labeled molecules and subtracting it from the ROI intensity.

    • Plot the background-corrected fluorescence intensity as a function of time.

    • Fit the decay curve to an appropriate function (e.g., a single or double exponential decay) to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value) or the half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

Application Spotlight: Studying the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The high brightness and photostability of Atto 565 make it an excellent tool for studying dynamic cellular processes. A prominent example is the investigation of the EGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[11]

Overview of the EGFR Signaling Pathway

The binding of epidermal growth factor (EGF) to its receptor, EGFR, induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[12][13] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to changes in gene expression and cellular responses.[11]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR_mono EGFR (monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR (dimer) (activated) EGFR_mono->EGFR_dimer Dimerization & Autophosphorylation GRB2 GRB2/SOS EGFR_dimer->GRB2 PI3K PI3K EGFR_dimer->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation AKT AKT PI3K->AKT AKT->Transcription Various Targets

Caption: The EGFR signaling pathway initiated by EGF binding.

Experimental Workflow: Labeling EGF with this compound to Visualize EGFR Dimerization

This workflow describes how to label EGF with this compound and use the labeled ligand to study EGFR dimerization in living cells.

EGF_Labeling_Workflow cluster_labeling EGF Labeling cluster_cell_imaging Live Cell Imaging start Dissolve EGF and this compound mix Mix EGF and this compound in labeling buffer (pH 8.0-9.0) start->mix incubate Incubate at room temperature mix->incubate purify Purify Atto 565-EGF conjugate (e.g., size-exclusion chromatography) incubate->purify add_ligand Add Atto 565-EGF to cells purify->add_ligand culture Culture cells expressing EGFR culture->add_ligand image Image using fluorescence microscopy (e.g., TIRF, confocal) add_ligand->image analyze Analyze single-molecule tracking or FRET to observe dimerization image->analyze

Caption: Workflow for labeling EGF and imaging EGFR dimerization.

Detailed Protocol for Labeling EGF with this compound:

  • Reagent Preparation:

    • Dissolve recombinant human EGF in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction:

    • Adjust the pH of the EGF solution to 8.0-9.0 using a bicarbonate buffer.

    • Add the this compound solution to the EGF solution at a specific molar ratio (e.g., 5-10 fold molar excess of dye to protein).

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification:

    • Separate the labeled EGF from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the first colored fraction, which contains the Atto 565-EGF conjugate.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 564 nm (for Atto 565).

General Protein Labeling with this compound

The following is a general protocol for labeling proteins with this compound. Optimal conditions may vary depending on the specific protein.

Protein_Labeling_Workflow start Prepare Protein and Dye Solutions reaction Mix in Labeling Buffer (pH 8.0-9.0) start->reaction incubation Incubate (1 hour, RT, protected from light) reaction->incubation purification Purify Labeled Protein incubation->purification characterization Characterize Conjugate (DOL) purification->characterization end Labeled Protein Ready for Use characterization->end

Caption: General workflow for protein labeling with this compound.

Detailed Protocol:

  • Prepare Protein Solution: Dissolve the protein in a buffer free of primary amines (e.g., PBS). The pH should be adjusted to 8.0-9.0 with a bicarbonate buffer.[5]

  • Prepare Dye Solution: Dissolve this compound in anhydrous DMF or DMSO to create a stock solution.[5]

  • Perform Labeling: Add the dye stock solution to the protein solution while gently stirring. A 5- to 15-fold molar excess of the dye is typically used.

  • Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.[14]

  • Purify Conjugate: Remove unreacted dye by size-exclusion chromatography or dialysis.

  • Determine Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and 564 nm.

Conclusion

This compound is a high-performance fluorescent dye that offers researchers a powerful tool for a wide range of applications, from single-molecule studies to live-cell imaging. Its high quantum yield ensures bright signals, while its robust photostability allows for extended observation periods, which are crucial for studying dynamic biological processes. The straightforward labeling chemistry and the well-characterized photophysical properties make this compound a reliable and versatile choice for professionals in life sciences and drug development.

References

Atto 565 NHS Ester for Single-Molecule Spectroscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Atto 565 NHS ester, a fluorescent dye widely utilized in single-molecule spectroscopy. Atto 565, a rhodamine-based dye, is favored for its exceptional photophysical properties, making it an ideal candidate for advanced imaging techniques such as single-molecule Förster Resonance Energy Transfer (smFRET), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM).[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient labeling of primary amines on biomolecules, enabling the study of their dynamics and interactions at the single-molecule level.[3]

Core Properties of Atto 565

Atto 565 is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[4][5] These features are critical for single-molecule studies where detecting the faint signal from a single fluorophore is paramount. The dye is moderately hydrophilic and its fluorescence is most efficiently excited in the 545 - 575 nm range.[2]

Photophysical and Chemical Properties

A summary of the key quantitative data for Atto 565 is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Maximum Absorption (λabs) 564 nm
Maximum Emission (λfl) 590 nm
Molar Extinction Coefficient (εmax) 1.2 x 105 M-1cm-1[6]
Fluorescence Quantum Yield (Φfl) 90%[6]
Fluorescence Lifetime (τfl) 4.0 ns[4]
Correction Factor (CF280) 0.12
Molecular Weight (NHS ester) 708.11 g/mol

These properties make Atto 565 a bright and robust fluorophore suitable for demanding single-molecule applications. The correction factor at 280 nm (CF280) is particularly important for accurately determining the degree of labeling for proteins.

Experimental Protocols

Detailed methodologies for labeling biomolecules with this compound and subsequent single-molecule imaging are crucial for successful experiments.

Labeling of Proteins with this compound

This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Anhydrous, amine-free DMSO or DMF

  • Gel filtration column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the labeling buffer at a concentration of 1-5 mg/mL.[1] Ensure the buffer is free of amine-containing substances like Tris or glycine.[1]

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-2 mg/mL.[1]

  • Labeling Reaction: Add a 2- to 10-fold molar excess of the reactive dye to the protein solution while gently stirring. The optimal dye-to-protein ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1] For some proteins, an extended incubation of up to 18 hours may be beneficial.[3]

  • Purification: Separate the labeled protein from unreacted dye using a pre-equilibrated gel filtration column. The first colored band to elute is the dye-protein conjugate.

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 564 nm (A564).

    • Calculate the protein concentration: Protein Conc. (M) = [A280 - (A564 x 0.12)] / εprotein where εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the DOL: DOL = A564 / (120,000 x Protein Conc. (M))[7]

Single-Molecule FRET (smFRET) Imaging

This protocol outlines the general steps for performing smFRET experiments with proteins labeled with a suitable donor-acceptor pair, where Atto 565 can serve as either.

Materials:

  • Double-labeled protein with a FRET pair (e.g., Atto 550 as donor and Atto 647N as acceptor, or Atto 565 with a suitable partner)

  • Imaging Buffer: A buffer optimized for photostability, which may include an oxygen scavenging system (e.g., glucose oxidase and catalase) and a triplet-state quencher (e.g., Trolox).

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Surface Passivation: Prepare a clean glass coverslip and passivate the surface (e.g., with PEG) to prevent non-specific binding of the labeled protein.

  • Immobilization: Immobilize the labeled protein on the passivated surface at a low density suitable for single-molecule imaging.

  • Imaging:

    • Mount the coverslip on the TIRF microscope.

    • Excite the donor fluorophore with an appropriate laser line (e.g., 561 nm for Atto 565).

    • Simultaneously collect the fluorescence emission from both the donor and acceptor channels using a dichroic mirror and emission filters.

    • Acquire a time series of images with a sensitive camera (e.g., EMCCD).

  • Data Analysis:

    • Identify single-molecule spots and extract the fluorescence intensity time traces for the donor and acceptor.

    • Calculate the FRET efficiency (E) for each time point: E = IA / (ID + IA), where ID and IA are the donor and acceptor intensities, respectively.

    • Analyze the FRET trajectories to study conformational dynamics.

PALM and dSTORM Imaging

This protocol provides a general workflow for super-resolution imaging of Atto 565-labeled structures.

Materials:

  • Atto 565-labeled sample

  • dSTORM Imaging Buffer: Typically contains a thiol (e.g., β-mercaptoethanol or MEA) and an oxygen scavenging system.

  • Super-resolution microscope capable of PALM/dSTORM

Procedure:

  • Sample Preparation: Prepare the sample with Atto 565-labeled molecules of interest.

  • Imaging:

    • Mount the sample on the microscope.

    • Illuminate the sample with a high-power excitation laser (e.g., 561 nm) to induce photoswitching of the Atto 565 molecules into a dark state.

    • Use a lower power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate individual molecules.[8]

    • Acquire a long series of images (thousands of frames) to capture the fluorescence from many individual switching events.

  • Data Analysis:

    • Process the image series with localization software to determine the precise coordinates of each detected single-molecule event.

    • Reconstruct a super-resolved image from the accumulated localizations.

Visualizations

Diagrams illustrating key processes and workflows aid in understanding the application of this compound in single-molecule spectroscopy.

This compound Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3) Protein->Mix Dye This compound in DMSO/DMF Dye->Mix Incubate Incubate (1 hr, RT) Protected from Light Mix->Incubate Purify Gel Filtration (Sephadex G-25) Incubate->Purify Analyze Spectroscopy (A280, A564) Purify->Analyze DOL Calculate DOL Analyze->DOL Chemical Reaction of this compound with a Primary Amine Atto565 Atto 565-NHS Ester Intermediate Reaction Intermediate Atto565->Intermediate + Protein Protein-NH2 (e.g., Lysine) Protein->Intermediate LabeledProtein Atto 565-CO-NH-Protein (Stable Amide Bond) Intermediate->LabeledProtein pH 8.3 NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS GPCR-G Protein Interaction Study using smFRET Ligand Ligand GPCR GPCR (Labeled with Atto 565 - Donor) Ligand->GPCR Binding Inactive Inactive State (Low FRET) GPCR->Inactive GProtein G Protein (Labeled with Acceptor) GProtein->Inactive Active Active State (High FRET) Inactive->Active Conformational Change Signaling Downstream Signaling Active->Signaling

References

Atto 565 NHS Ester: An In-depth Technical Guide for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Atto 565 NHS ester and its applications in super-resolution microscopy. Atto 565, a rhodamine-based fluorescent dye, has gained significant traction in advanced imaging techniques due to its exceptional photophysical properties. Its N-hydroxysuccinimide (NHS) ester derivative allows for covalent labeling of primary amines on proteins and other biomolecules, making it a versatile tool for high-resolution cellular imaging.

Core Properties of Atto 565

Atto 565 is characterized by its strong absorption, high fluorescence quantum yield, and remarkable thermal and photostability, which are critical for demanding super-resolution applications.[1][2][3][4] These characteristics make it particularly well-suited for techniques such as Stimulated Emission Depletion (STED) microscopy, and various single-molecule localization microscopy (SMLM) methods like Photoactivated Localization Microscopy (PALM) and direct Stochastic Optical Reconstruction Microscopy (dSTORM), often referred to as Ground State Depletion followed by Individual Molecule Return (GSDIM).[1][3][4]

Photophysical and Chemical Properties

The key quantitative properties of Atto 565 are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReference
Maximum Excitation Wavelength (λabs) 564 nm[1][4]
Maximum Emission Wavelength (λfl) 590 nm[1][4]
Molar Extinction Coefficient (εmax) 1.2 x 105 M-1 cm-1[1][4]
Fluorescence Quantum Yield (ηfl) 90%[1][4]
Fluorescence Lifetime (τfl) 4.0 ns[4]
Molecular Weight (MW) 708 g/mol [4]
Solubility Soluble in DMF, DMSO, ethanol, methanol[4]

Labeling Protocols with this compound

This compound reacts with primary amines, such as the ε-amino group of lysine residues in proteins, to form a stable amide bond.[4] The optimal pH for this reaction is between 8.0 and 9.0.[4]

General Protein Labeling Protocol

This protocol is a general guideline for labeling proteins with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Amine-free, anhydrous DMSO or DMF

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.

  • Dye Preparation: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 2 mg/mL.

  • Labeling Reaction: Add a 2 to 10-fold molar excess of the reactive dye to the protein solution. Incubate for 30-60 minutes at room temperature with gentle stirring.

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column. The first colored band to elute is the labeled protein.

General Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amino-modified oligonucleotides.

Materials:

  • Amino-modified oligonucleotide

  • This compound

  • Anhydrous DMF

  • 0.2 M carbonate buffer, pH 8.0-9.0

  • Purification supplies (gel filtration or HPLC)

Procedure:

  • Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in the carbonate buffer.

  • Dye Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.

  • Labeling Reaction: Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution. Incubate for 2 hours at room temperature with shaking.

  • Purification: Purify the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.[4]

G_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification Prepare Protein Prepare Protein Solution (Amine-free buffer, pH 8.3) Mix Mix Protein and Dye Solutions (Incubate at room temperature) Prepare Protein->Mix Prepare Dye Prepare this compound Solution (Anhydrous DMSO/DMF) Prepare Dye->Mix Separate Separate Labeled Protein (Gel Filtration Chromatography) Mix->Separate Collect Collect Labeled Protein Fraction Separate->Collect G_GSDIM_Workflow cluster_sample_prep Sample Preparation cluster_labeling Immunolabeling cluster_imaging GSDIM Imaging Cell Culture Cell Culture on Coverslips Fixation Fixation (4% PFA) Cell Culture->Fixation Permeabilization Permeabilization (0.2% Triton X-100) Fixation->Permeabilization Blocking Blocking (1% BSA) Permeabilization->Blocking Primary Ab Primary Antibody Incubation (anti-tubulin) Blocking->Primary Ab Secondary Ab Secondary Antibody Incubation (Atto 565 conjugate) Primary Ab->Secondary Ab Embedding Embedding in PVA Secondary Ab->Embedding Acquisition Image Acquisition (532 nm laser, continuous imaging) Embedding->Acquisition Reconstruction Super-Resolution Image Reconstruction Acquisition->Reconstruction

References

Atto 565 NHS Ester: A Technical Guide for Advanced Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Atto 565 NHS ester, a fluorescent dye from the rhodamine class, for super-resolution microscopy techniques, specifically Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM). This document provides a comprehensive overview of its photophysical properties, detailed experimental protocols, and the underlying principles of its use in advanced imaging.

Core Properties of Atto 565

Atto 565 is a bright and photostable fluorescent label, making it an excellent candidate for demanding imaging applications.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for straightforward and efficient labeling of primary amines on proteins and other biomolecules, forming a stable amide bond.[3] The dye is characterized by its strong absorption, high fluorescence quantum yield, and remarkable thermal and photostability.[1][2][4] These features are critical for the high laser powers used in STED microscopy and the repeated cycling between fluorescent and dark states required for dSTORM.[1]

Photophysical and Chemical Data

The key photophysical and chemical properties of Atto 565 are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference
Maximum Excitation (λabs) 564 nm[5][6]
Maximum Emission (λfl) 590 nm[5][6]
Molar Absorptivity (εmax) 1.2 x 10^5 M-1 cm-1[1][5]
Fluorescence Quantum Yield (ηfl) 90%[1][5]
Fluorescence Lifetime (τfl) 4.0 ns[5][6]
Molecular Weight 708.11 g/mol
Solubility Soluble in DMF, DMSO, ethanol, methanol[6]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[3]
Target Moiety Primary amines[3]

Labeling Biomolecules with this compound

The following protocols provide a starting point for labeling proteins (e.g., antibodies) and oligonucleotides with this compound. Optimization may be required depending on the specific biomolecule and application.

Protein Labeling Protocol

This protocol is designed for labeling proteins with primary amines, such as antibodies. The optimal pH for the reaction is between 8.0 and 9.0.[3][7]

Materials:

  • Protein solution (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 2 mg/mL.[6] Ensure the buffer is free of amine-containing substances like Tris or glycine.[6]

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 2 mg/mL.[6]

  • Labeling Reaction: Add a 2-fold molar excess of the reactive dye solution to the protein solution.[6] For example, for 1 mL of a 10 mg/mL antibody solution, add 10 µL of the dye stock solution.[8]

  • Incubation: Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring.[6] For some applications, an incubation of up to 18 hours may be beneficial.[7][9]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[9]

Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amino-modified oligonucleotides.

Materials:

  • Amino-modified oligonucleotide solution (0.1 mM in 0.2 M carbonate buffer, pH 8-9)

  • This compound

  • Anhydrous DMF

  • Purification supplies (gel filtration or reversed-phase HPLC)

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9) to a concentration of 0.1 mM.[6]

  • Prepare Dye Stock Solution: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[6]

  • Labeling Reaction: Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[6]

  • Incubation: Incubate the reaction for 2 hours at room temperature with shaking.[6]

  • Purification: Purify the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.[6]

Atto 565 in STED Microscopy

STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a donut-shaped "STED" beam. Atto 565 is well-suited for STED due to its high photostability, which allows it to withstand the high laser powers of the STED beam.[1]

Experimental Workflow for STED Imaging

Fig 1. A simplified workflow for STED microscopy using Atto 565.

For optimal STED performance, it is recommended to use a mounting medium with a refractive index that matches the objective lens, such as glycerol-based media.[10] The choice of STED laser wavelength is also critical; for Atto 565, wavelengths of 660 nm or 775 nm are commonly used.[10]

Atto 565 in dSTORM Imaging

dSTORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic switching of individual fluorophores between a fluorescent "on" state and a dark "off" state. Atto 565 can be used in dSTORM imaging, where its photostability and ability to undergo reversible photoswitching are advantageous.

Principle of dSTORM Imaging

dSTORM_Principle cluster_states Fluorophore States cluster_process Imaging Cycle On On Image Image Single Molecules On->Image High Power Excitation Off Off Activate Stochastic Activation (Low Power Laser) Off->Activate Spontaneous or Induced Recovery Activate->On Bleach Photobleaching/ Switching to Off State Image->Bleach Reconstruct Super-Resolution Image Reconstruction Image->Reconstruct Bleach->Off

Fig 2. The fundamental principle of dSTORM imaging.

In a typical dSTORM experiment, a low-power activation laser is used to sparsely activate a subset of Atto 565 molecules, which are then imaged with a high-power excitation laser until they photobleach or switch to a dark state. This process is repeated over thousands of frames to build up a super-resolved image from the localized positions of individual molecules.

Labeling Reaction of this compound

The chemical basis for labeling with this compound is the reaction of the NHS ester with a primary amine on the target biomolecule. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.

Labeling_Reaction Atto565_NHS Atto 565-NHS Ester Primary_Amine Primary Amine (on Biomolecule) Labeled_Biomolecule Atto 565-Labeled Biomolecule (Stable Amide Bond) Atto565_NHS->Labeled_Biomolecule Primary_Amine->Labeled_Biomolecule NHS_Byproduct N-hydroxysuccinimide Invisible Invisible edges edges for for alignment alignment

References

Atto 565 NHS Ester: A Comprehensive Technical Guide for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Atto 565 NHS ester, a widely used fluorescent dye for labeling proteins and other biomolecules. Atto 565, a rhodamine-based dye, is prized for its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a valuable tool in various life science applications.[1][2][3] This document details its physicochemical properties, provides detailed protocols for protein conjugation, and illustrates key workflows and reactions.

Core Properties and Specifications

This compound is an amine-reactive fluorescent label that forms a stable amide bond with primary amino groups, such as the ε-amino groups of lysine residues in proteins.[4][5] This covalent linkage ensures a permanent attachment of the dye to the target molecule. The dye is characterized by its bright orange fluorescence and is suitable for a range of applications including fluorescence microscopy, flow cytometry, and single-molecule detection.[4]

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Property Value Reference
Molecular Weight708.11 g/mol [6][7]
Molecular FormulaC₃₅H₃₄ClN₃O₁₁[6][7]
SolubilityDMSO, DMF[3]
Storage Temperature-20°C[7]
Spectral Property Value Reference
Excitation Maximum (λex)562 nm[4]
Emission Maximum (λem)589 nm[4]
Molar Extinction Coefficient (ε)120,000 cm⁻¹M⁻¹[2][8]
Fluorescence Quantum Yield (Φ)0.90[2]
Correction Factor (280 nm)0.12[4]

Protein Labeling with this compound: Experimental Protocol

The following is a detailed methodology for the covalent labeling of proteins with this compound. The optimal pH for the labeling reaction is between 8.0 and 9.0, where the primary amino groups of the protein are sufficiently deprotonated and reactive.[4][5]

I. Required Materials
  • Protein Sample: 1-5 mg of the protein to be labeled, dissolved in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.

  • This compound: Stored at -20°C and protected from light.

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Reaction Solvent: Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Purification Column: Sephadex G-25 or equivalent gel filtration column.

  • Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4.

II. Preparation of Reagents
  • Protein Solution:

    • Dissolve 1-5 mg of the protein in 1 mL of labeling buffer.

    • Ensure the protein concentration is at least 2 mg/mL for efficient labeling.

  • Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving 1 mg of the dye in 141 µL of anhydrous DMSO or DMF.

    • This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.

III. Labeling Reaction
  • Dye-to-Protein Ratio:

    • A starting molar excess of 10:1 (dye:protein) is recommended.[5] The optimal ratio may need to be determined empirically for each protein.

  • Reaction Incubation:

    • While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light. For some proteins, an extended incubation of up to 18 hours may be beneficial.[9]

IV. Purification of the Labeled Protein
  • Column Preparation:

    • Equilibrate a Sephadex G-25 gel filtration column with PBS. The column size should be appropriate for the sample volume (e.g., 1 x 20 cm for a 1 mL sample).

  • Separation:

    • Apply the reaction mixture directly to the top of the equilibrated column.

    • Elute the protein-dye conjugate with PBS. The labeled protein will typically elute first as a colored band, followed by the smaller, unconjugated dye molecules.

    • Collect the fractions containing the labeled protein.

V. Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 562 nm (for Atto 565).

DOL = (A₅₆₂ × ε_protein) / [(A₂₈₀ - (A₅₆₂ × CF₂₈₀)) × ε_dye]

Where:

  • A₅₆₂ and A₂₈₀ are the absorbances of the conjugate at 562 nm and 280 nm, respectively.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of Atto 565 at 562 nm (120,000 cm⁻¹M⁻¹).

  • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.12).

Visualizing the Chemistry and Workflow

To further elucidate the process, the following diagrams illustrate the chemical reaction and the experimental workflow for protein labeling with this compound.

G cluster_0 This compound + Protein cluster_1 Reaction cluster_2 Products Atto565 This compound C₃₅H₃₄ClN₃O₁₁ Reaction {Amine-Reactive Labeling | pH 8.0-9.0} Atto565->Reaction Protein Protein with primary amine (-NH₂) Protein->Reaction LabeledProtein Labeled Protein Stable Amide Bond Reaction->LabeledProtein Covalent Bond Formation Byproduct NHS Byproduct Reaction->Byproduct Release

Chemical reaction of this compound with a protein.

G start Start: Prepare Protein and Dye Solutions mix Mix Protein and this compound start->mix incubate Incubate at Room Temperature (1 hour) mix->incubate purify Purify using Gel Filtration (Sephadex G-25) incubate->purify collect Collect Labeled Protein Fractions purify->collect analyze Analyze: Determine Degree of Labeling (DOL) collect->analyze end End: Labeled Protein Ready for Use analyze->end

Experimental workflow for protein labeling.

Applications in Research and Development

The high fluorescence intensity and photostability of Atto 565-labeled proteins make them suitable for a variety of sensitive applications, including:

  • Super-Resolution Microscopy: Techniques such as STED, PALM, and dSTORM benefit from the dye's robust photophysical properties.

  • Fluorescence In-Situ Hybridization (FISH): The bright signal of Atto 565 enhances the detection of specific nucleic acid sequences.

  • Flow Cytometry (FACS): Labeled antibodies are commonly used for cell sorting and analysis.

  • Fluorescence Resonance Energy Transfer (FRET): Atto 565 can serve as a donor or acceptor in FRET-based assays to study molecular interactions.

References

Technical Guide: Atto 565 NHS Ester for Oligonucleotide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Atto 565 NHS ester, its application in oligonucleotide conjugation, and detailed experimental protocols. This document is intended to serve as a core resource for researchers and professionals in the fields of molecular biology, diagnostics, and therapeutics who utilize fluorescently labeled oligonucleotides.

Introduction to this compound

Atto 565 is a fluorescent label belonging to the rhodamine class of dyes.[1][2] It is characterized by strong absorption, a high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] These properties make Atto 565 highly suitable for a range of sensitive applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][3][4][5][6] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of biomolecules containing primary amino groups, such as amino-modified oligonucleotides, peptides, and proteins.[7][8][9] The reaction between the NHS ester and an amino group forms a stable amide bond.[7][8]

Properties of this compound

The key spectral and physical properties of Atto 565 are summarized in the table below. This data is essential for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.

PropertyValueReference
Excitation Maximum (λabs) 564 nm[1][10]
Emission Maximum (λfl) 590 nm[1][10]
Molar Extinction Coefficient (εmax) 1.2 x 10⁵ M⁻¹ cm⁻¹[1][10]
Fluorescence Quantum Yield (ηfl) 90%[1][10]
Fluorescence Lifetime (τfl) 4.0 ns[1][10]
Molecular Weight (MW) 708 g/mol [1][9]
Solubility Soluble in DMF, DMSO, ethanol, methanol[1][10]
Storage Conditions Store at -20°C, protected from light and moisture[1][10]

Experimental Protocol: Oligonucleotide Conjugation with this compound

This section provides a detailed protocol for the conjugation of this compound to an amino-modified oligonucleotide.

Materials
  • Amino-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.2 M Carbonate buffer (pH 8.0-9.0)

  • Purification system (e.g., Gel filtration column, Reverse-Phase HPLC)

Reagent Preparation
  • Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9). For example, dissolve 5 nmol of the oligonucleotide in 50 µl of the buffer.[1]

  • This compound Stock Solution: Immediately before use, prepare a 5 mg/ml solution of this compound in anhydrous DMF or DMSO.[1] It is crucial to use an amine-free solvent to prevent hydrolysis of the NHS ester.[11]

Conjugation Reaction
  • Combine the oligonucleotide solution and the this compound solution. A typical starting point is to add approximately 30 µl of the label solution to 50 µl of the oligonucleotide solution.[1] The optimal molar ratio of dye to oligonucleotide may need to be determined empirically.

  • Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.[1] For longer reaction times, it is recommended to lower the pH to 7.0-7.5 to minimize hydrolysis of the NHS ester.[1] For some applications, an incubation time of up to 18 hours at room temperature may be necessary for the reaction to be completed.[12][13]

  • The optimal pH for the NHS ester coupling reaction is between 8.0 and 9.0, as the amino group needs to be unprotonated to be reactive.[7][8][11]

Purification of the Labeled Oligonucleotide

It is essential to remove the unconjugated dye from the labeled oligonucleotide. Common purification methods include:

  • Gel Filtration Chromatography: This method separates molecules based on size. The larger, labeled oligonucleotide will elute before the smaller, free dye.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity. The hydrophobicity of the Atto 565 dye allows for the separation of the labeled oligonucleotide from the unlabeled oligonucleotide and the free dye.[3]

  • Butanol Extraction: For hydrophobic dyes like Atto 565, an extraction with water-saturated butanol can be an effective method to remove the free dye, which will partition into the organic phase, while the hydrophilic DNA remains in the aqueous phase.[14]

Storage of the Conjugate

Store the purified, labeled oligonucleotide at -20°C and protect it from light.[1][12] For long-term storage, it is advisable to aliquot the sample to avoid repeated freeze-thaw cycles.[1][12]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for oligonucleotide conjugation and a relevant biological signaling pathway where Atto 565-labeled oligonucleotides can be applied.

Oligonucleotide_Conjugation_Workflow Oligo Amino-modified Oligonucleotide DissolveOligo Dissolve Oligonucleotide Oligo->DissolveOligo Buffer Carbonate Buffer (pH 8-9) Buffer->DissolveOligo Mix Mix & Incubate (Room Temperature, 2h) DissolveOligo->Mix AttoDye This compound DissolveDye Prepare Dye Solution AttoDye->DissolveDye Solvent Anhydrous DMF/DMSO Solvent->DissolveDye DissolveDye->Mix Purify Purification (HPLC or Gel Filtration) Mix->Purify FinalProduct Atto 565-labeled Oligonucleotide Purify->FinalProduct

Caption: Workflow for the conjugation of this compound to an amino-modified oligonucleotide.

Drosophila_Anterior_Posterior_Axis_Formation cluster_oocyte Drosophila Oocyte NurseCells Nurse Cells Gurken_mRNA gurken mRNA (visualized with Atto 565 probe) NurseCells->Gurken_mRNA Transcription & Transport Oskar_mRNA oskar mRNA (visualized with another fluorescent probe) NurseCells->Oskar_mRNA Transcription & Transport Microtubules Microtubule Network Gurken_mRNA->Microtubules Transport AnteriorPole Anterior Pole Gurken_mRNA->AnteriorPole Oskar_mRNA->Microtubules Transport PosteriorPole Posterior Pole Oskar_mRNA->PosteriorPole Microtubules->PosteriorPole Localization Microtubules->AnteriorPole Localization Oskar_Protein Oskar Protein PosteriorPole->Oskar_Protein Translation Gurken_Protein Gurken Protein AnteriorPole->Gurken_Protein Translation FollicleCells Posterior Follicle Cells Gurken_Protein->FollicleCells Signaling FollicleCells->Microtubules Reorganization Signal Signal to Follicle Cells

Caption: Signaling pathway for Drosophila anterior-posterior axis formation, a process studied using fluorescently labeled mRNA probes.

Application Example: Fluorescence In Situ Hybridization (FISH)

Atto 565-labeled oligonucleotides are frequently used as probes in FISH experiments to visualize the subcellular localization of specific mRNA molecules.[3][15] This technique is crucial for understanding the spatial and temporal regulation of gene expression.

A classic example of the importance of mRNA localization is in the development of the fruit fly, Drosophila melanogaster. The establishment of the anterior-posterior body axis is dependent on the precise localization of maternal mRNAs, such as gurken and oskar, within the oocyte.[8][10]

  • gurken mRNA: This mRNA is localized to the anterior-dorsal corner of the oocyte.[2][11] Its localized translation produces Gurken protein, a signaling molecule that specifies the dorsal fate of the overlying follicle cells.[3][11]

  • oskar mRNA: Conversely, oskar mRNA is transported to the posterior pole of the oocyte.[1][7][10] The subsequent translation of Oskar protein at this location is essential for the formation of the pole plasm, which contains the determinants for the germ cells and the abdomen of the future embryo.[7][12]

The use of Atto 565-labeled oligonucleotide probes allows researchers to visualize the dynamic process of gurken and oskar mRNA localization, providing insights into the molecular machinery that governs embryonic patterning.

Conclusion

This compound is a versatile and robust fluorescent label for oligonucleotides. Its excellent photophysical properties make it an ideal choice for a wide range of applications that require high sensitivity and resolution. The straightforward conjugation chemistry and the availability of reliable purification methods enable the routine production of high-quality fluorescent probes for advanced molecular biology research and the development of novel diagnostic and therapeutic tools.

References

Atto 565 NHS Ester: A Technical Guide to Primary Amine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key data associated with the use of Atto 565 N-hydroxysuccinimidyl (NHS) ester for the fluorescent labeling of primary amines in biological molecules.

Core Mechanism of Action: Amine Acylation

The fundamental principle behind the labeling of proteins, peptides, and other biomolecules with Atto 565 NHS ester is a nucleophilic acyl substitution reaction. The primary amine, present on molecules such as the epsilon-amino group of lysine residues or the N-terminus of proteins, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester, which is an activated ester. This reaction results in the formation of a stable amide bond, covalently linking the Atto 565 fluorophore to the target molecule, and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2][3]

The reaction is highly dependent on the pH of the solution. For the primary amine to be an effective nucleophile, it must be in its unprotonated state.[4][5] Therefore, the reaction is typically carried out in a slightly alkaline buffer, with an optimal pH range of 8.0 to 9.0.[3][4][5][6] A pH of 8.3 is frequently recommended as a good compromise to ensure a sufficient concentration of unprotonated amines while minimizing the competing hydrolysis of the NHS ester.[4][5][7][8]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Atto565 Atto 565-NHS Ester Conjugate Atto 565-Amide Conjugate Atto565->Conjugate Nucleophilic Attack NHS N-hydroxysuccinimide (NHS) Atto565->NHS PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->Conjugate

Figure 1: Reaction of this compound with a primary amine.

A significant side reaction is the hydrolysis of the NHS ester, where it reacts with water to form the free Atto 565 carboxylic acid, which is no longer reactive towards amines.[4][5] The rate of hydrolysis increases with pH.[2][5] Therefore, it is crucial to perform the labeling reaction promptly after preparing the dye solution and to control the pH of the reaction buffer.[4][6]

Quantitative Data

The following tables summarize the key quantitative data for Atto 565 and the NHS ester reaction.

Table 1: Optical Properties of Atto 565

PropertyValueReference
Maximum Absorption (λabs)564 nm
Molar Extinction Coefficient (εmax)1.2 x 10⁵ M⁻¹ cm⁻¹
Maximum Fluorescence Emission (λfl)590 nm
Fluorescence Quantum Yield (ηfl)90%
Fluorescence Lifetime (τfl)4.0 ns
Correction Factor (CF260)0.27
Correction Factor (CF280)0.12

Table 2: Recommended Reaction Conditions

ParameterRecommended ValueReference
pH7.2 - 9.0 (optimum 8.3-8.5)[1][8][9]
Temperature4 - 37 °C (Room temperature is common)[7]
Incubation Time30 minutes to overnight (typically 1-2 hours)[7][10][11]
Molar Ratio (Dye:Protein)1:1 to 20:1 (typically 2:1 to 10:1)[12]
Solvents for Stock SolutionAnhydrous DMF or DMSO[1][6][9]

Table 3: Factors Influencing Reaction Efficiency

FactorEffect on EfficiencyReference
pH Optimal between 8.0 and 9.0 for unprotonated amines. Higher pH increases hydrolysis.[4][5][8]
Temperature Higher temperatures can increase reaction rate but also hydrolysis.[7]
Concentration Higher concentrations of reactants favor the labeling reaction over hydrolysis.[11]
Buffer Composition Amine-containing buffers (e.g., Tris) will compete with the target molecule for the dye.[1][7]
Solvent Quality Anhydrous, amine-free solvents for the dye stock solution are critical to prevent premature hydrolysis.[4][6]
Presence of Nucleophiles Other nucleophiles like thiols and hydroxyls can react with NHS esters, though primary amines are more reactive.[13][14][15]

Experimental Protocols

Below are detailed methodologies for labeling proteins and oligonucleotides with this compound.

Protein Labeling Protocol

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., PBS, bicarbonate buffer)

  • Anhydrous, amine-free DMSO or DMF

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Gel filtration column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS)

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein into the labeling buffer at a concentration of 1-5 mg/mL.[4][6] Ensure the solution is free of amine-containing substances like Tris or glycine.

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4][6]

  • Reaction: While gently vortexing the protein solution, add the desired molar excess of the dye stock solution. A 2 to 10-fold molar excess of dye to protein is a common starting point.[12]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[10] For Atto 565, some protocols recommend an extended incubation of up to 18 hours at ambient temperature for the reaction to be completed.[5][6]

  • Quenching (Optional): To stop the reaction, add a small volume of quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes. This will react with any remaining NHS ester.

  • Purification: Separate the labeled protein from the unreacted dye and NHS byproduct using a gel filtration column.[4][6] The first colored fraction to elute will be the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for Atto 565). The following formula can be used:

    Degree of Labeling (DOL) = (A₅₆₄ / ε₅₆₄) / [(A₂₈₀ - (A₅₆₄ x CF₂₈₀)) / ε₂₈₀]

    Where:

    • A₅₆₄ and A₂₈₀ are the absorbances at 564 nm and 280 nm, respectively.

    • ε₅₆₄ and ε₂₈₀ are the molar extinction coefficients of Atto 565 and the protein, respectively.

    • CF₂₈₀ is the correction factor for the absorbance of Atto 565 at 280 nm (0.12).

Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amine-modified oligonucleotides.

Materials:

  • This compound

  • Amine-modified oligonucleotide

  • Anhydrous, amine-free DMSO or DMF

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

  • Purification system (e.g., gel filtration, HPLC)

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of approximately 0.1 mM.

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of approximately 5 mg/mL.

  • Reaction: Add a 5-10 fold molar excess of the dye stock solution to the oligonucleotide solution.[11]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[11]

  • Purification: Separate the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.3) Mix Mix Protein and Dye Solutions Protein_Prep->Mix Dye_Prep Prepare this compound Stock in Anhydrous DMSO/DMF Dye_Prep->Mix Incubate Incubate at Room Temperature (1-18 hours, protected from light) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify via Gel Filtration Quench->Purify Analyze Analyze Degree of Labeling (DOL) Purify->Analyze

Figure 2: General experimental workflow for protein labeling.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes pH Optimal pH (8.0-9.0) Labeling Increased Labeling Efficiency pH->Labeling Favors Unprotonated Amine Hydrolysis Minimized NHS Ester Hydrolysis pH->Hydrolysis High pH increases risk Concentration High Reactant Concentration Concentration->Labeling Favors Bimolecular Reaction Buffer Amine-Free Buffer Buffer->Labeling Prevents Competition

Figure 3: Key factors influencing the outcome of the labeling reaction.

References

Atto 565 NHS Ester: A Technical Guide to Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, handling, and application of Atto 565 NHS ester, a fluorescent label widely used in life sciences for labeling proteins, DNA, and other biomolecules.

Core Properties and Handling

Atto 565 is a rhodamine-based dye known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it suitable for a range of applications including high-sensitivity detection and single-molecule work.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary amino groups on biomolecules, forming a stable amide bond.[1][3][4]

Solubility and Storage

Proper dissolution and storage of this compound are critical to maintaining its reactivity and preventing degradation. The dye is soluble in polar organic solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile.[5] It is important to use anhydrous and amine-free solvents to prepare stock solutions, as the NHS ester is highly susceptible to hydrolysis in the presence of water or reaction with amine-containing impurities.[1][4] Stock solutions in high-quality anhydrous solvents can be stored at -20°C, protected from light and moisture, for an extended period.[3][4][6] However, for optimal reactivity, it is recommended to prepare fresh solutions immediately before use.[4][6]

Upon receipt, the solid this compound should be stored at -20°C, protected from light and moisture.[1][4] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[1] When stored correctly, the solid product is stable for at least three years.[1]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 708.11 g/mol [1][7][8]
Excitation Maximum (λex) 563-564 nm[2][8]
Emission Maximum (λem) 590-592 nm[2][8]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[2][8]
Fluorescence Quantum Yield (Φ) 90%[2][8]
Fluorescence Lifetime (τ) 4.0 ns[2][8]
Recommended Solvents DMF, DMSO, Acetonitrile[1][5]
Recommended Storage -20°C (solid and stock solutions)[1][3][4]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Anhydrous DMF or DMSO

  • Gel filtration column (e.g., Sephadex G-25)

  • Quenching Buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.[6]

    • Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[6][9] If necessary, dialyze the protein against an appropriate amine-free buffer.[3][6]

  • Dye Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.[6][10]

  • Labeling Reaction:

    • Add the reactive dye solution to the protein solution while gently stirring. A common starting point is a 5- to 15-fold molar excess of the dye over the protein.[3]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[11] For some proteins, an incubation time of up to 18 hours may be necessary.[9]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).[3][6]

    • The first colored band to elute from the column is the labeled protein conjugate.[6]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (564 nm).[3][11]

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the protein labeling and purification process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.3) labeling Incubate Protein and Dye (1 hr, Room Temperature, Dark) protein_prep->labeling dye_prep Prepare this compound Stock Solution (DMF/DMSO) dye_prep->labeling purify Purify via Gel Filtration (e.g., Sephadex G-25) labeling->purify analyze Characterize Conjugate (Determine DOL) purify->analyze

Caption: Workflow for labeling proteins with this compound.

Logical Relationship of Labeling Reaction Components

This diagram outlines the chemical principles of the labeling reaction.

labeling_reaction protein Protein (with primary amines, e.g., Lysine) conjugate Fluorescently Labeled Protein Conjugate protein->conjugate atto565 Atto 565 NHS Ester atto565->conjugate hydrolysis Hydrolyzed Dye (Inactive) atto565->hydrolysis competing reaction buffer Alkaline Buffer (pH 8.0-9.0) buffer->conjugate facilitates reaction buffer->hydrolysis promotes

Caption: Key components and reactions in the labeling process.

References

Atto 565 NHS Ester for Flow Cytometry (FACS) Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Atto 565 NHS ester, a fluorescent dye increasingly utilized in flow cytometry for the sensitive detection of cell surface and intracellular targets. We will delve into its physicochemical properties, provide detailed protocols for antibody conjugation and cell staining, and illustrate a key signaling pathway amenable to analysis using Atto 565-conjugated antibodies.

Core Concepts: Understanding this compound

Atto 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These properties make it a robust choice for various fluorescence-based applications, including flow cytometry (FACS).[1] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines on proteins, such as antibodies, and other biomolecules.[3] This covalent conjugation forms a stable amide bond, ensuring a permanent fluorescent label on the target molecule.[3][4]

Physicochemical and Spectral Properties

The performance of a fluorophore in flow cytometry is dictated by its spectral characteristics. Atto 565 is optimally excited by the yellow-green laser (typically 561 nm) commonly found on modern cytometers, and its emission is detected in the orange-red region of the spectrum.

PropertyValueReference
Molecular Weight 708.11 g/mol
Excitation Maximum (λabs) 564 nm[1]
Emission Maximum (λfl) 590 nm[1]
Molar Extinction Coefficient (εmax) 1.2 x 10^5 M-1 cm-1[1]
Fluorescence Quantum Yield (ηfl) 90%[1]
Fluorescence Lifetime (τfl) 4.0 ns[1]
Optimal Excitation Range 545 - 575 nm[1]

Experimental Protocols

Antibody Conjugation with this compound

This protocol outlines the steps for covalently labeling an antibody with this compound.

Materials:

  • Purified antibody (2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Gel permeation chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is at a concentration of at least 2 mg/mL to maintain labeling efficiency.

    • The antibody buffer must be free of amine-containing substances like Tris or glycine. If necessary, dialyze the antibody against PBS.

    • Adjust the pH of the antibody solution to 8.3 by adding 0.1 mL of 1 M sodium bicarbonate buffer for each mL of antibody solution.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 2 mg/mL.

  • Conjugation Reaction:

    • For a starting point, a 2-fold molar excess of the reactive dye to the protein is recommended. For an antibody, this typically corresponds to adding 10 µL of the dye solution to 1 mL of the protein solution.

    • Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25).

    • Equilibrate the column with PBS (pH 7.2).

    • Apply the reaction mixture to the column and elute with the same buffer.

    • The first fluorescent band to elute is the Atto 565-conjugated antibody. The second, slower-moving band is the free dye.

    • For dilute samples, extensive dialysis can be used as an alternative purification method.

  • Storage:

    • Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification Antibody_in_PBS Antibody in Amine-Free Buffer (PBS) Adjust_pH Adjust pH to 8.3 with Bicarbonate Buffer Antibody_in_PBS->Adjust_pH Mix Mix Antibody and this compound Adjust_pH->Mix Atto565_NHS Dissolve this compound in DMSO/DMF Atto565_NHS->Mix Incubate Incubate at Room Temperature (30-60 min) Mix->Incubate Gel_Filtration Gel Permeation Chromatography (Sephadex G-25) Incubate->Gel_Filtration Collect Collect First Fluorescent Band (Conjugated Antibody) Gel_Filtration->Collect Store Store Collect->Store Store at 4°C, Protected from Light

Antibody Conjugation Workflow.
Cell Surface Staining for Flow Cytometry

This protocol describes the direct immunofluorescent staining of cell surface antigens using an Atto 565-conjugated primary antibody.

Materials:

  • Single-cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)

  • Atto 565-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide)

  • Fc receptor blocking reagent (optional, but recommended)

  • 5 mL polystyrene round-bottom tubes (FACS tubes)

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Wash the cells twice with ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in staining buffer to a concentration of 1 x 10^7 cells/mL.

  • Fc Receptor Blocking (Optional):

    • To reduce non-specific binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature. Do not wash after this step.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a FACS tube.

    • Add the predetermined optimal concentration of the Atto 565-conjugated primary antibody.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.

    • Repeat the wash step twice.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a 561 nm laser.

G Start Single-Cell Suspension Wash1 Wash with Staining Buffer Start->Wash1 Fc_Block Fc Receptor Blocking (Optional) Wash1->Fc_Block Stain Add Atto 565-Conjugated Antibody Incubate at 4°C in the Dark Fc_Block->Stain Wash2 Wash to Remove Unbound Antibody (2x) Stain->Wash2 Resuspend Resuspend in Staining Buffer Wash2->Resuspend Analyze Analyze on Flow Cytometer Resuspend->Analyze

Cell Surface Staining Workflow.

Analysis of Cell Signaling Pathways

Flow cytometry using fluorescently labeled antibodies is a powerful tool for dissecting cellular signaling pathways at the single-cell level. By using antibodies that specifically recognize phosphorylated forms of signaling proteins, researchers can quantify the activation state of various pathways in different cell populations.

A prime example is the analysis of T-cell activation. The engagement of the T-cell receptor (TCR) and the CD8 co-receptor by a peptide-MHC class I complex on an antigen-presenting cell initiates a phosphorylation cascade critical for T-cell activation and effector function.

CD8 T-Cell Activation Signaling Cascade

Upon co-ligation of the TCR and CD8, the Src-family kinase p56Lck (Lck), which is associated with the cytoplasmic tail of CD8, becomes activated.[5] Lck then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex of the TCR.[5][6] These phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-associated protein of 70 kDa).[6][7][8] Once recruited, ZAP-70 is itself phosphorylated and activated by Lck.[9][10] Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T cells), initiating multiple signaling branches that ultimately lead to T-cell proliferation, differentiation, and cytokine production.[11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm APC Antigen-Presenting Cell (APC) pMHC Peptide-MHC Class I TCR T-Cell Receptor (TCR) pMHC->TCR Binds CD8 CD8 Co-receptor pMHC->CD8 Binds CD3_ITAMs CD3 ITAMs TCR->CD3_ITAMs Associated Lck_inactive p56Lck (inactive) CD8->Lck_inactive Associated Lck_active p56Lck (active) Lck_inactive->Lck_active Activation CD3_ITAMs_P Phosphorylated ITAMs Lck_active->CD3_ITAMs_P Phosphorylates ZAP70_active ZAP-70 (active) Lck_active->ZAP70_active Phosphorylates & Activates ZAP70_inactive ZAP-70 (inactive) CD3_ITAMs_P->ZAP70_inactive Recruits Downstream Downstream Signaling (e.g., LAT phosphorylation) ZAP70_active->Downstream

CD8 T-Cell Receptor Signaling Pathway.

By using an Atto 565-conjugated anti-CD8 antibody to identify cytotoxic T-cells, in combination with intracellular staining using antibodies against phosphorylated Lck (pLck) and phosphorylated ZAP-70 (pZAP-70) conjugated to other fluorophores, researchers can precisely quantify the activation status of this critical signaling pathway in response to various stimuli. This approach is invaluable in immunology research and for monitoring the efficacy of immunotherapies in drug development.

References

Atto 565 NHS Ester for Fluorescence In-Situ Hybridization (FISH): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of Atto 565 NHS ester for the fluorescent labeling of oligonucleotide probes and their application in Fluorescence In-Situ Hybridization (FISH). Atto 565 is a rhodamine-based dye known for its high fluorescence quantum yield, exceptional photostability, and strong absorption, making it an excellent choice for sensitive applications such as FISH.[1][2][3][4]

Core Concepts and Properties of Atto 565

Atto 565 is a fluorescent dye that belongs to the rhodamine family.[1][2][3] Its rigid molecular structure contributes to its remarkable photostability and high fluorescence quantum yield, which are crucial for generating bright and stable signals in fluorescence microscopy applications.[1][5] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of molecules containing primary amino groups, such as amine-modified oligonucleotides used as probes in FISH.[6][7][8]

Photophysical and Chemical Properties

A summary of the key quantitative data for Atto 565 is presented in the table below, providing a clear comparison of its essential properties.

PropertyValueReference
Excitation Maximum (λ_abs_)564 nm[2]
Emission Maximum (λ_fl_)590 nm[2]
Molar Extinction Coefficient (ε_max_)1.2 x 10^5 M^-1 cm^-1[1][2]
Fluorescence Quantum Yield (η_fl_)90%[1][2]
Fluorescence Lifetime (τ_fl_)4.0 ns[2]
Molecular Weight (MW)708.11 g/mol [2][8]
SolubilitySoluble in DMF, DMSO, ethanol, methanol[2]
ReactivityReacts with primary amines[6][7][8]

Experimental Protocols

This section details the methodologies for labeling oligonucleotide probes with this compound and their subsequent use in a standard FISH protocol for cultured cells.

Labeling of Amino-Modified Oligonucleotides with this compound

This protocol is adapted from established methods for labeling amino-modified oligonucleotides with NHS esters.[2][6]

Materials:

  • This compound

  • Amine-modified oligonucleotide probe

  • 0.2 M Carbonate-bicarbonate buffer (pH 8.0-9.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Nuclease-free water

  • Gel filtration column (e.g., Sephadex G-25) or HPLC for purification

Procedure:

  • Probe Preparation: Dissolve the amine-modified oligonucleotide probe in the carbonate-bicarbonate buffer to a final concentration of 0.1 mM.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 5 mg/mL.[2]

  • Labeling Reaction: Add a 2 to 10-fold molar excess of the reactive dye solution to the oligonucleotide solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 to 18 hours at room temperature with gentle shaking, protected from light.[2][7] For longer reaction times, adjusting the pH to 7.0-7.5 can be beneficial.[2]

  • Purification: Separate the labeled oligonucleotide from the unreacted dye using gel filtration chromatography or reverse-phase HPLC.[2] The first colored band to elute from a gel filtration column is typically the labeled probe.

  • Quantification and Storage: Determine the concentration and degree of labeling of the purified probe using spectrophotometry. Store the labeled probe at -20°C, protected from light.

G Workflow for Labeling Oligonucleotide Probes with this compound cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage prep_oligo Dissolve Amino-Oligo in Carbonate Buffer mix Mix Oligo and Dye Solutions prep_oligo->mix prep_dye Dissolve this compound in DMF/DMSO prep_dye->mix incubate Incubate at Room Temperature (2-18 hours, protected from light) mix->incubate purify Purify via Gel Filtration or HPLC incubate->purify store Quantify and Store Labeled Probe at -20°C purify->store

Caption: Oligonucleotide labeling workflow.

Fluorescence In-Situ Hybridization (FISH) Protocol for Cultured Cells

This is a generalized FISH protocol for adherent cultured cells and should be optimized for specific cell types and target sequences.

Materials:

  • Atto 565-labeled oligonucleotide probe

  • Cultured cells on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • 70% Ethanol

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

  • Wash buffers (e.g., 2x SSC, 0.1x SSC)

  • DAPI (4',6-diamidino-2-phenylindole) for counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Grow cells on sterile coverslips in a petri dish to the desired confluency.

    • Wash the cells with PBS.

    • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Dehydrate the cells through an ethanol series (e.g., 70%, 90%, 100% ethanol for 2 minutes each) and air dry.[1]

  • Hybridization:

    • Prepare the hybridization solution containing the Atto 565-labeled probe at the desired concentration (typically 1-10 ng/µL).

    • Denature the probe by heating the hybridization solution at 70-75°C for 5-10 minutes, then immediately place it on ice.[1][6]

    • Apply the hybridization solution to the coverslip.

    • Denature the cellular DNA/RNA by placing the coverslip on a heat block at 75°C for 5-10 minutes.[6]

    • Incubate the coverslip in a humidified chamber at 37°C overnight to allow for hybridization.[1]

  • Washing and Counterstaining:

    • Carefully remove the coverslip and wash it in 2x SSC at 40°C for 5 minutes to remove excess probe.[6]

    • Perform a more stringent wash in 0.1x SSC at 40°C for 5-15 minutes.[1][6]

    • Wash again in 2x SSC at 40°C for 5 minutes.[1][6]

    • Counterstain the nuclei with DAPI solution for 10 minutes at room temperature.[1]

    • Briefly rinse with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish.

    • Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Atto 565 (Excitation/Emission: ~564/590 nm) and DAPI.

G General Workflow for Fluorescence In-Situ Hybridization (FISH) cluster_cell_prep Cell Preparation cluster_hybridization Hybridization cluster_post_hybridization Post-Hybridization fixation Fixation permeabilization Permeabilization fixation->permeabilization dehydration Dehydration permeabilization->dehydration probe_denaturation Probe Denaturation dehydration->probe_denaturation target_denaturation Target Denaturation dehydration->target_denaturation hybridize Overnight Hybridization probe_denaturation->hybridize target_denaturation->hybridize washes Stringent Washes hybridize->washes counterstain Counterstaining (DAPI) washes->counterstain mount_image Mounting and Imaging counterstain->mount_image

Caption: FISH experimental workflow.

Troubleshooting

Common issues in FISH experiments and potential solutions are outlined below.

IssuePossible CauseSuggested Solution
No Signal or Weak Signal - Inefficient probe labeling- Probe degradation- Insufficient permeabilization- Over-fixation of the sample- Verify probe labeling efficiency- Use fresh or properly stored probes- Optimize permeabilization time and reagent concentration- Optimize fixation conditions
High Background - Non-specific probe binding- Insufficient washing- Probe concentration too high- Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration)- Optimize probe concentration- Include blocking agents in the hybridization buffer
Uneven Signal - Uneven distribution of the probe- Air bubbles during hybridization- Inconsistent sample preparation- Ensure the probe solution is spread evenly- Avoid trapping air bubbles under the coverslip- Ensure consistent sample fixation and permeabilization
Photobleaching - Excessive exposure to excitation light- Use an antifade mounting medium- Minimize exposure time to the excitation light- Acquire images efficiently

Conclusion

This compound is a robust and reliable fluorescent dye for labeling oligonucleotide probes for FISH applications. Its excellent photophysical properties contribute to the generation of bright and stable signals, enabling the sensitive detection of specific nucleic acid sequences within cells. By following the detailed protocols for probe labeling and FISH, and considering the troubleshooting guidelines, researchers can successfully employ Atto 565 for high-quality fluorescence imaging.

References

Atto 565 NHS Ester: A Technical Guide for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of Atto 565 NHS ester for live-cell imaging applications. Atto 565, a fluorescent label from the rhodamine class of dyes, is recognized for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3] This guide provides a comprehensive overview of its properties, detailed experimental protocols, and its application in advanced microscopy techniques, enabling researchers to effectively integrate this powerful tool into their live-cell imaging workflows.

Core Properties of this compound

This compound is an amine-reactive fluorescent dye widely used for labeling proteins, peptides, and other biomolecules containing primary amine groups.[4][5] The N-hydroxysuccinimide (NHS) ester moiety readily reacts with the ε-amino groups of lysine residues and the N-terminus of proteins to form stable amide bonds.[6][7]

Photophysical and Chemical Properties

The key characteristics of Atto 565 make it a robust choice for various fluorescence-based assays. Its high molar absorptivity indicates efficient light absorption, while its impressive quantum yield ensures bright signal emission.[1][3]

PropertyValueReference
Maximum Excitation (λ_abs_) 564 nm[8]
Maximum Emission (λ_em_) 590 nm[8]
Molar Absorptivity (ε_max_) 1.2 x 10^5 M^-1 cm^-1[8]
Fluorescence Quantum Yield (η_fl_) 90%[8]
Fluorescence Lifetime (τ_fl_) 4.0 ns
Molecular Weight 708.11 g/mol [4]
Solubility Soluble in DMF, DMSO, ethanol, methanol[8]
Reactivity Primary amines (pH 8.0 - 9.0)[5][7]

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for conjugating this compound to a protein of interest.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the labeling buffer at a concentration of 1-5 mg/mL.[6][7] Ensure the buffer is free of amine-containing substances like Tris or glycine.[6][8]

  • Dye Preparation: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 1-2 mg/mL.[7][8]

  • Conjugation: Add a 2 to 10-fold molar excess of the reactive dye to the protein solution while gently stirring.[8] The optimal dye-to-protein ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9] For this compound, an incubation time of up to 18 hours may be required for the reaction to complete.[7]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[6][8] The first colored band to elute is the conjugated protein.

Workflow for Protein Labeling:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Protein in Amine-Free Buffer (pH 8.3) C Mix Protein and Dye (Molar Excess of Dye) A->C B Prepare Fresh Atto 565 NHS Ester Stock in DMSO B->C D Incubate at Room Temp (1-18h, protected from light) C->D E Gel Filtration Chromatography (e.g., Sephadex G-25) D->E F Collect Labeled Protein Conjugate E->F

Protein labeling workflow with this compound.

Live-Cell Imaging Protocol

While this compound is generally considered cell-impermeable, studies have shown that it can be used for live-cell imaging, particularly for staining mitochondria and the endoplasmic reticulum, at micromolar concentrations.[10] The mechanism of entry is suggested to be endocytosis.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound-labeled protein or this compound dye

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Confocal or STED microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Labeling:

    • For imaging with a labeled protein, add the purified conjugate to the live-cell imaging medium at the desired final concentration.

    • For direct labeling, incubate cells with 1.5–15 µM of this compound in imaging medium for 30 minutes at 37°C.[10]

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound dye or protein conjugate.

  • Imaging: Image the cells using a suitable microscopy setup. For Atto 565, excitation is typically achieved with a 561 nm laser.

Suitability for Advanced Live-Cell Imaging

This compound exhibits properties that make it highly suitable for demanding live-cell imaging applications, including super-resolution microscopy.

Photostability and Cytotoxicity

Atto 565 demonstrates high photostability, a critical feature for long-term imaging and techniques requiring high laser power, such as STED microscopy.[1] In terms of biocompatibility, it is reported to have low biotoxicity. One study using a modified Atto 565 probe for lysosomal imaging showed that 85% of cells remained viable after a 30-minute incubation.[1][11] Another study evaluating the cytotoxicity of this compound on U2OS cells at concentrations of 1.5 µM and 15 µM showed minimal impact on cell viability after a 30-minute incubation.[10]

ParameterObservationReference
Photostability High, suitable for STED microscopy.[1]
Cytotoxicity Low; 85% cell viability after 30 min incubation with a modified probe.[1][11]
Cell Viability (U2OS cells) High at 1.5 µM and 15 µM concentrations after 30 min.[10]
Application in STED Microscopy

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot, thereby narrowing the point-spread function. The high photostability and fluorescence characteristics of Atto 565 make it an excellent candidate for STED imaging.[1][12] It has been successfully used to visualize subcellular structures, such as the intricate details of the mitochondrial inner membrane in live neurons, with a resolution significantly beyond the diffraction limit.[4][13]

STED Imaging Principle:

G cluster_excitation Excitation cluster_sted STED Beam cluster_sample Sample cluster_emission Emission cluster_detection Detection A Excitation Laser (e.g., 561 nm) C Atto 565 Labeled Structure A->C Excites all molecules in diffraction-limited spot B Donut-Shaped STED Laser (e.g., 775 nm) B->C De-excites molecules at the periphery D Fluorescence Emission from Center C->D Spontaneous fluorescence E Stimulated Emission (No Fluorescence) from Periphery C->E Stimulated emission F Detector D->F

Principle of STED microscopy using Atto 565.

Case Study: G-Protein Coupled Receptor (GPCR) Signaling

Atto 565 has been utilized to study the dynamics of protein-protein interactions in signaling pathways. For instance, it has been used to label G-proteins to investigate their interaction with GPCRs on the cell membrane.[1][3] By labeling the G-protein with Atto 565 and a ligand with a spectrally distinct fluorophore, researchers can monitor the recruitment of the G-protein to the receptor upon ligand binding in real-time in live cells.

GPCR Signaling Pathway Visualization:

G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (Labeled with Atto 565) GPCR->G_Protein 2. Activation & Recruitment Ligand Ligand (Labeled with Dye 1) Ligand->GPCR 1. Binding Effector Effector Protein G_Protein->Effector 3. Modulation Response Cellular Response Effector->Response 4. Signaling Cascade

Monitoring GPCR signaling with fluorescently labeled components.

Comparative Analysis with Other Fluorophores

When selecting a fluorophore for the 560 nm excitation range, several factors should be considered, including brightness, photostability, and labeling efficiency. Atto 565 is often compared to other popular dyes like Alexa Fluor 568. While both are excellent dyes, Atto dyes are noted for being slightly brighter in some cases.[14] However, factors like non-specific binding can also influence the choice of dye, with some studies suggesting that Atto 488 shows lower non-specific interactions compared to Atto 565.[15]

FluorophoreMax Excitation (nm)Max Emission (nm)Quantum YieldKey Features
Atto 565 56459090%High photostability, excellent for STED.[1][14]
Alexa Fluor 568 57860360%Widely used, well-characterized.
Cy3 55057015%Prone to photobleaching, but widely available.
Janelia Fluor 549 54957189%Bright and photostable, suitable for live-cell imaging.

Conclusion

This compound is a high-performance fluorescent dye well-suited for a range of live-cell imaging applications. Its exceptional brightness, photostability, and proven utility in super-resolution techniques like STED make it a valuable tool for researchers investigating dynamic cellular processes. While its cell permeability for direct staining is limited and requires higher concentrations, its primary application in labeling specific proteins of interest provides a powerful method for tracking molecular interactions and localization in living systems. Careful consideration of experimental goals and comparison with other available fluorophores will enable researchers to optimally leverage the capabilities of this compound in their studies.

References

Atto 565 NHS Ester for FRET (Förster Resonance Energy Transfer) Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Atto 565 NHS ester in Förster Resonance Energy Transfer (FRET) studies. Atto 565, a fluorescent dye belonging to the rhodamine family, is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it a valuable tool for investigating molecular interactions.[1] This document details its photophysical properties, provides protocols for biomolecular labeling, and explores its use in FRET-based assays, particularly in the context of signaling pathways.

Core Properties of Atto 565

Atto 565 is a bright, orange-fluorescent dye that is well-suited for various applications in fluorescence microscopy and single-molecule detection.[1] The N-hydroxysuccinimidyl (NHS) ester reactive group allows for the straightforward labeling of primary and secondary amines in biomolecules such as proteins and amino-modified oligonucleotides.

Photophysical Characteristics

The key photophysical properties of Atto 565 are summarized in the table below. These characteristics are crucial for designing and interpreting FRET experiments.

PropertyValueReference
Maximum Absorption (λabs)564 nm[1]
Maximum Emission (λem)590 nm[1]
Molar Extinction Coefficient (ε)120,000 M-1cm-1[1]
Fluorescence Quantum Yield (Φ)0.90
Fluorescence Lifetime (τ)~4.0 ns

Biomolecule Labeling with this compound

The following is a detailed protocol for the covalent labeling of proteins with this compound. This protocol is a synthesis of established methodologies and can be adapted for other amine-containing biomolecules.

Experimental Protocol: Protein Labeling

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Quench buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the labeling buffer at a concentration of 1-5 mg/mL.

    • Ensure the buffer is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. If necessary, dialyze the protein against an appropriate amine-free buffer.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quench buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored band to elute is typically the labeled protein.

  • Determination of Labeling Efficiency:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for Atto 565).

    • The degree of labeling (DOL) can be calculated using the following formula:

    DOL = (A564 × εprotein) / [(A280 - (A564 × CF280)) × εdye]

    • Where:

      • A564 and A280 are the absorbances at the respective wavelengths.

      • εprotein and εdye are the molar extinction coefficients of the protein and dye.

      • CF280 is the correction factor for the dye's absorbance at 280 nm (for Atto 565, CF280 is approximately 0.12).

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Mix Mix Protein and Dye Protein_Prep->Mix Dye_Prep Prepare Atto 565 NHS Ester in DMF/DMSO Dye_Prep->Mix Incubate Incubate at Room Temperature Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify via Gel Filtration Quench->Purify Analyze Determine Degree of Labeling Purify->Analyze G cluster_fret FRET Interaction cluster_signaling Downstream Signaling GPCR1 ETAR-Atto488 (Donor) FRET FRET Signal (Proximity Dependent) GPCR1->FRET GPCR2 ETBR-Atto565 (Acceptor) GPCR2->FRET Ligand Endothelin-1 (Ligand) Ligand->GPCR1 Binds Ligand->GPCR2 Binds G_Protein G-Protein Activation FRET->G_Protein Indicates Proximity for Effector Effector Modulation G_Protein->Effector

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Atto 565 NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of antibodies with Atto 565 NHS ester. Atto 565 is a bright and photostable fluorescent dye belonging to the rhodamine family, making it well-suited for a variety of applications including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] This protocol outlines the necessary reagents, equipment, and steps for successful antibody conjugation.

Principle of the Reaction

The labeling chemistry is based on the reaction of the N-hydroxysuccinimide (NHS) ester functional group of the Atto 565 dye with primary amine groups on the antibody.[3][4] The ε-amino groups of lysine residues are the most common targets for this reaction. The optimal pH for this acylation reaction is between 8.0 and 9.0, where the amine groups are sufficiently deprotonated and reactive.[3][4][5][6][7] This results in the formation of a stable amide bond, covalently linking the fluorescent dye to the antibody.

Materials and Reagents

Quantitative Data Summary
Reagent/ParameterRecommended Value/RangeNotes
Antibody Concentration > 2 mg/mLLower concentrations can decrease labeling efficiency.[1]
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.3)Critical for efficient conjugation to primary amines.[3][4][5][6][7]
This compound Stock Solution 1-2 mg/mL in anhydrous DMSO or DMFShould be prepared fresh immediately before use.[1][3]
Molar Excess of Dye to Antibody 2:1 to 10:1The optimal ratio depends on the antibody and may require optimization.[1][5][7]
Reaction Incubation Time 30 - 60 minutes or up to 18 hoursVaries by protocol; shorter times are often sufficient.[1][5][6][7]
Reaction Temperature Room Temperature

Experimental Protocols

Preparation of Buffers and Solutions

Phosphate-Buffered Saline (PBS), pH 7.4 (Solution A)

  • 8 g NaCl

  • 0.2 g KCl

  • 1.44 g Na₂HPO₄·2H₂O

  • 0.24 g KH₂PO₄

  • Dissolve in 1 liter of distilled water.

0.2 M Sodium Bicarbonate Solution, pH 9.0 (Solution B)

  • Dissolve sodium bicarbonate in distilled water to a final concentration of 0.2 M.

  • Adjust the pH to 9.0 using 2 M sodium hydroxide.

Labeling Buffer, pH 8.3 (Solution C)

  • Mix 20 parts of Solution A (PBS) with 1 part of Solution B (0.2 M Sodium Bicarbonate, pH 9.0).[6] This buffer should be stable for an extended period when stored in an airtight bottle.[6]

Antibody Preparation
  • Dissolve the antibody in the Labeling Buffer (Solution C) to a final concentration of 1-5 mg/mL.[3][6]

  • Important: The antibody solution must be free of amine-containing substances like Tris, glycine, or ammonium ions, as these will compete with the antibody for reaction with the NHS ester.[1][6][7] If the antibody is in such a buffer, it must be dialyzed against PBS (Solution A) before preparing the labeling solution.[1][3][6]

This compound Stock Solution Preparation
  • Immediately before starting the labeling reaction, dissolve 1.0 mg of this compound in 50 - 200 µL of anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][6]

  • Vortex briefly to ensure the dye is fully dissolved. Due to the potential for hydrolysis of the NHS ester in the presence of water, it is crucial to use anhydrous solvents and prepare this solution fresh.[3][6][7]

Antibody Labeling Reaction
  • While gently vortexing the antibody solution, add the desired molar excess of the this compound stock solution. A starting point of a 10:1 molar ratio of dye to antibody is recommended.[5] This ratio may need to be optimized for your specific antibody to achieve the desired degree of labeling (DOL).[3][5][7]

  • Incubate the reaction mixture at room temperature for 30-60 minutes with continuous stirring or rotation, protected from light.[1][5] Some protocols suggest an incubation time of up to 18 hours for a complete reaction.[3][6]

Purification of the Labeled Antibody

It is critical to remove any unreacted, hydrolyzed dye from the labeled antibody conjugate. Gel filtration chromatography is the recommended method for this separation.[1][6]

  • Prepare a gel filtration column (e.g., Sephadex G-25) with a bed volume sufficient to separate the high molecular weight antibody from the low molecular weight free dye.[1][6] A column with a diameter of at least 1 cm and a length of 12-20 cm is suitable.[1][7]

  • Equilibrate the column with PBS (Solution A).

  • Carefully load the reaction mixture onto the top of the column.

  • Elute the column with PBS. The first colored, fluorescent band to elute will be the Atto 565-labeled antibody.[1][7] A second, slower-moving fluorescent band will be the free dye.[1][7]

  • Collect the fractions containing the labeled antibody. The success of the separation can be monitored by measuring the absorbance of the fractions at 280 nm (for protein) and 564 nm (for Atto 565).

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and 564 nm (A₅₆₄).

  • The concentration of the antibody can be calculated using the following formula:

    • Antibody Concentration (M) = [A₂₈₀ - (A₅₆₄ x CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (for Atto 565, CF₂₈₀ is 0.12).[1]

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

  • The concentration of the dye can be calculated using the Beer-Lambert law:

    • Dye Concentration (M) = A₅₆₄ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Atto 565 at 564 nm (120,000 M⁻¹cm⁻¹).[1]

  • The DOL is the ratio of the dye concentration to the antibody concentration:

    • DOL = Dye Concentration / Antibody Concentration

Visualization of Experimental Workflow

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (Antibody + Dye) Antibody_Prep->Conjugation Add Antibody Dye_Prep This compound Stock Solution Prep Dye_Prep->Conjugation Add Dye Purification Purification (Gel Filtration) Conjugation->Purification Load Reaction Mix Analysis Analysis (DOL Calculation) Purification->Analysis Collect Labeled Ab

References

Step-by-Step Guide to Protein Conjugation with Atto 565 NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of proteins with Atto 565 NHS ester, a widely used amine-reactive fluorescent dye. The protocol covers all necessary steps from reagent preparation to the purification and characterization of the final conjugate.

Introduction

Atto 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and significant thermal and photostability.[1][2] The N-hydroxysuccinimide (NHS) ester functional group of Atto 565 readily reacts with primary amino groups, such as the ε-amino groups of lysine residues on the surface of proteins, to form a stable amide bond.[3][4][5] This process, known as protein labeling or conjugation, is fundamental for a variety of biological applications, including fluorescence microscopy, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][4]

The optimal pH for the NHS-ester coupling reaction is between 8.0 and 9.0, where the primary amino groups of the protein are sufficiently unprotonated for efficient coupling.[2][3][4][5] It is crucial to use a protein solution free of amine-containing substances like Tris or glycine, as these will compete with the protein for reaction with the dye.[1]

Data Presentation: Key Quantitative Parameters

Successful protein conjugation depends on several key quantitative parameters. The following table summarizes the recommended starting conditions and ranges for optimization.

ParameterRecommended Value/RangeNotes
Protein Concentration > 2 mg/mLHigher concentrations increase labeling efficiency.[1][6]
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.3)A pH of 8.3 is a good compromise to ensure amine reactivity while minimizing NHS ester hydrolysis.[3][4][5]
Dye-to-Protein Molar Ratio 10:1 (starting point)Optimization is crucial; ratios of 5:1, 15:1, and 20:1 can be tested.[3] A 2- to 3-fold molar excess of dye is also a common recommendation.[5]
Reaction Temperature Room TemperatureThe reaction is typically carried out at ambient temperature.
Reaction Time 30 - 60 minutesFor this compound, an extended incubation of up to 18 hours at room temperature may be necessary for the reaction to complete.[5][7]
This compound Stock Solution 1-10 mg/mL in anhydrous DMSO or DMFPrepare fresh before use to avoid hydrolysis.[1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conjugation of this compound to a protein.

Materials
  • Protein of interest

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (or other amine-free buffer adjusted to pH 8.0-9.0)

  • Purification Column: Sephadex G-25 gel filtration column

  • Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Reagent Preparation
  • Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of at least 2 mg/mL.[1]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS before adjusting the pH for the reaction.[1]

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.[1] Vortex briefly to ensure it is fully dissolved.

Conjugation Reaction
  • Initiate the Reaction:

    • While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution. A starting molar ratio of 10:1 (dye:protein) is recommended.[3]

  • Incubation:

    • Incubate the reaction mixture at room temperature with continuous stirring, protected from light. The incubation time can range from 30-60 minutes to 18 hours.[3][5] Shorter incubation times may be sufficient, but for Atto 565, a longer reaction time can improve conjugation efficiency.

Purification of the Conjugate
  • Prepare the Gel Filtration Column:

    • Equilibrate a Sephadex G-25 column with PBS (pH 7.2-7.4).[3]

  • Separate the Conjugate:

    • Load the reaction mixture onto the top of the equilibrated column.

    • Elute with PBS. The first colored band to elute is the protein-dye conjugate. A second, slower-moving colored band corresponds to the free, unreacted dye.[1]

    • Collect the fractions containing the protein-dye conjugate.

Characterization of the Conjugate (Optional)

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of Atto 565, which is approximately 564 nm (Amax).

  • Calculate the protein concentration and the dye concentration using their respective extinction coefficients.

  • The DOL is the molar ratio of the dye to the protein.

Visualizations

Chemical Reaction Pathway

Protein Protein with Primary Amine (-NH2) Conjugate Atto 565-Protein Conjugate (Stable Amide Bond) Protein->Conjugate Reaction at pH 8.0-9.0 Atto565 This compound Atto565->Conjugate NHS N-hydroxysuccinimide (byproduct) Atto565->NHS

Caption: Covalent bond formation between a protein's primary amine and this compound.

Experimental Workflow

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A Prepare Protein Solution (>2 mg/mL, pH 8.0-9.0) C Mix Protein and Dye (e.g., 10:1 molar ratio) A->C B Prepare this compound Stock (1-10 mg/mL in DMSO/DMF) B->C D Incubate at Room Temperature (30 min - 18 hrs, protected from light) C->D E Purify via Gel Filtration (Sephadex G-25) D->E F Collect Labeled Protein Fraction E->F G Characterize Conjugate (Optional) (Spectrophotometry for DOL) F->G

Caption: Step-by-step workflow for protein conjugation with this compound.

References

Application Notes and Protocols for Atto 565 NHS Ester Labeling of Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 565 is a fluorescent label belonging to the rhodamine family of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it a popular choice for a wide range of applications in the life sciences.[1][2] These applications include fluorescence microscopy, flow cytometry, and single-molecule detection.[2] The N-hydroxysuccinimide (NHS) ester functional group of Atto 565 allows for its covalent attachment to primary amino groups (-NH2) on peptides, such as the N-terminus or the side chain of lysine residues, forming a stable amide bond.[3][4] This protocol provides a detailed procedure for the efficient and reliable labeling of peptides with Atto 565 NHS ester.

Spectroscopic and Physicochemical Properties

A summary of the key quantitative data for Atto 565 is presented in the table below for easy reference.

PropertyValueReference
Excitation Maximum (λabs)564 nm
Emission Maximum (λfl)590 nm
Molar Extinction Coefficient (εmax)1.2 x 10^5 M-1 cm-1[1]
Fluorescence Quantum Yield (ηfl)90%[1]
Molecular Weight (MW)708.11 g/mol
SolubilitySoluble in DMF, DMSO, ethanol, methanol

Experimental Protocol: Peptide Labeling with this compound

This protocol outlines the steps for labeling a peptide with this compound.

Materials
  • Peptide with at least one primary amine

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3. Alternatively, a phosphate-buffered saline (PBS) adjusted to pH 8.3 can be used.[5]

  • Purification column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5) (Optional)

Procedure

1. Reagent Preparation

  • Peptide Solution: Dissolve the peptide in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the peptide solution is free of any amine-containing substances like Tris or glycine, as these will compete with the peptide for labeling.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. This solution should be prepared fresh to avoid hydrolysis of the NHS ester.[4][5]

2. Labeling Reaction

  • Molar Ratio: The optimal molar ratio of dye to peptide can vary and may require optimization. A good starting point is a 1.5 to 3-fold molar excess of this compound to the peptide.

  • Reaction: While gently vortexing, add the calculated volume of the this compound stock solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light. For Atto 565-NHS, a longer incubation time of up to 18 hours at room temperature may be necessary for the reaction to go to completion.[5]

3. Purification of the Labeled Peptide

It is crucial to remove the unreacted dye from the labeled peptide. This can be achieved by either gel filtration or RP-HPLC.

  • Gel Filtration:

    • Equilibrate a Sephadex G-25 column with the labeling buffer or PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled peptide with the equilibration buffer. The first colored band to elute will be the Atto 565-labeled peptide, while the free dye will move slower and elute later.[5]

  • RP-HPLC:

    • RP-HPLC is a highly effective method for separating the labeled peptide from the free dye and any unlabeled peptide, providing a higher purity product.

    • Use a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) for elution. The more hydrophobic labeled peptide will have a longer retention time than the unlabeled peptide.

4. Determination of Labeling Efficiency (Degree of Labeling - DOL)

The DOL, which is the average number of dye molecules per peptide, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled peptide at 280 nm (for the peptide) and 564 nm (for Atto 565).

  • The concentration of the dye can be calculated using the Beer-Lambert law:

    • [Dye] = A_564 / (ε_564 * path length)

  • The concentration of the peptide can be calculated as follows, correcting for the dye's absorbance at 280 nm:

    • [Peptide] = (A_280 - (A_564 * CF_280)) / (ε_peptide * path length)

    • Where CF280 is the correction factor for the dye's absorbance at 280 nm (for Atto 565, CF280 is 0.12).

  • The DOL is then calculated as:

    • DOL = [Dye] / [Peptide]

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_label 2. Labeling Reaction cluster_purify 3. Purification cluster_analysis 4. Analysis prep_peptide Dissolve Peptide in Labeling Buffer (pH 8.3) mix Mix Peptide and Dye Solutions (1.5-3x Molar Excess of Dye) prep_peptide->mix prep_dye Dissolve this compound in Anhydrous DMSO/DMF prep_dye->mix incubate Incubate for 1-18 hours at Room Temperature (Protected from Light) mix->incubate purification Separate Labeled Peptide from Free Dye incubate->purification gel Gel Filtration (Sephadex G-25) purification->gel hplc RP-HPLC purification->hplc analysis Characterize Labeled Peptide gel->analysis hplc->analysis dol Determine Degree of Labeling (Spectrophotometry) analysis->dol storage Store Labeled Peptide at -20°C analysis->storage

Caption: Experimental workflow for labeling peptides with this compound.

Application Example: G-Protein Coupled Receptor (GPCR) Signaling

Atto 565-labeled peptides are valuable tools for studying various biological processes, including receptor-ligand interactions. For instance, a labeled peptide agonist or antagonist can be used to visualize its binding to a G-protein coupled receptor (GPCR) on the cell surface. This allows for the investigation of receptor localization, trafficking, and downstream signaling events.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular gpcr GPCR g_protein G-Protein gpcr->g_protein 2. Activation peptide Atto 565-Labeled Peptide Ligand peptide->gpcr 1. Binding effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector 3. Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 4. Production cellular_response Cellular Response second_messenger->cellular_response 5. Signaling Cascade

Caption: A simplified GPCR signaling pathway initiated by a labeled peptide.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - pH of labeling buffer is too low.- Ensure the pH of the labeling buffer is between 8.0 and 9.0.[3][4]
- Presence of amine-containing contaminants.- Dialyze the peptide against an amine-free buffer before labeling.
- Hydrolyzed this compound.- Prepare the dye stock solution immediately before use in an anhydrous solvent.[4][5]
- Insufficient molar excess of the dye.- Increase the molar ratio of this compound to the peptide.
Precipitation of Peptide or Dye - Low solubility of the peptide or dye conjugate.- Perform the labeling reaction in a larger volume or add a small amount of organic solvent (e.g., DMSO) if compatible with the peptide's stability.
Difficulty in Purification - Incomplete separation of free dye.- For gel filtration, ensure the column bed volume is sufficient. For RP-HPLC, optimize the gradient to achieve better separation.

Conclusion

The protocol described provides a robust method for labeling peptides with this compound. The resulting fluorescently labeled peptides are valuable reagents for a multitude of applications in biological research and drug development, enabling the detailed investigation of peptide localization, trafficking, and interactions with their biological targets. Proper optimization of the reaction conditions and purification method is key to obtaining a high-quality labeled peptide for downstream applications.

References

Application Note and Protocol for Labeling Amino-Modified Oligonucleotides with Atto 565 NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of amino-modified oligonucleotides with the fluorescent dye Atto 565 NHS ester. Atto 565 is a rhodamine-based dye known for its high photostability, strong absorption, and high fluorescence quantum yield, making it an excellent choice for various applications in molecular biology, diagnostics, and drug development, including fluorescence in-situ hybridization (FISH), real-time PCR, and microscopy.[1][2][3] The protocol covers the labeling reaction, purification of the conjugate, and quality control procedures.

This compound reacts efficiently with primary aliphatic amino groups, such as those introduced at the 5' or 3' terminus or internally within an oligonucleotide sequence via an amino-modifier.[4][5][6] The reaction forms a stable amide bond between the dye and the oligonucleotide.[4][6] The optimal pH for this reaction is between 8.0 and 9.0.[4][6][7]

Materials and Equipment

Reagents
  • Amino-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-9.0)

  • Nuclease-free water

  • Ethanol (70% and 100%)

  • Sodium acetate (3 M, pH 5.2)

  • Purification columns (e.g., gel filtration or reverse-phase HPLC)

  • Elution buffers for purification

Equipment
  • Microcentrifuge

  • Vortex mixer

  • Spectrophotometer (UV-Vis)

  • Fluorometer or fluorescence plate reader

  • HPLC system (for purification and analysis)

  • Lyophilizer or vacuum concentrator

  • Standard laboratory glassware and plasticware

Experimental Protocols

Preparation of Reagents

Amino-Modified Oligonucleotide:

  • Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Ensure the oligonucleotide solution is free from amine-containing buffers like Tris, as these will compete with the oligonucleotide for reaction with the NHS ester.[5][8] If necessary, desalt the oligonucleotide or perform a buffer exchange into a non-nucleophilic buffer.[5]

This compound Stock Solution:

  • This compound is moisture-sensitive.[5] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO immediately before use.[9]

Reaction Buffer:

  • Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-9.0 using NaOH.

Labeling Reaction

The following is a general protocol that may require optimization depending on the specific oligonucleotide and desired degree of labeling.

  • In a microcentrifuge tube, combine the following:

    • Amino-modified oligonucleotide solution

    • 0.1 M Sodium bicarbonate buffer (pH 8.3-9.0)

    • This compound stock solution

  • Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light. For some reactions, overnight incubation may be convenient.[9]

  • The reaction can be monitored by HPLC to determine the extent of conjugation.

ComponentVolume/AmountFinal Concentration
Amino-modified oligonucleotide10 nmol~0.1 mM
0.1 M Sodium Bicarbonate BufferTo a final volume of 100 µL0.1 M
This compound (10 mg/mL)5-10 molar excess

Table 1: Recommended starting conditions for the labeling reaction.

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye, which can interfere with downstream applications.[1] Several methods can be used, with the choice depending on the scale of the reaction and the required purity.

A. Ethanol Precipitation (for removal of bulk free dye):

  • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.

  • Add 3 volumes of cold 100% ethanol.

  • Vortex and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant which contains the majority of the unreacted dye.

  • Wash the pellet with 70% ethanol and centrifuge again.

  • Remove the supernatant and air-dry the pellet.

  • Resuspend the pellet in nuclease-free water or a suitable buffer.

B. Gel Filtration Chromatography:

  • This method separates molecules based on size. The larger labeled oligonucleotide will elute before the smaller, unreacted dye.

  • Use a column with an appropriate size exclusion limit (e.g., Sephadex G-25).

  • Equilibrate the column with a suitable buffer (e.g., PBS).

  • Load the reaction mixture onto the column and collect fractions.

  • Monitor the fractions by absorbance at 260 nm (oligonucleotide) and 564 nm (Atto 565). The first peak should correspond to the labeled oligonucleotide.

C. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • RP-HPLC provides high-resolution separation based on hydrophobicity and is recommended for achieving high purity.[10] The labeled oligonucleotide is more hydrophobic than the unlabeled one and will have a longer retention time.

  • A C18 column is commonly used.

  • A gradient of acetonitrile in a buffer such as triethylammonium acetate (TEAA) is typically used for elution.

Purification MethodPrinciplePurity AchievedYield
Ethanol PrecipitationDifferential SolubilityLow to ModerateModerate to High
Gel FiltrationSize ExclusionModerate to HighHigh
RP-HPLCHydrophobicityHighModerate

Table 2: Comparison of purification methods for labeled oligonucleotides.

Quality Control and Characterization

A. Spectrophotometric Analysis:

  • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (A260) and 564 nm (A564), the absorbance maximum for Atto 565.

  • The concentration of the oligonucleotide can be calculated using the Beer-Lambert law.

  • The degree of labeling (DOL), which is the ratio of dye molecules to oligonucleotide molecules, can be estimated using the following formula:

    DOL = (A564 / εdye) / (A260 - (A564 * CF260)) / εoligo

    Where:

    • εdye is the molar extinction coefficient of Atto 565 (120,000 M-1cm-1).

    • εoligo is the molar extinction coefficient of the oligonucleotide.

    • CF260 is the correction factor for the dye's absorbance at 260 nm (for Atto 565, this is 0.27).

ParameterWavelengthMolar Extinction Coefficient (ε)
Atto 565 Absorbance Maximum564 nm120,000 M-1cm-1
Atto 565 Emission Maximum590 nmN/A
Oligonucleotide Absorbance260 nmSequence-dependent

Table 3: Spectroscopic properties of Atto 565.

B. Fluorescence Spectroscopy:

  • Measure the fluorescence emission spectrum of the labeled oligonucleotide to confirm the presence of the fluorophore. The emission maximum for Atto 565 is approximately 590 nm when excited at 564 nm.

C. HPLC or Mass Spectrometry:

  • Analytical RP-HPLC can be used to assess the purity of the final product.

  • Mass spectrometry can confirm the successful conjugation by showing the expected mass increase of the oligonucleotide.

Storage

Store the labeled oligonucleotide in a nuclease-free environment at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Visualizing the Workflow and Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control cluster_storage Storage prep_oligo Prepare Amino- Modified Oligonucleotide reaction Combine Reagents and Incubate (1-2h, RT) prep_oligo->reaction prep_dye Prepare Atto 565 NHS Ester Solution prep_dye->reaction prep_buffer Prepare Reaction Buffer prep_buffer->reaction purify Purify Labeled Oligo (e.g., HPLC, Gel Filtration) reaction->purify qc Characterize Product (Spectroscopy, MS) purify->qc storage Store at -20°C, Protected from Light qc->storage

Experimental workflow for labeling and purification.

reaction_mechanism cluster_reactants Reactants cluster_product Product oligo 5'-Amino-Modified Oligonucleotide product Atto 565 Labeled Oligonucleotide oligo->product + atto This compound atto->product pH 8.0-9.0

Amine-reactive labeling of an oligonucleotide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency 1. Presence of amine-containing buffers (e.g., Tris).[5][8]1. Desalt or buffer exchange the oligonucleotide into an amine-free buffer like sodium bicarbonate or phosphate buffer.[5]
2. Hydrolysis of this compound due to moisture.[5]2. Use anhydrous DMF or DMSO and prepare the dye solution immediately before use. Store the NHS ester properly desiccated.[5]
3. Incorrect pH of the reaction buffer.[7]3. Ensure the reaction pH is between 8.0 and 9.0 for optimal reactivity of the primary amine.[4][6][7]
4. Insufficient molar excess of the dye.4. Increase the molar ratio of this compound to the oligonucleotide.
Poor Yield After Purification 1. Loss of product during ethanol precipitation.[1][11]1. Ensure complete precipitation by using appropriate salt concentrations and incubation times/temperatures. Be careful when decanting the supernatant.
2. Co-elution of labeled and unlabeled species during chromatography.[1][11]2. Optimize the purification method. For RP-HPLC, adjust the gradient to improve separation. For gel filtration, ensure the correct column resin is used for the oligonucleotide size.
Unexpected Spectroscopic Results 1. Presence of unreacted dye after purification.1. Repeat the purification step or use a more stringent method (e.g., switch from precipitation to HPLC).
2. Degradation of the dye.2. Protect the reaction and purified product from light at all times. Store the labeled oligonucleotide appropriately.

Table 4: Troubleshooting guide for Atto 565 labeling.

References

Application Notes and Protocols: Calculating the Dye-to-Protein Ratio for Atto 565 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of proteins with Atto 565 NHS ester and the subsequent determination of the dye-to-protein (D/P) ratio. Following these protocols will enable researchers to achieve consistent and reproducible labeling of proteins for use in various fluorescence-based assays.

Introduction

N-Hydroxysuccinimide (NHS) esters are widely used for labeling proteins by forming stable amide bonds with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group.[][2] Atto 565 is a bright and photostable fluorescent dye, making it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[3][4] Accurate determination of the D/P ratio, also known as the degree of labeling (DOL), is crucial for ensuring the quality and consistency of labeled protein conjugates.[5][6] This ratio influences the fluorescence intensity and can affect the biological activity of the protein.[5]

Key Properties of this compound

Quantitative data for this compound are summarized in the table below. These values are essential for calculating the D/P ratio.

PropertyValueReference
Molecular Weight (MW)708 g/mol [3]
Maximum Absorption (λmax)564 nm[3][4]
Molar Extinction Coefficient (εmax)120,000 M-1cm-1[3][4][7]
Correction Factor at 280 nm (CF280)0.12[3]

Experimental Protocols

Reagent Preparation

a. Protein Solution:

  • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[2][8]

  • Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, with a pH of 8.3-8.5.[2][8] The reaction of NHS esters with amino groups is highly pH-dependent, with the optimal range being 8.3-8.5.[2][9]

  • Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester. [][2][10] If the protein is in such a buffer, it must be dialyzed against a suitable amine-free buffer before labeling.

b. This compound Stock Solution:

  • Immediately before use, dissolve the this compound in high-quality, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-2 mg/mL.[2][3]

  • This stock solution should be prepared fresh for each labeling reaction.[3]

Protein Labeling Reaction

The optimal molar ratio of dye to protein for achieving a desired D/P ratio can vary depending on the protein and should be determined empirically. A starting point of a 2 to 10-fold molar excess of dye is recommended.[11]

a. Calculation of Required Dye Amount:

Use the following formula to calculate the amount of this compound needed:

b. Labeling Procedure:

  • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1 to 4 hours at room temperature, protected from light.[2] Some protocols suggest an incubation time of up to 18 hours at room temperature for Atto 565-NHS to ensure the reaction goes to completion.[12]

Purification of the Labeled Protein

It is essential to remove any unconjugated dye from the labeled protein to ensure accurate D/P ratio determination and to prevent interference in downstream applications.[5][13][14] Gel filtration chromatography is a common and effective method for this separation.[2][13]

a. Gel Filtration Protocol:

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer, such as phosphate-buffered saline (PBS).[12]

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with the equilibration buffer. The first colored band to elute is the labeled protein.[12]

  • Collect the fractions containing the labeled protein.

Calculating the Dye-to-Protein (D/P) Ratio

The D/P ratio is determined spectrophotometrically by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (564 nm for Atto 565).[6]

a. Spectrophotometric Measurement:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 564 nm (Amax) using a quartz cuvette.

  • Dilute the sample if the absorbance values are too high to be accurately measured.

b. Calculation Formulas:

i. Molar Concentration of the Dye:

ii. Corrected Protein Absorbance at 280 nm:

The dye also absorbs light at 280 nm, so a correction must be applied to the A280 measurement.

iii. Molar Concentration of the Protein:

(Where εprotein is the molar extinction coefficient of the specific protein at 280 nm)

iv. Dye-to-Protein (D/P) Ratio:

Visualizing the Workflow

Dye_Protein_Labeling_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. D/P Ratio Calculation Protein Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Protein and Dye (2-10x Molar Excess of Dye) Protein->Mix Dye This compound in DMSO or DMF Dye->Mix Incubate Incubate 1-4h at Room Temperature (Protected from Light) Mix->Incubate Incubation GelFilt Gel Filtration (e.g., Sephadex G-25) Incubate->GelFilt Purification Collect Collect Labeled Protein Fraction GelFilt->Collect Spectro Measure Absorbance at 280 nm and 564 nm Collect->Spectro Analysis Calculate Calculate D/P Ratio Spectro->Calculate

Caption: Workflow for this compound protein labeling and D/P ratio calculation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Presence of primary amines in the buffer (e.g., Tris).Dialyze the protein against an amine-free buffer (e.g., PBS or bicarbonate) before labeling.[10]
Incorrect pH of the reaction buffer.Ensure the pH of the protein solution is between 8.3 and 8.5 for optimal NHS ester reactivity.[2][9]
Insufficient molar excess of the dye.Increase the molar ratio of dye to protein in the labeling reaction.[10]
Protein Precipitation after Labeling Over-labeling of the protein, leading to changes in solubility.Reduce the molar excess of the dye in the labeling reaction to achieve a lower D/P ratio.[5][10]
Protein instability under the reaction conditions.Optimize buffer components or consider a shorter incubation time.
Inaccurate D/P Ratio Presence of unconjugated free dye.Ensure complete removal of free dye by thorough purification (e.g., using a longer gel filtration column).[5]
Inaccurate molar extinction coefficients used in calculations.Use the correct molar extinction coefficients for both the specific protein and the Atto 565 dye.

References

Optimizing Atto 565 NHS Ester Conjugation Reactions: A Guide to Achieving Optimal Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Atto 565 NHS ester is a high-performance fluorescent dye widely utilized in the labeling of biomolecules for research, diagnostics, and drug development. This rhodamine-based dye is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability. The N-hydroxysuccinimide (NHS) ester functional group of Atto 565 allows for its covalent attachment to primary amines on proteins, antibodies, and other biomolecules, forming a stable amide bond. The efficiency of this conjugation reaction is critically dependent on the pH of the reaction environment. This application note provides a detailed guide to understanding and optimizing the pH for successful conjugation of this compound, ensuring reproducible and efficient labeling.

The Critical Role of pH in NHS Ester Conjugation

The conjugation of an NHS ester to a primary amine is a nucleophilic acyl substitution reaction. For this reaction to proceed efficiently, the primary amine on the target biomolecule (e.g., the ε-amino group of a lysine residue) must be in its deprotonated, nucleophilic state. Conversely, the NHS ester is susceptible to hydrolysis, a competing reaction that increases with pH and renders the dye incapable of conjugation. Therefore, the selection of an optimal pH is a crucial balancing act between maximizing the nucleophilicity of the target amine and minimizing the hydrolysis of the NHS ester.

At a pH below 7, the majority of primary amines are protonated, making them poor nucleophiles and significantly slowing down the conjugation reaction. As the pH increases, more amines become deprotonated, increasing the reaction rate. However, at a high pH, the concentration of hydroxide ions also increases, leading to a faster rate of NHS ester hydrolysis. The optimal pH for the reaction is, therefore, the point at which there is a sufficient concentration of deprotonated amines for an efficient reaction, while the rate of NHS ester hydrolysis is still manageable. For this compound, and NHS esters in general, the recommended pH range for optimal conjugation is between 8.0 and 9.0.[1][2][3][4][5][6] A pH of 8.3 is often cited as an excellent starting point, providing a good compromise between reaction efficiency and dye stability.[4]

Quantitative Impact of pH on Reaction Parameters

The following table summarizes the key considerations and trade-offs at different pH values for this compound conjugation reactions.

pHAmine ReactivityNHS Ester Stability (Hydrolysis Rate)Half-life of a typical NHS esterOverall Labeling EfficiencyRecommendation
< 7.0LowHigh (Slow hydrolysis)4-5 hours (at 0°C)Very LowNot recommended for efficient conjugation.
7.0 - 7.5ModerateModerate (Moderate hydrolysis)Several hours at room temperatureSub-optimalCan be used for pH-sensitive proteins, but longer incubation times are required.
8.0 - 8.5 High Moderate (Manageable hydrolysis) ~3 hours (at room temperature) Optimal Recommended range for most applications, with pH 8.3 being a good starting point.
> 8.5HighLow (Rapid hydrolysis)As low as 10 minutes (at 4°C for pH 8.6)DecreasingNot recommended due to rapid hydrolysis of the NHS ester, leading to low conjugation yields.

Experimental Protocols

Materials
  • This compound

  • Protein or other amine-containing biomolecule to be labeled (in an amine-free buffer such as PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

Protocol for Protein Labeling with this compound
  • Preparation of Protein Solution:

    • Dissolve the protein in an amine-free buffer, such as 1X Phosphate Buffered Saline (PBS). If the protein solution contains Tris or other amine-containing buffers, it must be dialyzed against PBS.

    • Adjust the protein concentration to 1-10 mg/mL.

    • Add the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3) to the protein solution at a 1:10 ratio (e.g., 100 µL of Reaction Buffer to 900 µL of protein solution). Verify that the final pH of the protein solution is between 8.0 and 8.5.

  • Preparation of this compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This stock solution should be prepared fresh immediately before use.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution. A molar excess of 10-20 fold of the dye over the protein is a good starting point. The optimal ratio may need to be determined empirically.

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature. This step will quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored fraction to elute will be the Atto 565-labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 563 nm (for Atto 565).

    • The DOL can be calculated using the following formula: DOL = (A_563 * ε_protein) / [(A_280 - (A_563 * CF_280)) * ε_dye]

      • A_563 and A_280 are the absorbances at 563 nm and 280 nm, respectively.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of Atto 565 at 563 nm (120,000 cm⁻¹M⁻¹).

      • CF_280 is the correction factor for the absorbance of the dye at 280 nm (typically around 0.10 for Atto 565).

Visualizing the Workflow

Atto565_Conjugation_Workflow This compound Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (Amine-free buffer, pH 8.3) Conjugation Conjugation Reaction (1-2 hours at RT, protected from light) Protein_Prep->Conjugation Dye_Prep Prepare this compound Stock Solution (in DMSO/DMF) Dye_Prep->Conjugation Quenching Quench Reaction (Add Tris buffer) Conjugation->Quenching Purification Purify Conjugate (Size-Exclusion Chromatography) Quenching->Purification Analysis Analyze Conjugate (Determine Degree of Labeling) Purification->Analysis

Caption: Workflow for this compound conjugation.

Conclusion

The pH of the reaction buffer is a critical parameter for the successful conjugation of this compound to primary amines. By maintaining a pH between 8.0 and 8.5, researchers can achieve a high degree of labeling while minimizing the degradation of the dye. The provided protocol offers a reliable starting point for the efficient and reproducible labeling of biomolecules with Atto 565, enabling a wide range of fluorescence-based applications in life sciences and drug development.

References

Application Notes and Protocols for the Purification of Atto 565 NHS Ester Labeled Proteins and Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 565 NHS ester is a widely used fluorescent dye for labeling proteins and antibodies due to its high fluorescence quantum yield, photostability, and strong absorption. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amino groups (e.g., the ε-amino group of lysine residues) on proteins and antibodies, forming a stable amide bond.[1][2][3]

Following the labeling reaction, the removal of unconjugated (free) Atto 565 dye is a critical step. The presence of free dye can lead to inaccurate quantification of the degree of labeling, high background fluorescence, and potential artifacts in downstream applications such as immunoassays, fluorescence microscopy, and flow cytometry. This document provides detailed protocols for the purification of this compound labeled proteins and antibodies using common laboratory techniques.

Overview of the Labeling and Purification Workflow

The overall process involves the labeling of the protein or antibody with this compound, followed by a purification step to remove the unreacted dye. The final steps involve the characterization of the conjugate to determine the protein concentration and the degree of labeling.

G cluster_0 Preparation cluster_1 Labeling cluster_2 Purification cluster_3 Characterization Protein_Preparation Protein/Antibody Preparation Labeling_Reaction Labeling Reaction (pH 8.0-9.0) Protein_Preparation->Labeling_Reaction Dye_Preparation This compound Stock Solution Dye_Preparation->Labeling_Reaction Purification Purification of Labeled Protein Labeling_Reaction->Purification Characterization Characterization (Concentration & DOL) Purification->Characterization

Caption: Workflow for Labeling and Purification.

Experimental Protocols

Protein/Antibody Preparation Prior to Labeling

It is crucial to ensure that the protein or antibody is in an amine-free buffer at the correct pH for the labeling reaction to proceed efficiently.

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as phosphate-buffered saline (PBS).[1][4] This can be achieved by dialysis or using a desalting column.

  • pH Adjustment: The optimal pH for the NHS ester reaction is between 8.0 and 9.0.[1][2][3][5][6] A common labeling buffer is 0.1 M sodium bicarbonate, pH 8.3.[4]

  • Protein Concentration: The protein concentration should ideally be at least 2 mg/mL to ensure efficient labeling.[4]

This compound Stock Solution Preparation

This compound should be dissolved in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[4][6]

  • Prepare a stock solution of this compound at a concentration of 1-10 mg/mL in high-quality, anhydrous DMSO or DMF.

  • Vortex briefly to ensure the dye is fully dissolved.

Labeling Reaction

The molar ratio of this compound to the protein needs to be optimized for each specific protein to achieve the desired degree of labeling (DOL). A starting point is often a 5- to 20-fold molar excess of the dye.[1]

  • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5][6][7] For Atto 565-NHS, a longer incubation time of up to 18 hours at room temperature may be required for the reaction to be completed.[5][6]

Purification Protocols

The choice of purification method depends on factors such as sample volume, protein concentration, and the required level of purity.

Size Exclusion Chromatography (SEC) / Gel Filtration

SEC is a highly effective method for separating the larger labeled protein from the smaller, unconjugated dye molecules.[4][8] Sephadex G-25 is a commonly used resin for this purpose.[4][5][6]

Materials:

  • Sephadex G-25 resin or a pre-packed desalting column.

  • Chromatography column (e.g., 1 cm diameter x 12-20 cm length).[4][6]

  • Equilibration buffer (e.g., PBS, pH 7.2-7.4).[1]

Protocol:

  • Pack the chromatography column with the Sephadex G-25 resin according to the manufacturer's instructions.

  • Equilibrate the column with at least 5 column volumes of equilibration buffer.

  • Carefully load the labeling reaction mixture onto the top of the column.

  • Allow the sample to enter the resin bed.

  • Add equilibration buffer to the top of the column to begin the elution.

  • Collect fractions as the colored, labeled protein band moves down the column. The first colored band to elute is the labeled protein, followed by a slower-moving band of the free dye.[6]

  • Monitor the fractions by measuring the absorbance at 280 nm (protein) and 564 nm (Atto 565).

  • Pool the fractions containing the purified labeled protein.

G cluster_prep Column Preparation cluster_sep Separation cluster_analysis Analysis Pack Pack Column with Sephadex G-25 Equilibrate Equilibrate with PBS Pack->Equilibrate Load Load Labeling Reaction Mixture Equilibrate->Load Elute Elute with PBS Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor A280 & A564 Collect->Monitor Pool Pool Labeled Protein Fractions Monitor->Pool

Caption: Size Exclusion Chromatography Workflow.

Dialysis

Dialysis is a simple and effective method for removing small molecules like unconjugated dye from a protein sample, although it is generally more time-consuming than chromatography.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa.

  • Dialysis buffer (e.g., PBS, pH 7.2-7.4).

  • Large beaker and stir plate.

Protocol:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load the labeling reaction mixture into the dialysis tubing or cassette.

  • Place the sealed tubing/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[9]

  • Stir the buffer gently at 4°C.

  • Change the dialysis buffer after 2 hours.[10][11]

  • Perform a second buffer change after another 2 hours.[10][11]

  • Continue dialysis overnight at 4°C with a fresh change of buffer.[9][10][11]

  • Recover the purified labeled protein from the dialysis tubing/cassette.

Spin Columns

Spin columns are a rapid method for purifying small volumes of labeled protein. They are essentially a form of size exclusion chromatography in a microcentrifuge format.

Materials:

  • Pre-packed spin desalting columns.

  • Microcentrifuge.

  • Collection tubes.

Protocol:

  • Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Place the column in a clean collection tube.

  • Load the labeling reaction mixture onto the center of the resin bed.

  • Centrifuge the column at the recommended speed and time (e.g., 1,000 x g for 2-5 minutes).

  • The purified labeled protein will be in the collection tube, while the free dye remains in the column resin.

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical performance of each purification method. Actual results may vary depending on the protein, initial sample volume, and other experimental conditions.

Purification MethodProtein RecoveryFree Dye RemovalTime RequiredScalability
Size Exclusion Chromatography >90%>99%1-2 hoursHigh
Dialysis >95%>99%12-24 hoursHigh
Spin Columns 85-95%>95%<15 minutesLow (small volumes)

Characterization of the Labeled Protein

After purification, it is essential to determine the protein concentration and the degree of labeling (DOL).

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and 564 nm (A564) using a spectrophotometer.

  • Calculate Protein Concentration:

    • First, correct the A280 reading for the absorbance of Atto 565 at 280 nm. The correction factor (CF280) for Atto 565 is approximately 0.12.[4]

    • Corrected A280 = A280 - (A564 * 0.12)

    • Protein Concentration (M) = Corrected A280 / (ε_protein * path length)

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Degree of Labeling (DOL):

    • DOL = (A564 * ε_protein) / (Corrected A280 * ε_dye)

      • ε_dye for Atto 565 is 120,000 M⁻¹cm⁻¹.[4]

Storage of Labeled Conjugates

Store the purified Atto 565 labeled protein or antibody protected from light at 4°C for short-term storage. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol to a final concentration of 50%) and store in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] If the protein concentration is low (<1 mg/mL), adding a stabilizing protein like bovine serum albumin (BSA) at 1-10 mg/mL can prevent loss due to adsorption to the storage vessel.

References

Atto 565 NHS Ester: A Guide to Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atto 565 is a fluorescent label belonging to the rhodamine dye class, characterized by its strong absorption, high fluorescence quantum yield, and significant thermal and photostability.[1][2] Its N-hydroxysuccinimidyl (NHS) ester form is a widely used reagent for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules.[2][3][4] The NHS ester reacts efficiently with primary amino groups at a pH range of 8.0 to 9.0, forming a stable amide bond.[2][3][4][5] Proper preparation and storage of the Atto 565 NHS ester stock solution are critical to maintain its reactivity and ensure successful conjugation experiments. This document provides a detailed protocol for the preparation and storage of this compound stock solutions.

Properties of Atto 565

The optical and physical properties of Atto 565 are summarized in the table below.

PropertyValueReference
Molecular Weight (MW) 708 g/mol
Excitation Maximum (λabs) 564 nm
Emission Maximum (λfl) 590 nm
Molar Extinction Coefficient (εmax) 1.2 x 10⁵ M⁻¹ cm⁻¹
Fluorescence Quantum Yield (ηfl) 90%
Fluorescence Lifetime (τfl) 4.0 ns
Solubility Soluble in DMF, DMSO, ethanol, methanol
Form Powder

Recommended Solvents and Concentrations for Stock Solutions

The choice of solvent and concentration is crucial for the stability and reactivity of the this compound. Anhydrous and amine-free solvents are essential to prevent the hydrolysis of the NHS ester group.

Recommended SolventKey ConsiderationsRecommended Concentrations
Anhydrous Dimethyl Sulfoxide (DMSO) Must be high-purity and anhydrous to prevent hydrolysis.[1][4] Should be stored properly to avoid moisture absorption.3 mM[6], 10 mM[3], 2 mg/mL
Anhydrous Dimethylformamide (DMF) Must be high-purity and amine-free.[1]2 mg/mL, 5 mg/mL
Anhydrous Acetonitrile An alternative polar aprotic solvent.1 mg in 50-200 µL[4]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (powder)

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.[1]

  • Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 1 mg vial and a target of 10 mM, use the molecular weight to calculate the required volume).

  • Dissolution: Mix well by vortexing or pipetting up and down until the dye is completely dissolved.

  • Aliquoting: Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[3][7]

  • Storage: Store the aliquots at -20°C, protected from light and moisture.[1][3][4]

G cluster_prep Stock Solution Preparation cluster_storage Storage A Equilibrate this compound Vial to Room Temperature B Add Anhydrous, Amine-Free Solvent (e.g., DMSO) A->B C Vortex/Pipette to Dissolve B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C D->E F Protect from Light D->F G Protect from Moisture D->G G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Atto565 This compound (in anhydrous solvent) Conjugate Atto 565-Labeled Molecule (Stable Amide Bond) Atto565->Conjugate Reacts with HydrolyzedDye Hydrolyzed Atto 565 (Non-reactive) Atto565->HydrolyzedDye Side reaction (hydrolysis) Target Target Molecule (with primary amines, e.g., protein) Target->Conjugate Reacts with pH Optimal pH (8.0 - 9.0) pH->Conjugate Facilitates pH->HydrolyzedDye Increases rate of

References

Using Atto 565 NHS Ester for Enhanced Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 565, a fluorescent label belonging to the rhodamine dye family, is a powerful tool for visualizing cellular components and processes.[1][2] Its NHS (N-hydroxysuccinimidyl) ester form allows for the straightforward and efficient labeling of primary and secondary antibodies for use in immunofluorescence (IF) staining.[3] Key characteristics of Atto 565 include strong light absorption, a high fluorescence quantum yield, and significant thermal and photostability, making it an ideal candidate for a range of fluorescence microscopy applications, including high-resolution techniques like STED microscopy.[1][2][4] These application notes provide detailed protocols for antibody conjugation and subsequent immunofluorescence staining, along with the photophysical properties of Atto 565 NHS ester.

Photophysical and Chemical Properties of Atto 565

A comprehensive understanding of the spectral and chemical characteristics of Atto 565 is crucial for designing and executing successful immunofluorescence experiments. The quantitative data for Atto 565 are summarized in the table below for easy reference.

PropertyValueReference
Maximum Excitation Wavelength (λex)564 nm
Maximum Emission Wavelength (λem)590 nm
Molar Extinction Coefficient (εmax)120,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)0.90[1]
Fluorescence Lifetime (τ)4.0 ns[5]
Molecular Weight708.11 g/mol [3]
SolubilitySoluble in DMF, DMSO, ethanol, methanol
ReactivityReacts with primary amino groups at pH 8.0-9.0[3]
PhotostabilityHigh; 55% of molecules photobleached after 30 min of exposure to a 2.4 W/cm² beam[1]

Experimental Protocols

I. Antibody Labeling with this compound

This protocol outlines the steps for conjugating this compound to an antibody. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.

Materials:

  • Antibody (protein) solution (2-10 mg/mL in 1X PBS, pH 7.2-7.4, free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)[6]

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 1 M sodium bicarbonate or 1 M phosphate buffer, pH ~9.0)[6]

  • Purification column (e.g., Sephadex G-25)[7]

  • 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare Antibody Solution:

    • If the antibody is in a buffer containing amines (e.g., Tris, glycine) or ammonium salts, it must be dialyzed against 1X PBS (pH 7.2-7.4).[6]

    • Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding 100 µL of Reaction Buffer to 900 µL of the antibody solution.[6]

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[6] Mix well by vortexing or pipetting.

  • Conjugation Reaction:

    • A starting point of a 10:1 molar ratio of dye to protein is recommended.[6] The ratio can be optimized by testing ratios of 5:1, 15:1, and 20:1.[6]

    • Add the calculated volume of the 10 mM this compound stock solution to the pH-adjusted antibody solution while gently vortexing.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[6] For some antibodies, the incubation time may be extended up to 18 hours at room temperature.[8]

  • Purification of the Labeled Antibody:

    • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Equilibrate the column with 1X PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with 1X PBS. The first colored band to elute is the labeled antibody. A second, slower-moving colored band corresponds to the unconjugated dye.

    • Collect the fractions containing the labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 564 nm (for Atto 565).

    • The DOL can be calculated using the following formula: DOL = (A₅₆₄ × ε₂₈₀,protein) / [(A₂₈₀ - (A₅₆₄ × CF₂₈₀)) × ε₅₆₄,dye]

      • A₅₆₄ and A₂₈₀ are the absorbances at 564 nm and 280 nm, respectively.

      • ε₂₈₀,protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.12 for Atto 565).

      • ε₅₆₄,dye is the molar extinction coefficient of Atto 565 at 564 nm (120,000 M⁻¹cm⁻¹).

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage. Avoid repeated freeze-thaw cycles.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Prepare Antibody Solution (pH 8.5-9.0) conjugation Incubate Antibody and Dye (30-60 min, RT, dark) antibody_prep->conjugation dye_prep Prepare this compound Stock Solution (10 mM) dye_prep->conjugation purification Purify Conjugate (Gel Filtration) conjugation->purification dol Determine Degree of Labeling (Spectrophotometry) purification->dol storage Store Labeled Antibody (-20°C or 4°C) dol->storage

Antibody labeling workflow.
II. Immunofluorescence Staining of Adherent Cells

This protocol describes a general procedure for immunofluorescence staining of adherent cells using an Atto 565-labeled antibody. Optimization may be required for specific cell types and target antigens.

Materials:

  • Adherent cells grown on coverslips

  • 1X PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100)

  • Primary antibody (if using indirect staining)

  • Atto 565-labeled secondary antibody (for indirect staining) or Atto 565-labeled primary antibody (for direct staining)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on sterile coverslips to the desired confluency.

    • Rinse the cells briefly with 1X PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • If the target antigen is intracellular, incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Indirect Staining:

      • Dilute the primary antibody to its optimal concentration in blocking buffer.

      • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

      • Wash the cells three times with 1X PBS containing 0.1% Triton X-100 for 5 minutes each.

      • Dilute the Atto 565-labeled secondary antibody in blocking buffer.

      • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Direct Staining:

      • Dilute the Atto 565-labeled primary antibody in blocking buffer.

      • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with 1X PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI, if desired.

    • Rinse the cells briefly with 1X PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for Atto 565 (Excitation: ~564 nm, Emission: ~590 nm) and the counterstain.

G cluster_sample_prep Sample Preparation cluster_staining Staining cluster_final_steps Final Steps cell_culture Culture Cells on Coverslips fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (for intracellular targets) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (Indirect IF) blocking->primary_ab direct_ab Atto 565-Labeled Primary Ab (Direct IF) blocking->direct_ab washing Washing primary_ab->washing secondary_ab Atto 565-Labeled Secondary Ab (Indirect IF) secondary_ab->washing direct_ab->washing washing->secondary_ab counterstain Counterstaining (e.g., DAPI) washing->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Immunofluorescence staining workflow.

Application Example: Visualizing EGFR Signaling Pathway Components

Immunofluorescence is a valuable technique for studying the localization and dynamics of proteins involved in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[9][10] The EGFR signaling cascade plays a critical role in cell proliferation, differentiation, and survival.[10][11] Upon ligand binding, EGFR dimerizes and becomes autophosphorylated, initiating downstream signaling cascades.[9] Using an Atto 565-labeled antibody against EGFR or its downstream effectors, researchers can visualize the receptor's localization to the plasma membrane and its subsequent internalization upon activation.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2 Grb2 Dimerization->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Regulates

References

Application Notes and Protocols for Labeling Proteins in Cell Lysates with Atto 565 NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 565 is a fluorescent dye belonging to the rhodamine family. It exhibits strong absorption, high fluorescence quantum yield, and significant photo-stability, making it an excellent candidate for various life science applications, including the labeling of proteins.[1] The N-hydroxysuccinimide (NHS) ester functional group of Atto 565 allows for its efficient and covalent attachment to primary amino groups, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, forming a stable amide bond.[2][3][4][5] This protocol provides a detailed guide for the use of Atto 565 NHS ester for the fluorescent labeling of proteins within complex cell lysates.

Spectroscopic and Physicochemical Properties

A summary of the key properties of Atto 565 is presented in the table below. This information is crucial for designing experiments and selecting appropriate instrumentation.

PropertyValueReference
Excitation Maximum (λabs)564 nm[1]
Emission Maximum (λfl)590 nm[1]
Molar Extinction Coefficient (εmax)1.2 x 10^5 M-1 cm-1[1]
Fluorescence Quantum Yield (ηfl)90%[1]
Fluorescence Lifetime (τfl)4.0 ns[1]
Molecular Weight708.12 g/mol [6]
SolubilitySoluble in DMF, DMSO, ethanol, methanol
StorageStore at -20°C, protected from light and moisture[7]

Experimental Design Considerations

Successful labeling of proteins in a cell lysate requires careful consideration of several factors:

  • Buffer Composition: The labeling reaction is highly pH-dependent. The optimal pH for the reaction of NHS esters with primary amines is between 8.0 and 9.0.[4][6][7][8] Buffers containing primary amines, such as Tris or glycine, are incompatible with the labeling reaction and must be avoided as they will compete with the target proteins for the dye.[9] Suitable buffers include phosphate-buffered saline (PBS) adjusted to the appropriate pH or bicarbonate buffer.[2]

  • Protein Concentration: A higher protein concentration generally leads to greater labeling efficiency.[5] It is recommended to have a protein concentration of at least 1-2 mg/mL.

  • Dye-to-Protein Molar Ratio: The optimal molar ratio of this compound to protein needs to be determined empirically for each specific lysate and experimental goal. A molar excess of the dye is typically used.[10] For initial experiments, a range of molar ratios (e.g., 2:1, 5:1, 10:1 dye:protein) should be tested.

  • Reaction Time and Temperature: The labeling reaction is typically carried out at room temperature for 1 to 4 hours.[2] For this compound, an incubation time of up to 18 hours at room temperature may be necessary for the reaction to go to completion.[7][8] The reaction should be performed in the dark to prevent photobleaching of the dye.[3][5]

Experimental Workflow

The overall workflow for labeling proteins in a cell lysate with this compound is depicted below.

G Experimental Workflow for Protein Labeling A Prepare Cell Lysate B Determine Protein Concentration A->B D Labeling Reaction B->D C Prepare this compound Stock Solution C->D E Remove Unreacted Dye D->E F Determine Degree of Labeling (Optional) E->F G Store Labeled Lysate F->G

Caption: A flowchart illustrating the key steps in labeling cell lysate proteins.

Detailed Protocol

Materials:

  • Cell lysate in a suitable amine-free buffer (e.g., RIPA buffer without Tris, PBS)

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[2][10]

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)[8]

  • Spectrophotometer or Nanodrop

Procedure:

  • Preparation of Cell Lysate:

    • Prepare the cell lysate using a standard protocol with a lysis buffer that does not contain primary amines.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the total protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[3] This solution should be prepared fresh to avoid hydrolysis of the NHS ester.[11]

  • Labeling Reaction:

    • Dilute the cell lysate with Labeling Buffer to a final protein concentration of 2-5 mg/mL.[2]

    • Add the calculated volume of the this compound stock solution to the lysate to achieve the desired dye-to-protein molar ratio. Add the dye solution dropwise while gently vortexing the protein solution.[5]

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[2] For Atto 565, a longer incubation of up to 18 hours may be beneficial.[7][8]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature. The primary amines in the Tris buffer will react with any remaining unreacted NHS ester.

  • Removal of Unreacted Dye:

    • Separate the labeled proteins from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[2][8]

    • The labeled protein will elute in the initial fractions, while the smaller, unreacted dye molecules will be retained and elute later. Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL) (Optional):

    • The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.

    • Measure the absorbance of the purified labeled protein solution at 280 nm (for protein) and 564 nm (for Atto 565).

    • The protein concentration can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:

      • Protein Concentration (M) = [A280 - (A564 x CF280)] / εprotein

      • Where:

        • A280 and A564 are the absorbances at 280 nm and 564 nm, respectively.

        • CF280 is the correction factor for the dye's absorbance at 280 nm (CF280 = A280 / Amax). For Atto 565, the CF280 is 0.12.[1]

        • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • The dye concentration can be calculated using the Beer-Lambert law:

      • Dye Concentration (M) = A564 / ε564

      • Where ε564 is the molar extinction coefficient of Atto 565 (120,000 M-1 cm-1).[1]

    • The DOL is then calculated as:

      • DOL = Dye Concentration / Protein Concentration

  • Storage:

    • Store the labeled protein lysate at 4°C for short-term use or at -20°C or -80°C for long-term storage.[3] Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.[3]

Chemical Reaction

The reaction between the this compound and a primary amine on a protein is a nucleophilic acyl substitution. The amino group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G Amine-Reactive Labeling Chemistry cluster_0 This compound cluster_1 Protein cluster_2 Labeled Protein cluster_3 Byproduct Atto Atto 565 NHS NHS Ester Atto->NHS LabeledProtein Atto 565 - Protein Atto->LabeledProtein Forms Amide Bond Byproduct N-hydroxysuccinimide NHS->Byproduct Released Protein Protein Amine Primary Amine (-NH2) Protein->Amine Amine->LabeledProtein

Caption: The reaction of this compound with a primary amine on a protein.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Presence of amine-containing buffers (e.g., Tris, glycine).Dialyze the protein solution against an amine-free buffer (e.g., PBS) before labeling.[9]
Low protein concentration.Increase the protein concentration to at least 1-2 mg/mL.
Hydrolyzed NHS ester.Prepare the this compound stock solution immediately before use in anhydrous solvent.[11]
Incorrect pH of the reaction buffer.Ensure the pH of the labeling buffer is between 8.0 and 9.0.[4][6][7][8]
Protein Precipitation Over-labeling of the protein.Reduce the dye-to-protein molar ratio in the labeling reaction.[9]
Low solubility of the dye-protein conjugate.Perform the labeling and purification steps at 4°C.
High Background Fluorescence Incomplete removal of unreacted dye.Ensure thorough purification of the labeled protein, for example, by using a longer size-exclusion column.[8]

References

Atto 565 NHS Ester: Application Notes and Protocols for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Atto 565 NHS ester in biomolecule labeling experiments. Atto 565 is a fluorescent dye belonging to the rhodamine class, characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary and secondary amines in biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[4][5][6][7]

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for calculating the degree of labeling and for experimental setup in fluorescence-based applications.

PropertyValueReference
Molecular Weight (incl. counterion)708.11 g/mol [2]
Excitation Maximum (λabs)564 nm[1]
Emission Maximum (λfl)590 nm[1]
Molar Extinction Coefficient (εmax)1.2 x 10⁵ M⁻¹ cm⁻¹[1]
Fluorescence Quantum Yield (ηfl)90%[1]
Fluorescence Lifetime (τfl)4.0 ns[1]
Correction Factor (CF₂₆₀)0.27[1]
Correction Factor (CF₂₈₀)0.12[1]

Experimental Protocols

Required Materials

Reagents and Buffers:

  • This compound: Store at -20°C, protected from light and moisture.

  • Protein/Biomolecule of Interest: Dissolved in an amine-free buffer. If the protein is in a buffer containing Tris or glycine, it must be dialyzed against Phosphate-Buffered Saline (PBS).[1][5]

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3. To prepare, mix 20 parts of Solution A with 1 part of Solution B.[6][7]

    • Solution A (PBS, pH 7.4): Dissolve 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄·2H₂O, and 0.24 g KH₂PO₄ in 1 liter of distilled water.[6][7]

    • Solution B (0.2 M Sodium Bicarbonate, pH 9.0): Dissolve sodium bicarbonate in distilled water and adjust the pH to 9.0 with 2 M NaOH.[6][7]

  • Anhydrous, Amine-Free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the this compound.[1][6]

  • Purification Resin: Sephadex G-25 or equivalent gel filtration medium.[1][6]

  • Elution Buffer: PBS, pH 7.2.[1]

  • (Optional) Quench Buffer: To stop the labeling reaction.

Equipment:

  • Spectrophotometer or NanoDrop for absorbance measurements.

  • Gel filtration column (1-2 cm diameter, 10-20 cm length).[1][6]

  • Reaction tubes.

  • Pipettes.

  • Vortex mixer.

  • Rotator or shaker.

Experimental Workflow

The overall workflow for labeling a protein with this compound involves preparation of the biomolecule and dye, the labeling reaction itself, and finally, the purification of the conjugate.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification prep_protein Prepare Protein Solution (2 mg/mL in Labeling Buffer) reaction Mix Protein and Dye (e.g., 2-fold molar excess of dye) prep_protein->reaction Add prep_dye Prepare this compound (2 mg/mL in DMF/DMSO) prep_dye->reaction to incubation Incubate (30-60 min at room temperature) reaction->incubation purification Purify via Gel Filtration (Sephadex G-25) incubation->purification characterization Characterize Conjugate (Absorbance at 280 nm and 564 nm) purification->characterization

Figure 1. Experimental workflow for protein labeling with this compound.
Detailed Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins.

3.1. Preparation of Solutions:

  • Protein Solution: Prepare a solution of the target protein at a concentration of 2 mg/mL in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3).[1] Ensure the protein solution is free from any amine-containing substances.[1][6]

  • Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[1] This solution should be prepared fresh to avoid hydrolysis of the NHS ester.[6][7]

3.2. Labeling Reaction:

  • Dye-to-Protein Ratio: The optimal molar ratio of dye to protein can vary. A good starting point is a 2-fold to 10-fold molar excess of the dye.[1][5] For an antibody, a 2-fold molar excess is often suitable.[1]

  • Reaction Mixture: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.[1]

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring.[1] For some specific dyes like ATTO 565-NHS, an incubation time of 18 hours at ambient temperature might be required for the reaction to be completed.[7]

3.3. Purification of the Labeled Protein:

  • Column Preparation: Prepare a gel filtration column (e.g., Sephadex G-25) with a diameter of at least 1 cm and a length of 12 cm.[1] Equilibrate the column with PBS (pH 7.2).[1]

  • Separation: Apply the reaction mixture to the top of the column and elute with PBS. The first colored, fluorescent band to elute is the labeled protein conjugate.[6] A second, slower-moving band corresponds to the unbound, hydrolyzed dye.[6]

  • Storage: Store the purified conjugate under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative. For long-term storage, it is recommended to freeze aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

Calculation of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 564 nm (A₅₆₄).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye] = A₅₆₄ / ε₅₆₄

  • Calculate the corrected absorbance of the protein at 280 nm:

    • A₂₈₀,corrected = A₂₈₀ - (A₅₆₄ * CF₂₈₀)

  • Calculate the concentration of the protein:

    • [Protein] = A₂₈₀,corrected / ε₂₈₀ (where ε₂₈₀ is the molar extinction coefficient of the protein)

  • Calculate the DOL:

    • DOL = [Dye] / [Protein]

Signaling Pathway and Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products protein Protein-NH₂ (Primary Amine) conjugate Atto 565-Protein Conjugate (Stable Amide Bond) protein->conjugate Nucleophilic Attack atto565 Atto 565-NHS Ester atto565->conjugate nhs N-hydroxysuccinimide atto565->nhs Release

Figure 2. Reaction mechanism of this compound with a primary amine.

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Ensure the pH of the labeling buffer is between 8.0 and 9.0.[2][4][5][6][7][8]

    • Confirm that the protein solution is free of amine-containing buffers.

    • Use freshly prepared dye stock solution.

    • Increase the dye-to-protein molar ratio.

  • Protein Precipitation:

    • The protein concentration may be too high.

    • The addition of the organic solvent (DMF/DMSO) may be too rapid. Add the dye solution dropwise while stirring.

  • Hydrolysis of NHS Ester: this compound is sensitive to moisture.[6][7] Always use anhydrous solvents and store the dye properly.

  • Water Solubility: this compound has low water solubility.[4][5] For applications requiring high water solubility, alternative dyes may be considered.[4][5]

By following these detailed protocols and considering the provided information, researchers can successfully label a wide range of biomolecules with this compound for various fluorescence-based applications in research and drug development.

References

Purifying Atto 565 Conjugates: A Guide to Post-Labeling Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the purification of biomolecules conjugated with the fluorescent dye Atto 565. Proper purification is a critical step to remove unconjugated dye, which can lead to inaccurate quantification, high background noise, and non-specific signals in downstream applications. The following sections detail the most common and effective methods for purifying Atto 565 conjugates, ensuring high purity and optimal performance in sensitive assays.

Introduction to Post-Labeling Purification

The labeling of biomolecules, such as proteins and antibodies, with Atto 565 NHS ester typically involves the reaction of the dye with primary amines on the target molecule.[1][2][3] Inevitably, a portion of the reactive dye will hydrolyze during the labeling reaction or fail to conjugate with the target biomolecule.[1] This unreacted or hydrolyzed dye must be efficiently removed from the final product. The choice of purification method depends on factors such as the scale of the labeling reaction, the properties of the biomolecule, and the required final purity. The most widely recommended methods are size exclusion chromatography (gel filtration) and dialysis.[4]

Comparison of Purification Methods

The selection of an appropriate purification method is crucial for obtaining high-quality Atto 565 conjugates. Below is a summary of the key characteristics of the two most common techniques: Size Exclusion Chromatography (SEC) and Dialysis.

FeatureSize Exclusion Chromatography (SEC)Dialysis
Principle Separation based on molecular size. Larger conjugates elute first, while smaller, unconjugated dye molecules are retained in the porous beads of the column matrix.Separation based on differential diffusion across a semi-permeable membrane. Small, unconjugated dye molecules pass through the pores of the membrane, while the larger conjugates are retained.
Speed Fast (typically 15-30 minutes).Slow (requires several hours to overnight with multiple buffer changes).[4][5]
Efficiency High; provides excellent separation of conjugate from free dye.Less efficient than SEC; may not completely remove all unconjugated dye.
Sample Dilution Can result in some sample dilution, depending on the column and loading volume.Can result in significant sample dilution if not carefully controlled.[5]
Sample Volume Suitable for a wide range of sample volumes, from microliters to milliliters.Best suited for larger sample volumes; can be challenging for very small volumes.[5]
Recommended Use The preferred method for most applications due to its speed and efficiency.[1][3]An alternative for dilute samples or when SEC is not available.[4]

Experimental Protocols

Protocol 1: Purification of Atto 565 Conjugates using Size Exclusion Chromatography (SEC)

This protocol describes the purification of Atto 565-labeled proteins using a gravity-flow size exclusion column, such as Sephadex G-25.[1][2][3]

Materials:

  • Atto 565 labeled protein solution

  • Size exclusion chromatography column (e.g., Sephadex G-25, Bio-Gel P-10)

  • Equilibration and Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[2]

  • Collection tubes

Workflow Diagram:

SEC_Workflow prep Prepare SEC Column equil Equilibrate Column with PBS prep->equil load Load Labeled Protein Sample equil->load elute Elute with PBS load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (Absorbance) collect->analyze Dialysis_Workflow prep Prepare Dialysis Membrane load Load Sample into Tubing/Cassette prep->load dialyze1 Dialyze against PBS (4°C, with stirring) load->dialyze1 change1 Change Dialysis Buffer dialyze1->change1 dialyze2 Continue Dialysis change1->dialyze2 change2 Change Dialysis Buffer (2nd time) dialyze2->change2 recover Recover Purified Conjugate change2->recover

References

Atto 565 NHS Ester: A Detailed Guide for Labeling Intracellular Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 565 NHS ester is a high-performance fluorescent dye belonging to the rhodamine family, recognized for its exceptional brightness, photostability, and high fluorescence quantum yield.[1][2] These characteristics make it an ideal candidate for labeling proteins and other biomolecules for a variety of fluorescence-based applications, including flow cytometry, fluorescence microscopy, and super-resolution imaging techniques like STED.[1][2] This document provides a comprehensive guide to utilizing this compound for the specific application of labeling intracellular proteins. It includes detailed protocols for antibody conjugation, cell preparation, and intracellular staining, along with data presentation and troubleshooting advice to assist researchers in achieving optimal results.

Properties of this compound

Atto 565 is characterized by its strong absorption and emission in the orange-red region of the spectrum, making it compatible with common laser lines and filter sets. Its key optical and chemical properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)564 nm[2]
Emission Maximum (λem)590 nm[2]
Molar Extinction Coefficient1.2 x 10⁵ M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (η)~90%[1]
Recommended Excitation Range545 - 575 nm[2]
Reactive GroupN-Hydroxysuccinimide (NHS) Ester[3]
ReactivityPrimary amines (e.g., lysine residues on proteins)[3]
SolubilityPolar organic solvents (e.g., DMSO, DMF)[4]

Experimental Protocols

Part 1: Conjugation of this compound to Antibodies

This protocol outlines the steps for covalently labeling an antibody with this compound. The NHS ester reacts with primary amine groups on the antibody, primarily the ε-amino groups of lysine residues, to form a stable amide bond.[3]

Materials:

  • Antibody of interest (free of amine-containing buffers like Tris)

  • This compound

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[5]

  • Purification column (e.g., Sephadex G-25)[5]

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Dissolve or dialyze the antibody into the Labeling Buffer at a concentration of 1-5 mg/mL.[5] Ensure the buffer is free of any amine-containing substances.[5]

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-2 mg/mL.[2]

  • Labeling Reaction:

    • The optimal molar ratio of dye to antibody can vary and should be determined empirically. A starting point of a 2 to 10-fold molar excess of this compound to the antibody is recommended.[2][6]

    • While gently vortexing, add the calculated volume of the this compound stock solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7] For this compound, an incubation time of up to 18 hours at ambient temperature may be necessary for the reaction to be completed.[5]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5]

    • The first colored band to elute is the antibody-dye conjugate.[8]

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per antibody, can be calculated using the following formula: DOL = (A_max * ε_protein) / ( (A_280 - (A_max * CF_280)) * ε_dye )

    • Where:

      • A_max is the absorbance of the conjugate at 564 nm.

      • A_280 is the absorbance of the conjugate at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of Atto 565 at 564 nm (120,000 M⁻¹cm⁻¹).

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (for Atto 565, CF_280 = 0.12).[2]

Workflow for Antibody Conjugation

Antibody_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Prepare Antibody in Labeling Buffer (pH 8.3-9.0) Mixing Mix Antibody and Dye Solutions Antibody_Prep->Mixing Dye_Prep Prepare this compound Stock Solution in DMSO/DMF Dye_Prep->Mixing Incubation Incubate for 1-18h at Room Temperature Mixing->Incubation Purification Purify Conjugate via Gel Filtration Incubation->Purification Analysis Determine Degree of Labeling (DOL) Purification->Analysis

Caption: Workflow for conjugating this compound to an antibody.

Part 2: Intracellular Staining Protocol

This protocol describes the general steps for fixing, permeabilizing, and staining cells with an Atto 565-conjugated antibody to visualize intracellular proteins. The choice of permeabilization agent may need to be optimized depending on the target protein's location (cytoplasmic vs. nuclear) and the cell type.

Materials:

  • Cells of interest

  • Atto 565-conjugated antibody

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (choose one, optimization may be required):

    • 0.1-0.5% Saponin in PBS

    • 0.1-0.2% Tween-20 in PBS[9]

    • 0.1-0.3% Triton X-100 in PBS

    • Digitonin (concentration to be optimized)

  • Wash Buffer: PBS

  • Staining Buffer: PBS with 1% BSA

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with PBS. For adherent cells, detach them using a gentle method.

  • Fixation:

    • Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature.[10]

  • Washing:

    • Wash the cells twice with PBS to remove the fixation buffer.

  • Permeabilization and Staining:

    • Resuspend the fixed cells in the chosen Permeabilization Buffer containing the Atto 565-conjugated antibody at its optimal dilution.

    • Incubate for 30-60 minutes at room temperature, protected from light.[11]

  • Washing:

    • Wash the cells two to three times with Wash Buffer. If using saponin, include it in the wash buffers as its effects are reversible.[10]

  • Imaging:

    • Resuspend the cells in an appropriate buffer for analysis by flow cytometry or mount them on slides for fluorescence microscopy.

Comparison of Common Permeabilization Agents

Permeabilization AgentMechanism of ActionRecommended ConcentrationTarget Location SuitabilityNotes
Saponin Forms pores in the plasma membrane by interacting with cholesterol.0.1-0.5%CytoplasmicReversible; must be present in subsequent wash and staining buffers.[10]
Tween-20 Non-ionic detergent that creates pores in the cell membrane.0.1-0.2%CytoplasmicCan be effective for cytoplasmic antigens.[9]
Triton X-100 Strong non-ionic detergent that solubilizes membranes.0.1-0.3%Cytoplasmic, Nuclear, OrganellarMay disrupt some epitopes.
Digitonin Forms pores in membranes with high cholesterol content.Varies (titration required)CytoplasmicCan selectively permeabilize the plasma membrane while leaving organellar membranes intact.

Workflow for Intracellular Staining

Intracellular_Staining Start Start with Cell Suspension Fixation Fix Cells with 4% PFA Start->Fixation Wash1 Wash with PBS Fixation->Wash1 Perm_Stain Permeabilize and Stain with Atto 565-Antibody Conjugate Wash1->Perm_Stain Wash2 Wash to Remove Unbound Antibody Perm_Stain->Wash2 Analysis Analyze via Flow Cytometry or Microscopy Wash2->Analysis

Caption: General workflow for intracellular protein staining.

Troubleshooting

ProblemPossible CauseSuggested SolutionReference
Weak or No Signal Antibody concentration too low. Titrate the antibody to determine the optimal concentration.[12]
Inefficient permeabilization. Optimize the permeabilization agent and incubation time. Try a stronger detergent if targeting nuclear or organellar proteins.[12]
Photobleaching. Use an anti-fade mounting medium for microscopy. Minimize light exposure during staining and imaging.[]
Low target protein expression. Ensure the target protein is expressed in the chosen cell line/tissue. Use a positive control.[12]
High Background Antibody concentration too high. Reduce the antibody concentration.[]
Inadequate washing. Increase the number and duration of wash steps.[]
Non-specific antibody binding. Include a blocking step with serum or BSA before adding the primary antibody.[]
Presence of dead cells. Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[11]

Conclusion

This compound is a powerful tool for labeling intracellular proteins for fluorescence-based analysis. Its superior photophysical properties ensure bright and stable signals, enabling high-quality imaging and flow cytometry data. By following the detailed protocols for antibody conjugation and intracellular staining provided in this guide, and by carefully optimizing experimental conditions, researchers can effectively utilize Atto 565 to visualize and quantify intracellular targets, thereby advancing their research in cellular biology and drug development.

References

Application Notes and Protocols for Atto 565 NHS Ester in Fixed and Permeabilized Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of Atto 565 NHS ester, a high-performance rhodamine dye, for labeling primary amines in fixed and permeabilized cells. This document offers guidance on experimental design, step-by-step protocols for immunofluorescence and cytoskeleton staining, and a summary of the dye's performance characteristics.

Introduction to this compound

Atto 565 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amine groups present in proteins and other biomolecules, forming a stable amide bond.[5][6][7] This makes this compound a versatile tool for fluorescently labeling cellular components for various imaging applications, including confocal and super-resolution microscopy (e.g., STED, PALM, dSTORM).[2][6] The dye is efficiently excited in the 545-575 nm range.[2][8]

Key Applications in Fixed and Permeabilized Cells:

  • Immunofluorescence (IF): this compound can be conjugated to primary or secondary antibodies to detect specific target proteins within fixed cells. Its brightness and photostability make it an excellent choice for high-resolution imaging.

  • Cytoskeleton Staining: When conjugated to phalloidin, Atto 565 can be used to visualize F-actin filaments, a key component of the cellular cytoskeleton.[9]

  • Total Protein Staining: The NHS ester can be used to generally label all accessible proteins within fixed and permeabilized cells, providing a way to visualize cellular morphology and protein distribution.

Data Presentation

The following tables summarize the key optical and performance characteristics of Atto 565.

Table 1: Spectroscopic Properties of Atto 565

PropertyValueReference
Maximum Excitation Wavelength (λabs)564 nm[8]
Maximum Emission Wavelength (λfl)590 nm[1][8]
Molar Extinction Coefficient (εmax)1.2 x 10^5 M-1 cm-1[1][8]
Fluorescence Quantum Yield (ηfl)90%[1][8][10]
Fluorescence Lifetime (τfl)4.0 ns[8]

Table 2: Performance Characteristics of Atto 565

CharacteristicObservationReference
PhotostabilityHigh. In one study, after 30 minutes of exposure to a 2.4 W/cm^2 beam, 55% of Atto 565 molecules were photobleached.[1]
Suitability for Super-ResolutionExcellent for STED, PALM, and dSTORM microscopy.[2][6]
SolubilityModerately hydrophilic; soluble in DMF and DMSO.[2][8]
pH SensitivityThe NHS-ester reaction with amines is optimal at a pH of 8.0-9.0.[5][6][7]

Experimental Protocols

Protocol 1: General Immunofluorescence Staining using an Atto 565-Labeled Secondary Antibody

This protocol outlines the steps for performing immunofluorescence staining in adherent cells grown on coverslips using a primary antibody followed by an Atto 565-conjugated secondary antibody.

Materials:

  • Cells cultured on sterile #1.5 coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS

  • Primary Antibody (specific to the target protein)

  • Atto 565-conjugated Secondary Antibody (reactive against the host species of the primary antibody)

  • Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.3% Triton X-100 in PBS

  • Mounting Medium

  • Microscope Slides

Procedure:

  • Cell Culture and Preparation:

    • Plate cells on sterile coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells three times with PBS for 5 minutes each at room temperature.

    • Fix the cells by incubating with 4% PFA in PBS for 10-20 minutes at room temperature.[11]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature to allow antibodies to access intracellular targets.[11]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for at least 60 minutes at room temperature to minimize non-specific antibody binding.[12]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer.

    • Aspirate the Blocking Buffer and incubate the cells with the diluted primary antibody in a humidified chamber for 1-4 hours at room temperature or overnight at 4°C.[11]

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Atto 565-conjugated secondary antibody in Antibody Dilution Buffer (a starting dilution of 1:500 to 1:1000 is recommended).[13]

    • Incubate the cells with the diluted secondary antibody for 30-60 minutes at room temperature, protected from light.[11]

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Carefully remove the coverslip from the washing buffer and mount it onto a microscope slide with a drop of mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for Atto 565 (Excitation: ~564 nm, Emission: ~590 nm).

Protocol 2: Staining of the Actin Cytoskeleton with Atto 565-Phalloidin

This protocol describes the staining of F-actin in fixed and permeabilized cells.

Materials:

  • Fixed and permeabilized cells on coverslips (prepared as in Protocol 1, steps 1-3)

  • Atto 565-Phalloidin conjugate

  • PBS, pH 7.4

  • Mounting Medium

  • Microscope Slides

Procedure:

  • Prepare Fixed and Permeabilized Cells: Follow steps 1-3 of Protocol 1 to fix and permeabilize the cells.

  • Phalloidin Staining:

    • Dilute the Atto 565-Phalloidin stock solution in PBS to the recommended working concentration (typically 80-200 nM).[14]

    • Incubate the cells with the diluted Atto 565-Phalloidin solution for 30 minutes at room temperature, protected from light.[14]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides and image as described in steps 7 and 8 of Protocol 1.

Mandatory Visualizations

experimental_workflow_immunofluorescence cluster_preparation Cell Preparation cluster_staining Staining cluster_finalization Finalization cell_culture 1. Cell Culture on Coverslip fixation 2. Fixation (4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking 4. Blocking permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. Atto 565 Secondary Antibody Incubation primary_ab->secondary_ab mounting 7. Mounting secondary_ab->mounting imaging 8. Fluorescence Imaging mounting->imaging

Caption: Workflow for immunofluorescence staining with an Atto 565-labeled secondary antibody.

actin_staining_workflow cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging start Start: Cultured Cells on Coverslip fix 1. Fixation start->fix perm 2. Permeabilization fix->perm stain 3. Atto 565-Phalloidin Incubation perm->stain wash 4. Washing stain->wash mount 5. Mounting wash->mount image 6. Imaging mount->image

Caption: Workflow for F-actin staining using Atto 565-Phalloidin.

nhs_ester_reaction atto565_nhs Atto 565-NHS Ester amide_bond Atto 565-Protein (Stable Amide Bond) atto565_nhs->amide_bond + Protein-NH2 (pH 8.0-9.0) protein_amine Protein-NH2 (Primary Amine) protein_amine->amide_bond nhs_leaving_group NHS (Leaving Group)

Caption: Reaction of this compound with a primary amine on a protein.

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Atto 565 NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Atto 565 NHS ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for labeling with this compound and why is it critical?

A1: The optimal pH range for the reaction between an NHS ester and a primary amine (e.g., on a protein) is between 8.0 and 9.0.[1][2][3] A pH of 8.3 is often recommended as a good compromise.[1][2]

  • Below pH 8.0: The majority of primary amines on the protein will be protonated (-NH3+), making them unreactive towards the NHS ester. This will significantly decrease labeling efficiency.

  • Above pH 9.0: While the amines are more reactive, the NHS ester itself becomes increasingly susceptible to hydrolysis.[1][2] This competing reaction consumes the dye and reduces the amount available to label the protein. The half-life of an NHS ester can decrease to as little as 10 minutes at pH 8.6 and 4°C.[4][5]

Q2: My labeling efficiency is very low. What are the most common causes?

A2: Low labeling efficiency with this compound can stem from several factors. Here are the most common culprits in order of likelihood:

  • Presence of Amine-Containing Buffers or Additives: Buffers like Tris (tris(hydroxymethyl)aminomethane) or the presence of free amino acids (e.g., glycine) or ammonium salts in your protein solution will compete with your protein for the NHS ester, drastically reducing labeling efficiency.[1][6]

  • Hydrolyzed this compound: The NHS ester is highly sensitive to moisture. If the dye powder has been exposed to humid air or dissolved in a solvent that is not anhydrous, it will hydrolyze and become non-reactive.[1][7][8]

  • Incorrect Reaction Buffer pH: As detailed in Q1, a suboptimal pH can lead to either unreactive amines or rapid hydrolysis of the dye.

  • Insufficient Incubation Time: Unlike many other NHS esters, Atto 565 and Atto 590 require a longer incubation period for the reaction to reach completion. An incubation time of up to 18 hours at room temperature is recommended.[2][8]

  • Suboptimal Dye-to-Protein Ratio: The ideal molar ratio of dye to protein varies depending on the protein. A low ratio may result in a low degree of labeling (DOL). It is often necessary to empirically determine the optimal ratio.[3][6]

  • Low Protein Concentration: Labeling efficiency can decrease at protein concentrations below 2 mg/mL.[3][6]

Q3: How should I prepare and handle the this compound to prevent hydrolysis?

A3: Proper handling is crucial to maintain the reactivity of this compound.

  • Storage: Store the lyophilized dye at -20°C, protected from light and moisture.[2][6][7] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[7]

  • Solvent: Use only anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the dye.[6][7]

  • Preparation of Stock Solution: It is strongly recommended to prepare the dye solution immediately before use.[1][6][8] Stock solutions in DMSO or DMF are not stable for long periods due to potential moisture contamination and impurities in the solvent.[2][8]

Q4: My protein is in a Tris-based buffer. What should I do?

A4: You must remove the Tris buffer before starting the labeling reaction. The most common method is to perform dialysis against an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4.[1][3] After dialysis, the pH can be adjusted to the optimal labeling pH of 8.3 by adding a concentrated bicarbonate buffer.[1][6]

Q5: What is the recommended incubation time and temperature for the labeling reaction?

A5: For this compound, a longer incubation time is recommended compared to many other NHS esters. Incubate the reaction mixture for up to 18 hours at room temperature, protected from light.[2][8] While many other NHS ester reactions are complete within an hour, this extended time for Atto 565 ensures the reaction proceeds to completion.[1][6]

Quantitative Data Summary

ParameterRecommendationRationale
Reaction pH 8.0 - 9.0 (Optimal: 8.3)Balances amine reactivity and NHS ester stability.[1][2][3]
Protein Concentration ≥ 2 mg/mLHigher concentrations improve labeling efficiency.[3][6]
Dye-to-Protein Molar Ratio Start with 2:1 to 10:1Varies by protein; requires empirical optimization.[3][6]
Incubation Time Up to 18 hoursAtto 565 requires a longer reaction time for completion.[2][8]
Incubation Temperature Room TemperatureStandard condition for NHS ester labeling.
Recommended Buffers Phosphate, Bicarbonate, Borate, HEPESAmine-free buffers that do not compete in the reaction.[4]
Buffers/Additives to Avoid Tris, Glycine, Ammonium Salts, Azide (>3mM)Contain primary amines that compete with the target protein.[1][3][6]

Experimental Protocols

Protein Preparation via Dialysis
  • Transfer the protein solution into a dialysis tubing with an appropriate molecular weight cut-off.

  • Dialyze against 1000-fold volume of amine-free buffer (e.g., PBS, pH 7.4) at 4°C for at least 4 hours.

  • Change the dialysis buffer and repeat the dialysis for another 4 hours or overnight.

  • Recover the protein solution and determine its concentration.

Standard Labeling Protocol for this compound
  • Prepare the Protein Solution:

    • Dissolve or buffer exchange your protein into a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[6]

    • Ensure the protein concentration is at least 2 mg/mL.[6]

  • Prepare the Dye Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.[6]

  • Perform the Labeling Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing.

    • Incubate the reaction for up to 18 hours at room temperature, protected from light.[2][8]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a gel filtration column (e.g., Sephadex G-25).[1][6]

    • Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Apply the reaction mixture to the column.

    • Elute with the equilibration buffer. The first colored band to elute is the labeled protein.[1]

Visualizations

Troubleshooting_Workflow start Low Labeling Efficiency check_buffer Check Reaction Buffer: - Amine-free? - pH 8.0-9.0? start->check_buffer check_dye Check Dye Integrity: - Freshly prepared? - Anhydrous solvent? check_buffer->check_dye [Buffer OK] solution_buffer Solution: Dialyze protein into correct buffer (e.g., PBS) and adjust pH. check_buffer->solution_buffer [Issue Found] check_protocol Review Protocol: - Incubation time (18h)? - Dye:Protein ratio? check_dye->check_protocol [Dye OK] solution_dye Solution: Use fresh, anhydrous DMSO/DMF to prepare dye solution just before use. check_dye->solution_dye [Issue Found] solution_protocol Solution: Increase incubation time and/or optimize dye:protein ratio. check_protocol->solution_protocol [Issue Found] success Successful Labeling check_protocol->success [Protocol OK] solution_buffer->success solution_dye->success solution_protocol->success

Caption: A troubleshooting workflow for low labeling efficiency.

Labeling_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein Protein with Primary Amines (-NH2) Conjugate Labeled Protein (Stable Amide Bond) Protein->Conjugate Dye This compound Dye->Conjugate Hydrolyzed_Dye Hydrolyzed Dye (Non-reactive) Dye->Hydrolyzed_Dye hydrolysis (competing reaction) Conditions pH 8.0 - 9.0 Amine-free buffer Room Temperature Up to 18 hours

Caption: The this compound labeling reaction pathway.

References

How to prevent Atto 565 NHS ester hydrolysis during labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Atto 565 NHS ester during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is a fluorescent label belonging to the rhodamine dye class. It is designed for life science applications, particularly for labeling biomolecules such as DNA, RNA, and proteins.[1] Its key features include strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it suitable for single-molecule detection and high-resolution microscopy.[1] The N-hydroxysuccinimidyl (NHS) ester group allows it to react with primary amino groups on target molecules to form a stable amide bond.[][3]

Q2: What is NHS ester hydrolysis, and why is it a concern during labeling?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water (hydroxyl ions) instead of the desired primary amine on the target molecule.[3][4][5] This reaction results in the formation of a non-reactive carboxylate, rendering the dye incapable of labeling the target molecule.[4][5] Hydrolysis is a significant competing reaction during labeling and can lead to low labeling efficiency or complete failure of the conjugation.[][6]

Q3: What is the optimal pH for labeling with this compound?

The optimal pH for NHS ester coupling is a compromise. While the primary amino groups on proteins are more reactive when unprotonated at a higher pH, the rate of NHS ester hydrolysis also increases with pH.[3][4][5] The recommended pH range for labeling with this compound is between 8.0 and 9.0.[3][4][5] A pH of 8.3 is often cited as a good compromise to achieve efficient labeling while minimizing hydrolysis.[3][4][5]

Q4: Which buffers should I use for the labeling reaction?

It is crucial to use an amine-free buffer to avoid competition with the target molecule for the NHS ester.[1][7] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES.[1][4][8] Buffers containing primary amines, such as Tris or glycine, must be avoided in the reaction mixture.[1][7] If your protein is in a Tris-containing buffer, it should be dialyzed against an appropriate amine-free buffer before labeling.[1]

Q5: How should I prepare and store the this compound stock solution?

This compound should be dissolved in a high-quality, anhydrous, and amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][4][7] It is highly recommended to prepare the dye solution immediately before use to minimize hydrolysis due to any residual moisture in the solvent.[4][5] If storage is necessary, the solution should be aliquoted into single-use amounts and stored at -20°C, protected from light and moisture.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no labeling Hydrolysis of this compound.Prepare the dye stock solution fresh in anhydrous DMSO or DMF immediately before use.[4][5] Ensure the reaction buffer is within the optimal pH range of 8.0-9.0.[4][5]
Presence of primary amines in the buffer.[1][7]Use an amine-free buffer such as PBS, bicarbonate, or borate.[1][4] Dialyze the protein sample against the labeling buffer if it contains Tris or other primary amines.[1]
Suboptimal pH of the reaction.Verify the pH of the labeling buffer. A pH of 8.3 is often a good starting point.[4][5]
Inconsistent labeling results Repeated freeze-thaw cycles of the dye stock solution.Aliquot the dye stock solution into single-use volumes to avoid repeated freeze-thaw cycles which can introduce moisture.[]
Low protein concentration.Increase the protein concentration. Lower protein concentrations can favor hydrolysis over the labeling reaction.[]
Precipitation of protein after labeling Over-labeling of the protein.Optimize the dye-to-protein molar ratio. A high degree of labeling can alter the protein's solubility.

Quantitative Data Summary

ParameterRecommended ConditionRationale
pH 8.0 - 9.0 (Optimal: 8.3)Balances amine reactivity (higher at high pH) and NHS ester stability (higher at low pH).[3][4][5]
Buffer Amine-free (e.g., PBS, Bicarbonate, Borate)Prevents competition for the NHS ester.[1][7]
Temperature Room TemperatureSufficient for the reaction to proceed efficiently.[1][9]
Reaction Time 30 - 60 minutesGenerally sufficient for completion of the reaction at room temperature.[1] For some specific protocols, longer incubation (e.g., 18 hours) might be suggested.[4]
Dye Solvent Anhydrous DMSO or DMFEnsures stability of the NHS ester before addition to the aqueous reaction buffer.[1][4]

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional) or 1 M Tris-HCl, pH 8.0

  • Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 2-10 mg/mL.[1][6] Ensure the protein solution is free of any amine-containing substances.[1]

  • Prepare the this compound Stock Solution:

    • Immediately before starting the labeling reaction, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1]

  • Perform the Labeling Reaction:

    • While gently stirring, add the calculated amount of the this compound stock solution to the protein solution. A starting point for the molar ratio of dye to protein is typically between 5:1 and 15:1.[10][11]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add the Quenching Buffer to the reaction mixture. For example, add Tris-HCl to a final concentration of 50-100 mM and incubate for 10-15 minutes.[11]

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column pre-equilibrated with an appropriate storage buffer (e.g., PBS).[4] The first colored fraction to elute is the labeled protein conjugate.[5]

Workflow to Prevent this compound Hydrolysis

Hydrolysis_Prevention_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post_reaction Post-Reaction cluster_outcome Outcome A Prepare Amine-Free Labeling Buffer (e.g., 0.1M Bicarbonate, pH 8.3) B Prepare Protein Sample (Dialyze against labeling buffer) A->B D Combine Protein and Dye Solutions (Optimized Dye:Protein Ratio) B->D C Prepare Fresh this compound Stock Solution in Anhydrous DMSO/DMF C->D E Incubate at Room Temperature (30-60 min, protected from light) D->E F Quench Reaction (e.g., Tris or Hydroxylamine) E->F I Hydrolyzed, Unreactive Dye E->I Competing Hydrolysis Reaction G Purify Conjugate (e.g., Gel Filtration) F->G H Stable, Labeled Protein G->H

References

Optimizing antibody concentration for Atto 565 NHS ester labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Atto 565 NHS ester for antibody labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for my antibody during the labeling reaction?

A1: For efficient labeling with this compound, it is recommended to have a final antibody concentration in the range of 1-10 mg/mL.[1][2] Higher antibody concentrations generally lead to greater labeling efficiency.[1] A preferred starting concentration for many protocols is 2 mg/mL.[1][3] Some protocols suggest that concentrations as low as 1 mg/mL can be used, but this may result in lower labeling efficiency, while concentrations higher than 5 mg/mL can improve it.[4]

Q2: What is the recommended molar ratio of this compound to antibody?

A2: The optimal molar ratio of dye to antibody can vary depending on the specific antibody and desired degree of labeling (DOL). A common starting point is a 5-10 fold molar excess of the dye.[2][5] For many antibodies, a 10:1 molar ratio is a good starting point for optimization.[5] Some protocols recommend trying a range of ratios, such as 5:1, 15:1, and 20:1, to determine the best outcome for your specific protein.[5] For some applications, a much lower molar excess may be suitable.[3]

Q3: What buffer conditions are required for the labeling reaction?

A3: The labeling reaction with NHS esters is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0.[5][6][7][8][9] A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3.[3][4] It is crucial to use a buffer that is free of primary amines, such as Tris, as these will compete with the antibody for reaction with the NHS ester.[3][4] If your antibody is in a buffer containing amines, it should be dialyzed against a suitable buffer like PBS before labeling.[3][6]

Q4: How long should the labeling reaction be incubated?

A4: The incubation time can vary, but a typical duration is 30-60 minutes at room temperature.[3][5] Some protocols suggest that for Atto 565-NHS, an incubation time of 18 hours at ambient temperature may be required for the reaction to be completed.[6][7] It is advisable to protect the reaction mixture from light during incubation.

Q5: My antibody solution contains substances like BSA, gelatin, or sodium azide. Will these interfere with the labeling reaction?

A5: Yes, substances like BSA and gelatin contain primary amines and will compete with the antibody for the dye, reducing labeling efficiency.[4][5] These should be removed before labeling, for example, by protein A/G purification.[4] Low concentrations of sodium azide (< 3 mM) generally do not interfere with the reaction.[6][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Degree of Labeling (DOL) Antibody concentration is too low. Concentrate the antibody to the recommended range of 1-10 mg/mL. Higher concentrations generally improve labeling efficiency.[1][2][4]
Molar ratio of dye to antibody is too low. Increase the molar excess of the this compound. Try a range of ratios to find the optimum for your antibody.[2][5]
Incorrect buffer pH. Ensure the reaction buffer is at a pH between 8.0 and 9.0 to facilitate the reaction with primary amines.[5][6][7][8][9]
Presence of interfering substances. Remove any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA, gelatin) from the antibody solution before labeling.[3][4][5]
Hydrolyzed NHS ester. Prepare the this compound solution immediately before use. NHS esters are moisture-sensitive and can hydrolyze, becoming non-reactive.[2][6]
High Degree of Labeling (Over-labeling) Molar ratio of dye to antibody is too high. Reduce the molar excess of the this compound in the labeling reaction.
Antibody concentration is very high. While high concentration is good for efficiency, you might need to adjust the dye-to-antibody ratio downwards if over-labeling occurs.
Precipitation of Antibody-Dye Conjugate Over-labeling of the antibody. A high degree of labeling can sometimes lead to aggregation and precipitation. Reduce the molar ratio of the dye.
Poor solubility of the dye or conjugate. Atto 565 is described as moderately hydrophilic.[3] Ensure proper mixing and consider using a dye with enhanced water solubility if problems persist.[9]
Poor Separation of Conjugate from Free Dye Inappropriate purification method. Use size exclusion chromatography (e.g., Sephadex G-25) or a suitable spin column for efficient removal of unconjugated dye.[3][5][6] Dialysis is not always recommended for removing excess reactive dyes.[2]

Experimental Protocols & Data

Recommended Reaction Conditions
ParameterRecommended Range/ValueSource(s)
Antibody Concentration 1 - 10 mg/mL[1][2]
Preferred: 2 mg/mL[1][3]
Molar Ratio (Dye:Antibody) 5:1 to 20:1[5]
Starting Point: 10:1[5]
Reaction Buffer pH 8.0 - 9.0[5][6][7][8][9]
Typical: pH 8.3[3][6][7]
Incubation Time 30 - 60 minutes[3][5]
Up to 18 hours[6][7]
Incubation Temperature Room Temperature[3][5]
Detailed Experimental Workflow

The following diagram outlines the key steps for labeling an antibody with this compound.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Buffer Exchange/Concentration) Mix Mix Antibody and Dye Solution Ab_Prep->Mix Add Antibody Dye_Prep Prepare Atto 565 NHS Ester Stock Solution Dye_Prep->Mix Add Dye Incubate Incubate (Room Temp, Dark) Mix->Incubate Purify Purify Conjugate (e.g., Size Exclusion Chromatography) Incubate->Purify Analyze Characterize Conjugate (DOL Calculation) Purify->Analyze

Figure 1. A generalized workflow for the conjugation of this compound to an antibody.
Troubleshooting Decision Tree

This diagram provides a logical approach to troubleshooting common issues during the labeling process.

Troubleshooting_Tree Start Start Troubleshooting Check_DOL Is Degree of Labeling (DOL) Optimal? Start->Check_DOL Low_DOL Low DOL Check_DOL->Low_DOL No High_DOL High DOL / Precipitation Check_DOL->High_DOL Too High Optimal_DOL Optimal DOL Experiment Successful Check_DOL->Optimal_DOL Yes Increase_Ratio Increase Dye:Ab Ratio Low_DOL->Increase_Ratio Decrease_Ratio Decrease Dye:Ab Ratio High_DOL->Decrease_Ratio Check_Concentration Check Ab Concentration (Increase if < 2 mg/mL) Increase_Ratio->Check_Concentration Check_Buffer Verify Buffer pH (8.0-9.0) & Absence of Amines Check_Concentration->Check_Buffer

References

Reducing non-specific binding of Atto 565 NHS ester conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Atto 565 NHS ester conjugates in their experiments.

Frequently Asked Questions (FAQs)

1. What are the common causes of high background fluorescence and non-specific binding with this compound conjugates?

High background fluorescence and non-specific binding can obscure your target signal and lead to inaccurate results. The primary causes can be categorized as follows:

  • Issues with the Conjugate:

    • Excess Free Dye: Unreacted this compound that was not removed after the conjugation reaction can bind non-specifically to cellular components.

    • Over-labeling of the Antibody: A high degree of labeling (DOL) can increase the hydrophobicity of the antibody, leading to non-specific interactions.[1]

    • Presence of Aggregates: Aggregates of the fluorescent conjugate can stick to surfaces and tissues, causing patches of high background.[2]

  • Issues with the Staining Protocol:

    • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the sample (e.g., cells or tissues) allows the conjugate to bind randomly.[3]

    • Inappropriate Antibody Concentration: Using too high a concentration of the primary or secondary antibody-dye conjugate increases the likelihood of non-specific binding.[4][5]

    • Hydrophobic and Ionic Interactions: Non-specific binding can be mediated by hydrophobic or electrostatic interactions between the dye-conjugate and the sample.[6][7]

    • Endogenous Factors: The presence of endogenous enzymes or biotin in the sample can lead to non-specific signal, particularly when using amplification systems.[3][4][8]

  • Issues with Sample Preparation and Handling:

    • Sample Drying: Allowing tissue sections or cells to dry out during the staining process can cause high background.[3][8]

    • Inadequate Washing: Insufficient washing between steps fails to remove unbound conjugate, leading to a general increase in background fluorescence.[3]

2. How can I optimize the labeling reaction to minimize non-specific binding of my Atto 565 conjugate?

Optimizing the conjugation of this compound to your protein or antibody is a critical first step.

  • Control the Dye-to-Protein Molar Ratio: A lower dye-to-protein ratio is often preferable to avoid over-labeling.[1] Start with a molar excess of 3-5 fold of the dye to the antibody.[1]

  • Optimize Reaction pH: The optimal pH for NHS-ester coupling is between 8.0 and 9.0.[9][10][11][12] A pH of 8.3 is a good compromise to ensure the amino groups are sufficiently unprotonated for reaction while minimizing hydrolysis of the NHS ester.[9]

  • Use Fresh, High-Quality Reagents:

    • Dissolve the this compound in anhydrous, amine-free DMSO or DMF immediately before use.[2][9][13]

    • Ensure your protein solution is in an amine-free buffer, such as PBS. If your protein is in a buffer containing Tris or glycine, it must be dialyzed against PBS before labeling.[2][14]

  • Purify the Conjugate Thoroughly: After the labeling reaction, it is crucial to remove all unconjugated dye. Gel filtration chromatography (e.g., Sephadex G-25) is a highly effective method for this.[2][9]

Experimental Protocol: Antibody Labeling with this compound

  • Prepare the Antibody:

    • Dissolve the antibody in an amine-free buffer like 0.1 M sodium bicarbonate buffer, pH 8.3.[2]

    • If the antibody is in a buffer containing amines (e.g., Tris), dialyze it against PBS.[2][14] The final antibody concentration should ideally be 2-10 mg/mL.[14]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve 1 mg of this compound in 50-200 µL of anhydrous, amine-free DMSO.[9]

  • Conjugation Reaction:

    • Add a 3- to 5-fold molar excess of the reactive dye to the antibody solution.[1]

    • Incubate for 1 hour at room temperature with gentle stirring. For Atto 565-NHS, an incubation of 18 hours at ambient temperature may be required for the reaction to be completed.[9]

  • Purification:

    • Prepare a gel filtration column (e.g., Sephadex G-25) with a diameter of 1-2 cm and a length of 10-20 cm.[9]

    • Equilibrate the column with PBS (pH 7.2).

    • Apply the reaction mixture to the column.

    • Elute with PBS. The first colored, fluorescent band to elute is the labeled antibody. The second band is the free, unreacted dye.[2]

3. What are the best blocking strategies to reduce non-specific binding during staining?

Effective blocking is essential to prevent the Atto 565 conjugate from binding to non-target sites.

  • Use a Protein-Based Blocking Agent:

    • Bovine Serum Albumin (BSA): A commonly used blocking agent. A 1-5% solution in your washing buffer is a good starting point.

    • Normal Serum: Using normal serum from the same species as the secondary antibody can be very effective.[3] A 5-10% solution is typically used.

  • Incorporate a Non-ionic Surfactant:

    • Adding a low concentration (0.05-0.1%) of a non-ionic surfactant like Tween 20 to your blocking and washing buffers can help to reduce hydrophobic interactions.[7]

  • Optimize Blocking Time and Temperature:

    • Increase the blocking incubation time to 1 hour or longer at room temperature.[3] For some applications, blocking overnight at 4°C may be beneficial.

Recommended Blocking Buffers

ComponentConcentrationPurpose
PBS1XBase Buffer
Normal Serum5-10%Blocks non-specific antibody binding sites
BSA1-5%Blocks non-specific protein binding sites
Tween 200.05-0.1%Reduces hydrophobic interactions

Troubleshooting Guides

Problem: High Overall Background Fluorescence

Possible CauseRecommended Solution
Excess free dye in the conjugate solution. Repurify the conjugate using gel filtration chromatography.
Concentration of the Atto 565 conjugate is too high. Titrate the conjugate to determine the optimal concentration that provides a good signal-to-noise ratio. Reduce the concentration in doubling dilutions.[4][5]
Insufficient blocking. Increase the blocking incubation time to at least 1 hour.[3] Try a different blocking agent, such as 5-10% normal serum from the species of the secondary antibody.[3]
Inadequate washing. Increase the number and duration of wash steps. Use a buffer containing a non-ionic surfactant like Tween 20 (0.05%).[3][7]
Sample was allowed to dry out. Keep the sample in a humidified chamber during incubations to prevent drying.[3][8]

Problem: Punctate or Speckled Background Staining

Possible CauseRecommended Solution
Aggregates of the Atto 565 conjugate. Centrifuge the conjugate solution in a microcentrifuge at >10,000 x g for 10 minutes before use to pellet any aggregates.[2]
Precipitation of the conjugate during incubation. Dilute the conjugate in a high-quality, filtered buffer. Consider adding BSA to the dilution buffer to improve stability.
Non-specific binding to endogenous components. If using an amplification system, ensure that endogenous peroxidases or phosphatases are quenched.[3][4] For biotin-based systems, block for endogenous biotin.[4]

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Antibody Antibody in Amine-Free Buffer (pH 8.3) Mix Mix Antibody and Dye (3-5x Molar Excess of Dye) Antibody->Mix Dye This compound in Anhydrous DMSO Dye->Mix Incubate Incubate at RT (1-18 hours) Mix->Incubate Column Gel Filtration (Sephadex G-25) Incubate->Column Elute Elute with PBS Column->Elute Collect Collect Labeled Antibody Fraction Elute->Collect Final_Product Purified Atto 565 Conjugate Collect->Final_Product

Caption: Workflow for conjugating this compound to an antibody.

Non_Specific_Binding_Mechanisms cluster_sample Biological Sample (Cell/Tissue) cluster_conjugate Atto 565 Conjugate Target Target Antigen NonTarget1 Hydrophobic Region NonTarget2 Charged Region Conjugate_Specific Atto 565 Conjugate Conjugate_Specific->Target Specific Binding (Desired) Conjugate_NonSpecific1 Atto 565 Conjugate Conjugate_NonSpecific1->NonTarget1 Hydrophobic Interaction (Non-Specific) Conjugate_NonSpecific2 Atto 565 Conjugate Conjugate_NonSpecific2->NonTarget2 Ionic Interaction (Non-Specific)

Caption: Mechanisms of specific versus non-specific binding.

Troubleshooting_Decision_Tree Start High Background with Atto 565 Conjugate Check_Conjugate Is the conjugate properly purified and free of aggregates? Start->Check_Conjugate Check_Blocking Is the blocking protocol optimized? Check_Conjugate->Check_Blocking Yes Action_Purify Repurify conjugate (Gel Filtration). Centrifuge before use. Check_Conjugate->Action_Purify No Check_Concentration Is the conjugate concentration optimized? Check_Blocking->Check_Concentration Yes Action_Block Increase blocking time (>1 hr). Use 5-10% normal serum. Check_Blocking->Action_Block No Action_Titrate Perform a titration series to find optimal concentration. Check_Concentration->Action_Titrate No Solution Reduced Non-Specific Binding Check_Concentration->Solution Yes Action_Purify->Check_Blocking Action_Block->Check_Concentration Action_Titrate->Solution

References

Dealing with low fluorescence signal from Atto 565 NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low fluorescence signals when using Atto 565 NHS ester for labeling biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

Atto 565 is a fluorescent dye belonging to the rhodamine class.[1][2][3] It is characterized by strong absorption, a high fluorescence quantum yield, and good photostability.[2][3] The N-hydroxysuccinimide (NHS) ester is an amine-reactive functional group that allows for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines.[4][5] Common applications include fluorescence microscopy, flow cytometry, and immunofluorescence assays.[2]

Q2: What are the optimal pH conditions for labeling with this compound?

The optimal pH range for the reaction between an NHS ester and a primary amine on a biomolecule is between 8.0 and 9.0.[5][6][7] A pH of 8.3 is often recommended as a good compromise to ensure the primary amines are sufficiently deprotonated and reactive while minimizing the hydrolysis of the NHS ester.[6][7]

Q3: What solvent should I use to dissolve this compound?

Anhydrous (amine-free) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the recommended solvents for preparing a stock solution of this compound.[2][6] It is crucial to use a high-quality, dry solvent to prevent premature hydrolysis of the NHS ester.[6]

Q4: How should I store the this compound and the labeled conjugate?

The solid this compound should be stored at -20°C, protected from light and moisture.[2][4] When stored correctly, it is stable for at least one year.[4] Stock solutions of the dye in anhydrous DMSO or DMF can be stored at -20°C for up to one month, but it is always recommended to prepare fresh solutions before labeling.[8] The labeled protein conjugate should generally be stored under the same conditions as the unlabeled protein, often at 4°C with a preservative like sodium azide or in aliquots at -20°C for long-term storage.[7] Avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide: Low Fluorescence Signal

A low or absent fluorescence signal after labeling with this compound can be frustrating. This guide provides a systematic approach to identifying and resolving the most common issues.

Problem Area 1: Issues with the Labeling Reaction

Symptom: Low degree of labeling (DOL) calculated from absorbance measurements, or weak/no signal from the conjugate in your application.

Possible Cause Recommended Solution
Hydrolyzed NHS Ester The NHS ester is sensitive to moisture and will hydrolyze, rendering it non-reactive.[6][7] Always use anhydrous DMSO or DMF to prepare fresh dye stock solutions immediately before use.[2][6]
Incorrect Reaction pH The labeling reaction is highly pH-dependent.[9] Ensure your reaction buffer is between pH 8.0 and 9.0, with pH 8.3 being optimal.[6][7] Use a non-amine-containing buffer like phosphate or bicarbonate buffer.[2]
Presence of Competing Amines Buffers containing primary amines (e.g., Tris) or substances like ammonium salts will compete with your biomolecule for the NHS ester.[2][10] If your protein is in such a buffer, it must be dialyzed against an appropriate labeling buffer (e.g., PBS) before starting the conjugation.[2]
Low Protein Concentration Labeling efficiency decreases at low protein concentrations.[2] A protein concentration of 2 mg/mL or higher is recommended for optimal results.[2]
Suboptimal Dye-to-Protein Molar Ratio An inappropriate molar ratio of dye to protein can lead to under-labeling. A molar excess of the dye is typically required. Start with a 5:1 to 15:1 molar ratio of dye to protein and optimize for your specific molecule.[11]
Problem Area 2: Issues with the Dye Itself

Symptom: The dye solution appears colorless or the fluorescence intensity is unexpectedly low even before conjugation.

Possible Cause Recommended Solution
Formation of Colorless Spiro-lactone Atto 565 can form a colorless, non-fluorescent spiro-lactone in certain solvents or under basic conditions.[1] To reverse this, especially when measuring dye concentration, dilute an aliquot of the stock solution in ethanol containing a small amount of acid (e.g., 0.1% trifluoroacetic acid).[1][6]
Photobleaching Atto 565, while relatively photostable, can still photobleach upon prolonged exposure to light.[12] Protect the dye powder, stock solutions, and labeled conjugates from light as much as possible.[4]
Problem Area 3: Issues with the Labeled Conjugate and Downstream Application

Symptom: The DOL is acceptable, but the fluorescence signal in your assay (e.g., microscopy, flow cytometry) is weak.

Possible Cause Recommended Solution
Fluorescence Quenching Over-labeling can lead to self-quenching, where the dye molecules interact and reduce the overall fluorescence.[10][13] Determine the optimal DOL for your application by testing different dye-to-protein ratios. A DOL of 2-5 is often a good starting point for antibodies.[14]
Protein Aggregation or Denaturation The labeling process or the addition of organic solvent can sometimes cause the protein to precipitate or lose its function.[15] If you observe precipitation, try reducing the amount of organic solvent or lowering the dye-to-protein ratio.[13]
Incompatible Imaging Settings Ensure that the excitation and emission settings on your instrument are appropriate for Atto 565 (Excitation max ~564 nm, Emission max ~590 nm).[2][3]
Inefficient Removal of Unreacted Dye Free, unreacted dye in the solution can contribute to high background and make the specific signal appear weak.[7] Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25) to effectively remove unbound dye.[2][7]

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Quench Buffer (optional): 1.5 M hydroxylamine, pH 8.5 or 1M Tris, pH 8.0

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze your protein into the Labeling Buffer at a concentration of 2-10 mg/mL.[2]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[8] For example, dissolve 1 mg of this compound (MW ~708 g/mol ) in 141 µL of solvent.

    • This solution should be prepared fresh immediately before use.[6]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2] For Atto 565, a longer incubation of up to 18 hours may be beneficial.[6]

  • Stop the Reaction (Optional):

    • The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes.[11] This step is often omitted when proceeding directly to purification.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).[2]

    • Elute with PBS or another suitable buffer. The first colored fraction is typically the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~564 nm (for Atto 565).

    • The DOL can be calculated using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₆₄ × CF₂₈₀)] / ε_protein

      • Dye Concentration (M) = A₅₆₄ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Atto 565, this is 0.12). ε_protein is the molar extinction coefficient of your protein at 280 nm. ε_dye for Atto 565 is 120,000 M⁻¹cm⁻¹.[2]

Visualizations

Troubleshooting_Workflow cluster_reaction Labeling Reaction Issues cluster_dye Dye-Specific Issues cluster_conjugate Conjugate/Application Issues start Low Fluorescence Signal check_dol Is the Degree of Labeling (DOL) acceptable? start->check_dol hydrolysis NHS Ester Hydrolyzed? check_dol->hydrolysis Yes quenching Self-Quenching (Over-labeling)? check_dol->quenching No ph Incorrect pH? hydrolysis->ph Fix amines Competing Amines Present? ph->amines Fix concentration Low Protein Concentration? amines->concentration Fix solution Signal Improved concentration->solution spirolactone Spiro-lactone Formation? photobleaching_dye Dye Photobleached? spirolactone->photobleaching_dye Check photobleaching_dye->solution purification Inefficient Purification? quenching->purification Fix settings Incorrect Instrument Settings? purification->settings Fix settings->spirolactone

Caption: Troubleshooting workflow for low fluorescence signal.

Labeling_Protocol prep_protein 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3) prep_dye 2. Prepare Fresh Dye Stock (10 mM in anhydrous DMSO/DMF) prep_protein->prep_dye reaction 3. Mix Dye and Protein (Incubate 1-18h at RT, in dark) prep_dye->reaction purify 4. Purify Conjugate (Size-Exclusion Chromatography) reaction->purify analyze 5. Analyze Conjugate (Measure Absorbance, Calculate DOL) purify->analyze

Caption: Key steps in the this compound labeling protocol.

References

Atto 565 NHS Ester Technical Support Center: Photobleaching Troubleshooting and Minimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating photobleaching of Atto 565 NHS ester in fluorescence microscopy applications.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Atto 565 signal is fading rapidly during image acquisition. What is happening?

A1: You are likely observing photobleaching, a process where the fluorescent dye permanently loses its ability to fluoresce due to photo-induced damage.[1][2] Atto 565, while having high photostability, can still photobleach under intense or prolonged illumination.[3][4][5][6][7]

Q2: What are the key factors that influence the photobleaching of Atto 565?

A2: Several factors contribute to photobleaching:

  • Illumination Intensity: Higher light intensity from lasers or lamps accelerates photobleaching.[1][2]

  • Exposure Time: Longer exposure to excitation light increases the cumulative photodamage.

  • Excitation Wavelength: While Atto 565 is most efficiently excited between 545 - 575 nm, higher energy (shorter wavelength) light can increase phototoxicity.[3][6]

  • Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore.[1]

  • Local Environment: The chemical environment surrounding the dye, including the mounting medium and the presence of oxidizing or reducing agents, can significantly impact its photostability.[8]

Q3: How can I minimize photobleaching of my Atto 565-labeled sample?

A3: You can employ several strategies to reduce photobleaching:

  • Reduce Illumination Intensity: Use the lowest laser power or lamp intensity necessary to obtain a good signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.[1][2]

  • Minimize Exposure Time: Keep the shutter closed when not acquiring images and use the shortest possible exposure time for your detector.

  • Use Antifade Reagents: Incorporate commercially available or self-made antifade mounting media. These reagents work by scavenging reactive oxygen species.[2][9] Common components include n-propyl gallate (NPG), p-phenylenediamine (PPD), and Trolox.[9][10]

  • Deoxygenate the Sample: For fixed samples, using an oxygen scavenging system (e.g., glucose oxidase and catalase) in your imaging buffer can significantly reduce photobleaching.

  • Optimize Imaging Conditions: Choose appropriate imaging buffers and ensure the pH is optimal for both your sample and the dye.

Q4: Are there specific antifade reagents that work well with Atto 565?

A4: Yes, studies have shown that mixtures of antifade reagents can be effective. For instance, a combination of n-propyl gallate (NPG) with ascorbic acid (AA) and/or Trolox (TX) has been shown to increase the photobleaching lifetime of Atto 565.[10]

Q5: My sample is still photobleaching even with an antifade mountant. What else can I do?

A5: If you are still experiencing significant photobleaching, consider the following:

  • Check the Age of Your Antifade: Antifade reagents can lose their effectiveness over time, especially if exposed to light and air. Prepare fresh antifade solutions or use a fresh bottle of commercial mountant.

  • Ensure Proper Mounting: Ensure your coverslip is properly sealed to prevent the mounting medium from evaporating and to limit oxygen diffusion.

  • Re-evaluate Labeling Density: Over-labeling your target molecule can sometimes lead to quenching and an apparent decrease in signal that can be mistaken for photobleaching.

  • Consider a Different Fluorophore: If photobleaching remains a critical issue for your specific application, you might consider a more photostable dye from a different chemical class, although Atto 565 is already known for its high photostability.[3][4][5][6][7]

Quantitative Data: Atto 565 Optical Properties

The following table summarizes the key optical properties of Atto 565. Understanding these properties is crucial for optimizing imaging conditions and minimizing photobleaching.

PropertyValueReference
Maximum Excitation Wavelength (λabs)564 nm[5][6][11]
Maximum Emission Wavelength (λfl)590 nm[5][6][11]
Molar Extinction Coefficient (εmax)1.2 x 10^5 M⁻¹cm⁻¹[4][5][6][11]
Fluorescence Quantum Yield (ηfl)90%[4][5][6][11]
Fluorescence Lifetime (τfl)4.0 ns[5][6]

Experimental Protocols

Protocol 1: Assessing Photobleaching Rate of Atto 565

Objective: To quantify the rate of photobleaching of an Atto 565-labeled sample under specific imaging conditions.

Materials:

  • Atto 565-labeled sample (e.g., fixed cells with labeled proteins)

  • Fluorescence microscope with a suitable filter set for Atto 565

  • Imaging software capable of time-lapse acquisition and intensity measurement

  • Mounting medium (with and without antifade for comparison)

Methodology:

  • Prepare your Atto 565-labeled sample and mount it using your chosen mounting medium.

  • Locate a region of interest (ROI) on the sample.

  • Set the microscope imaging parameters (e.g., laser power, exposure time, gain) to the settings you intend to use for your experiment. Keep these settings constant throughout the experiment.

  • Acquire a time-lapse series of images of the ROI. For example, capture an image every 5 seconds for a total of 5 minutes.

  • Using your imaging software, measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

  • The rate of decay of this curve represents the photobleaching rate. You can fit this curve to an exponential decay function to determine the photobleaching time constant.

Protocol 2: Evaluating the Efficacy of Antifade Reagents

Objective: To compare the effectiveness of different antifade reagents in minimizing Atto 565 photobleaching.

Materials:

  • Identical Atto 565-labeled samples

  • A set of different mounting media:

    • Control (e.g., PBS/glycerol)

    • Mounting medium with Antifade A (e.g., n-propyl gallate)

    • Mounting medium with Antifade B (e.g., Trolox)

    • Mounting medium with a combination of antifades (e.g., NPG + Trolox)

  • Fluorescence microscope and imaging software as in Protocol 1

Methodology:

  • Mount your identical Atto 565-labeled samples with each of the different mounting media.

  • For each sample, follow the procedure outlined in Protocol 1 to measure the photobleaching rate. It is critical to use the exact same imaging parameters for all samples.

  • Plot the normalized fluorescence intensity versus time for each antifade condition on the same graph.

  • Compare the decay curves. A slower decay indicates better protection against photobleaching. The photobleaching lifetimes can be quantitatively compared to determine the most effective antifade reagent or combination.

Visualizing Photobleaching and Mitigation Pathways

The following diagrams illustrate the conceptual pathways of photobleaching and the mechanism of action for antifade reagents.

S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing Fluorescence Fluorescence Photobleached Photobleached State (Non-fluorescent) T1->Photobleached Reaction with O₂ ROS Reactive Oxygen Species (ROS) Oxygen Molecular Oxygen (O₂) ROS->S1 Reaction ROS->Photobleached Chemical Damage Oxygen->ROS Energy Transfer

Caption: The Jablonski diagram illustrating the photobleaching process.

T1 Triplet Excited State (T₁) QuenchedT1 Ground State (S₀) Photobleaching Photobleaching T1->Photobleaching Leads to ROS Reactive Oxygen Species (ROS) NeutralizedROS Neutralized Species ROS->Photobleaching Leads to Antifade Antifade Reagent Antifade->T1 Quenches Antifade->ROS Scavenges

Caption: Mechanism of action for antifade reagents in mitigating photobleaching.

References

Impact of buffer components on Atto 565 NHS ester labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the use of Atto 565 NHS ester for labeling proteins and other biomolecules.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling of biomolecules with this compound.

Problem Possible Cause Recommended Solution
Low or No Labeling Efficiency Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 8.0-9.0. At lower pH, primary amines are protonated and less reactive. At higher pH, the NHS ester undergoes rapid hydrolysis.[1][2][3][4][5][6][7][8][9]Ensure the reaction buffer pH is between 8.3 and 8.5 for optimal results.[1][2][3][10] Use freshly prepared buffers and verify the pH before starting the conjugation.
Presence of Primary Amines in the Buffer: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester, reducing labeling efficiency.[1][7][8][10][11][12]Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate.[1][3][10][12] If your protein is in a Tris-based buffer, it should be dialyzed against an appropriate amine-free buffer before labeling.[7][8]
Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze, rendering it non-reactive. This can happen due to improper storage or the use of aqueous stock solutions that are not fresh.[5][7][8][12]Store the this compound dessicated and protected from light at -20°C.[5][6] Prepare the dye stock solution in anhydrous, amine-free DMSO or DMF immediately before use.[1][2][3][6][7][8][10] Avoid repeated freeze-thaw cycles of the dye stock solution.[4]
Low Protein Concentration: A low concentration of the target biomolecule can lead to inefficient labeling.For optimal labeling, a protein concentration of 2-10 mg/mL is recommended.[4] If you are working with lower concentrations, consider increasing the molar excess of the dye.
Presence of Interfering Substances: Substances like sodium azide or thimerosal in the protein solution can interfere with the labeling reaction.[4][12] High concentrations of glycerol can also decrease reaction efficiency.[12]Remove interfering substances by dialysis or using a desalting column before labeling.[4] Low concentrations of sodium azide (< 3 mM) may not significantly interfere.[7][8][12]
Precipitation of Protein During Labeling High Concentration of Organic Solvent: Adding a large volume of DMSO or DMF (used to dissolve the dye) to the aqueous protein solution can cause precipitation.The volume of the dye stock solution added should ideally be 10% or less of the total reaction volume.[2][3]
Protein Instability at Reaction pH: The protein may not be stable at the optimal labeling pH of 8.3-8.5.If protein precipitation is a concern, consider performing the reaction at a slightly lower pH (e.g., 7.5-8.0) for a longer duration, though this may reduce efficiency. A pilot experiment to assess protein stability at the labeling pH is recommended.
Unexpected or Multiple Peaks on Chromatography Over-labeling of the Protein: Using a large molar excess of the dye can lead to multiple dye molecules attaching to a single protein, which can affect its properties and chromatographic behavior.Optimize the dye-to-protein molar ratio. Start with a molar excess of 8-10 fold and adjust as needed based on the desired degree of labeling.[1][2][3]
Presence of Unreacted Dye and Hydrolysis Products: The final product may contain unreacted this compound and its hydrolysis byproducts.Purify the conjugate using size-exclusion chromatography (e.g., a G-25 desalting column) to effectively separate the labeled protein from smaller molecules.[2][7][8][10][13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH for the reaction between an NHS ester and a primary amine on a biomolecule is between 8.0 and 9.0.[4][5][7][8][9] A pH of 8.3 to 8.5 is generally recommended as a good compromise to ensure the primary amines are sufficiently deprotonated and reactive while minimizing the hydrolysis of the NHS ester.[1][2][3][10]

Q2: Which buffers are recommended for the labeling reaction?

Amine-free buffers are essential for efficient labeling. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[1][3][10]

  • 0.1 M Phosphate Buffer, pH 8.3-8.5[1][3][10]

  • 0.1 M Borate Buffer, pH 8.3-8.5[12]

  • HEPES buffer can also be used.[12]

Q3: Can I use Tris buffer for the labeling reaction?

No, it is not recommended to use Tris (tris(hydroxymethyl)aminomethane) buffer for the labeling reaction.[1][7][8][10][11][12] Tris contains a primary amine that will compete with your target molecule for the this compound, leading to significantly lower labeling efficiency. Some studies suggest that Tris may not interfere in certain cases, but it is best to avoid it to ensure reproducible results.[14][15]

Q4: How should I prepare and store the this compound stock solution?

This compound is sensitive to moisture. It should be dissolved in anhydrous, amine-free dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a concentration of, for example, 10 mg/mL.[1][2][3][6][7][8][10][16] The stock solution should be prepared fresh for each labeling experiment.[5][7][8] If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[1][2][3][5]

Q5: What is the competing reaction I should be aware of?

The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form the free carboxylic acid of the dye, which is no longer reactive with amines.[5][7][8][12] The rate of hydrolysis increases with increasing pH.[1][2][3][12] This is why it is crucial to work with a well-controlled pH and to use the dye promptly after it is reconstituted.

Q6: How do I stop the labeling reaction?

The reaction can be stopped by adding a quenching agent that contains a primary amine. Common quenching agents include:

  • Tris buffer (e.g., 50 mM final concentration)[11][12][17]

  • Glycine[11][12][17]

  • Hydroxylamine[17][18]

  • Ethanolamine[17] Alternatively, the reaction is effectively stopped by removing the unreacted dye through a purification step like gel filtration.[2][7][8][10][13]

Experimental Protocols

General Protein Labeling Protocol with this compound
  • Buffer Exchange: Ensure your protein (2-10 mg/mL) is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at pH 8.3. If not, perform a buffer exchange using dialysis or a desalting column.[4][7][8]

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous, amine-free DMSO or DMF to a concentration of 10 mg/mL.[6][7][8][16]

  • Calculate Molar Ratio: Determine the desired molar excess of the dye to your protein. A common starting point is an 8- to 10-fold molar excess.[1][2][3]

  • Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The volume of the dye stock should be 10% or less of the total reaction volume.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[13] For some Atto dyes, an overnight incubation at 4°C can also be effective.[10]

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer such as Tris-HCl to a final concentration of 50 mM and incubate for an additional 15-30 minutes.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25).[2][7][8][10][13] Collect the colored fractions corresponding to the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Atto 565 (around 564 nm).

Data Presentation

Table 1: Buffer Compatibility for this compound Labeling

Buffer ComponentCompatibilityRationale
Phosphate High Amine-free and provides good buffering capacity in the optimal pH range.[1][3][10][12]
Bicarbonate/Carbonate High Amine-free and maintains a stable alkaline pH required for the reaction.[1][3][10][12]
Borate High An effective amine-free buffer for maintaining the required pH.[12]
HEPES High A non-amine biological buffer that is compatible with NHS ester chemistry.[12]
Tris Low Contains a primary amine that directly competes with the target molecule for the dye.[1][7][8][10][11][12]
Glycine Low As an amino acid, it contains a primary amine and will quench the reaction.[11][12][17]
Ammonium Salts Low Ammonium ions contain primary amines and will interfere with the labeling.[7][8]

Table 2: Influence of pH on NHS Ester Reactions

pH RangeEffect on Primary AminesEffect on NHS EsterOverall Labeling Efficiency
< 7.0 Mostly protonated (-NH3+), low reactivity.[1][2][3][10]Relatively stable, low hydrolysis.[12]Very Low
7.0 - 8.0 Partially deprotonated, moderate reactivity.Moderate stability, some hydrolysis.[12]Moderate
8.0 - 9.0 Largely deprotonated (-NH2), high reactivity.[4][5][7][8][9]Increased rate of hydrolysis.[1][2][3][12]Optimal
> 9.0 Fully deprotonated, very high reactivity.Very rapid hydrolysis, short half-life.[1][2][3][10][12]Low

Visualizations

Atto565_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution (in Amine-Free Buffer, pH 8.3) Mix Mix & Incubate (1 hr, Room Temp, Dark) Protein->Mix Atto565 This compound (dissolved in anhydrous DMSO/DMF) Atto565->Mix Purify Purification (Size-Exclusion Chromatography) Mix->Purify Analyze Analysis (Determine Degree of Labeling) Purify->Analyze LabeledProtein Labeled Protein Purify->LabeledProtein

Caption: Experimental workflow for labeling proteins with this compound.

NHS_Ester_Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_competing_reaction Competing Reaction Atto565_NHS Atto 565-NHS Ester Labeled_Protein Atto 565-Protein Conjugate (Stable Amide Bond) Atto565_NHS->Labeled_Protein Desired Reaction (pH 8.3-8.5) Hydrolyzed_Dye Hydrolyzed Atto 565 (Inactive) Atto565_NHS->Hydrolyzed_Dye Hydrolysis (increases with pH) Protein_Amine Protein-NH2 (Primary Amine) Protein_Amine->Labeled_Protein NHS_byproduct N-Hydroxysuccinimide Labeled_Protein->NHS_byproduct releases Water H2O (Water) Water->Hydrolyzed_Dye

Caption: Reaction pathways for this compound labeling.

Troubleshooting_Logic Start Low Labeling? Check_pH Is pH 8.3-8.5? Start->Check_pH Check_Buffer Amine-Free Buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Dye Fresh Dye Stock? Check_Buffer->Check_Dye Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Protein Protein Conc. >2mg/mL? Check_Dye->Check_Protein Yes Prepare_Fresh_Dye Prepare Fresh Dye Check_Dye->Prepare_Fresh_Dye No Concentrate_Protein Concentrate Protein Check_Protein->Concentrate_Protein No Success Labeling Successful Check_Protein->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Dye Prepare_Fresh_Dye->Check_Protein Concentrate_Protein->Success

Caption: Troubleshooting logic for low this compound labeling efficiency.

References

Technical Support Center: Atto 565 NHS Ester Conjugation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Atto 565 NHS ester. Here you will find detailed protocols and guidance to ensure successful conjugation and efficient removal of unconjugated dye from your sample.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an amine-reactive fluorescent dye commonly used for labeling proteins, peptides, and other biomolecules containing primary amine groups.[1][2][3] The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amines (such as the ε-amino groups of lysine residues) in a pH-dependent manner to form a stable amide bond.[1][3][4][5] This reaction is most efficient in the pH range of 8.0 to 9.0.[1][3][4][6]

Q2: Why is it necessary to remove unconjugated this compound?

Unconjugated (free) dye in your sample can lead to inaccurate quantification of labeling efficiency and can interfere with downstream applications by causing high background fluorescence. During the labeling reaction, a portion of the this compound will inevitably hydrolyze, becoming non-reactive but still fluorescent.[5][7][8] This hydrolyzed, unbound dye must be removed to ensure that the detected fluorescence signal originates solely from the labeled target molecule.[7][8]

Q3: What are the common methods for removing unconjugated this compound?

The most common and effective methods for removing small molecules like unconjugated dyes from larger macromolecules are:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size.[9][10][11] The larger, dye-conjugated protein will elute first, while the smaller, unconjugated dye molecules are retained in the porous beads of the column and elute later.[8][9][12]

  • Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules.[13] The larger, labeled protein is retained within the dialysis tubing or cassette, while the smaller, free dye molecules diffuse out into a larger volume of buffer.[13]

  • Ethanol Precipitation: This method can be used to precipitate proteins and nucleic acids from a solution, leaving smaller molecules like unconjugated dyes in the supernatant.[14][15]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background fluorescence in the final sample. Incomplete removal of unconjugated dye.* Size Exclusion Chromatography: Ensure the column bed volume is sufficient for good separation. For some hydrophilic dyes, a longer column may be necessary.[7] * Dialysis: Increase the dialysis time and the number of buffer changes. Ensure the volume of the dialysis buffer is at least 100-fold greater than the sample volume. * Ethanol Precipitation: Ensure the pellet is washed thoroughly with 70% ethanol to remove residual supernatant containing the free dye.[15]
Low recovery of the labeled protein. The protein may be sticking to the chromatography column or dialysis membrane.* Size Exclusion Chromatography: Pre-treat the column with a blocking agent like bovine serum albumin (BSA) if non-specific binding is suspected. * Dialysis: Use a dialysis membrane with a low protein-binding capacity. * Ethanol Precipitation: Ensure complete resuspension of the protein pellet. Over-drying the pellet can make it difficult to redissolve.
The labeling efficiency is low. The pH of the labeling reaction was not optimal.The optimal pH for NHS ester coupling is between 8.0 and 9.0.[1][3][4][6] Ensure your reaction buffer is within this range.
The protein solution contains primary amines.Buffers containing Tris or glycine will compete with the target protein for the NHS ester.[4] Dialyze the protein against an amine-free buffer like PBS before labeling.[4]
The this compound has hydrolyzed.NHS esters are sensitive to moisture.[5][8] Prepare the dye stock solution immediately before use in an anhydrous solvent like DMF or DMSO.[5]

Experimental Protocols

Protocol 1: Removal of Unconjugated this compound using Size Exclusion Chromatography (Gel Filtration)

This is the recommended method for efficient and rapid purification of labeled proteins.

Materials:

  • Sephadex G-25 or equivalent gel filtration medium[8][12]

  • Chromatography column (1-2 cm diameter, 10-30 cm length)[8][12]

  • Elution buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Fraction collection tubes

Methodology:

  • Prepare the Column: Swell the Sephadex G-25 resin in the elution buffer according to the manufacturer's instructions. Pack the chromatography column, ensuring a uniform and tightly packed bed.

  • Equilibrate the Column: Wash the column with at least two column volumes of elution buffer to equilibrate it.

  • Load the Sample: Carefully load the labeling reaction mixture onto the top of the column.

  • Elute and Collect Fractions: Begin the elution with the buffer. The larger, labeled protein will travel faster through the column and elute first as a colored, fluorescent band.[12] The smaller, unconjugated dye will move slower and elute as a second, distinct colored band.[12] Collect fractions and monitor the absorbance at 280 nm (for protein) and 564 nm (for Atto 565).

  • Pool and Concentrate: Pool the fractions containing the purified, labeled protein. If necessary, concentrate the sample using a centrifugal filter device.

Quantitative Data Summary:

ParameterRecommended Value
Column Resin Sephadex G-25 or equivalent[8][12]
Column Dimensions Diameter: 1-2 cm; Length: 10-30 cm[8][12]
Elution Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Experimental Workflow:

SEC_Workflow prep Prepare and Equilibrate Sephadex G-25 Column load Load Labeling Reaction Mixture onto Column prep->load elute Elute with Buffer and Collect Fractions load->elute monitor Monitor Fractions (A280 and A564) elute->monitor pool Pool Fractions Containing Labeled Protein monitor->pool concentrate Concentrate Purified Conjugate (Optional) pool->concentrate

Caption: Workflow for Size Exclusion Chromatography.

Protocol 2: Removal of Unconjugated this compound using Dialysis

This method is suitable for larger sample volumes but is generally more time-consuming than size exclusion chromatography.

Materials:

  • Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) of 12,000-14,000 Da[16]

  • Dialysis buffer (e.g., PBS)

  • Large beaker

  • Magnetic stir plate and stir bar

Methodology:

  • Prepare Dialysis Membrane: Pre-wet the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load Sample: Transfer the labeling reaction mixture into the dialysis tubing/cassette and seal securely.

  • Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Stir the buffer gently using a magnetic stir plate.[16]

  • Buffer Exchange: Dialyze for at least 6 hours or overnight.[16] For efficient removal, perform at least three buffer changes.[16]

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified, labeled protein.

Quantitative Data Summary:

ParameterRecommended Value
Dialysis Membrane MWCO 12,000-14,000 Da[16]
Dialysis Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Buffer Volume ≥100x sample volume
Temperature 4°C[16]
Duration ≥6 hours per buffer exchange; overnight for final exchange[16]
Number of Buffer Changes Minimum of 3[16]

Experimental Workflow:

Dialysis_Workflow prep Prepare Dialysis Membrane (12-14 kDa MWCO) load Load Sample into Dialysis Tubing/Cassette prep->load dialyze1 Dialyze in Cold Buffer with Stirring (≥6h) load->dialyze1 change1 Change Dialysis Buffer dialyze1->change1 dialyze2 Continue Dialysis (≥6h) change1->dialyze2 change2 Change Dialysis Buffer dialyze2->change2 dialyze3 Final Dialysis (Overnight) change2->dialyze3 recover Recover Purified Conjugate dialyze3->recover

Caption: Workflow for Dialysis.

Protocol 3: Removal of Unconjugated this compound using Ethanol Precipitation

This method is useful for concentrating the sample while removing the unconjugated dye.

Materials:

  • Cold absolute ethanol (-20°C)

  • Microcentrifuge

  • Resuspension buffer (e.g., PBS)

Methodology:

  • Precipitation: Add 9 volumes of cold absolute ethanol to 1 volume of the labeling reaction mixture.[17]

  • Incubation: Incubate the mixture at -80°C for at least 2 hours to facilitate protein precipitation.[17]

  • Centrifugation: Centrifuge the sample at >14,000 rpm for 30 minutes in a refrigerated centrifuge.[17] A pellet containing the labeled protein should be visible.

  • Wash: Carefully decant the supernatant which contains the unconjugated dye. Add cold 70% ethanol to the pellet and gently mix to wash the pellet.[15]

  • Final Centrifugation: Centrifuge again under the same conditions to pellet the protein.

  • Resuspension: Carefully remove the supernatant and allow the pellet to air dry briefly. Do not over-dry. Resuspend the pellet in a suitable buffer.

Quantitative Data Summary:

ParameterRecommended Value
Ethanol Volume 9 volumes[17]
Incubation Temperature -80°C[17]
Incubation Time ≥2 hours[17]
Centrifugation Speed >14,000 rpm[17]
Centrifugation Time 30 minutes[17]
Wash Solution 70% Ethanol[15]

Experimental Workflow:

Precipitation_Workflow add_etoh Add 9 Volumes of Cold Ethanol incubate Incubate at -80°C for ≥2 hours add_etoh->incubate centrifuge1 Centrifuge at >14,000 rpm for 30 minutes incubate->centrifuge1 wash Wash Pellet with Cold 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge Again wash->centrifuge2 resuspend Air Dry and Resuspend Protein Pellet centrifuge2->resuspend

Caption: Workflow for Ethanol Precipitation.

References

How to determine the degree of labeling for Atto 565 NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the degree of labeling (DOL) for proteins conjugated with Atto 565 NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[1] It is a critical parameter for ensuring the quality and consistency of fluorescently labeled proteins. An optimal DOL is crucial for the success of downstream applications. Over-labeling can lead to protein aggregation, loss of biological activity, and potential fluorescence quenching, while under-labeling may result in a weak signal and reduced sensitivity.

Q2: What is the optimal DOL for an antibody labeled with this compound?

The optimal DOL can vary depending on the specific antibody and the intended application. However, a general guideline for antibodies is a DOL ranging from 2 to 7. It is recommended to perform a titration experiment to determine the optimal dye-to-protein molar ratio for your specific protein and application.

Q3: What buffer conditions are recommended for labeling with this compound?

For efficient labeling, it is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[2][3][4] A bicarbonate buffer (0.1 M, pH 8.3) is commonly recommended for the labeling reaction.[2] The pH should be maintained between 8.0 and 9.0 to ensure that the primary amino groups on the protein are deprotonated and available for reaction.[3][4][5]

Q4: How should I remove unconjugated Atto 565 dye after the labeling reaction?

Unconjugated dye must be removed to ensure accurate determination of the DOL and to prevent background fluorescence in subsequent experiments.[1] Gel permeation chromatography, such as with a Sephadex G-25 column, is a common and effective method for separating the labeled protein from the free dye.[2][4] Dialysis is another suitable option.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Degree of Labeling (DOL) Low protein concentration: Labeling efficiency decreases at protein concentrations below 2 mg/mL.[2]Concentrate the protein solution to 2-10 mg/mL before labeling.[5]
Presence of primary amines in the buffer: Buffers containing Tris or glycine will compete with the protein for the NHS ester.Dialyze the protein against a suitable amine-free buffer, such as PBS, before adjusting the pH for labeling.[2][4]
Hydrolysis of the NHS ester: this compound is sensitive to moisture and can hydrolyze, rendering it inactive.Prepare the dye stock solution immediately before use in a dry, amine-free solvent like DMSO or DMF.[3][4] Avoid repeated freeze-thaw cycles of the dye stock.
Incorrect pH of the reaction buffer: The pH needs to be between 8.0 and 9.0 for optimal reaction.Verify and adjust the pH of the protein solution to 8.3 using a bicarbonate buffer.[2]
High Degree of Labeling (DOL) / Protein Precipitation Excessive molar ratio of dye to protein: Using too much dye can lead to over-labeling and protein aggregation.Optimize the dye-to-protein molar ratio by performing a titration. Start with a lower ratio and incrementally increase it.
Prolonged reaction time: While the reaction is often complete within an hour, extended incubation can sometimes lead to higher labeling. For Atto 565, some protocols suggest up to 18 hours.[3]Monitor the reaction and consider shorter incubation times if over-labeling is an issue.
Inaccurate DOL Calculation Presence of unconjugated dye: Free dye will absorb light and lead to an overestimation of the DOL.Ensure complete removal of unconjugated dye using gel filtration or dialysis.[1]
Incorrect spectrophotometer readings: Inaccurate absorbance measurements will lead to an incorrect DOL.Ensure the spectrophotometer is properly calibrated and that the absorbance readings are within the linear range of the instrument (typically 0.1 - 1.0). Dilute the sample if necessary.
Use of incorrect extinction coefficients or correction factor. Use the correct molar extinction coefficients for your specific protein and Atto 565, as well as the appropriate correction factor.

Quantitative Data Summary

For accurate calculation of the Degree of Labeling, the following quantitative data for Atto 565 and a typical Immunoglobulin G (IgG) antibody are required.

Parameter Value Source
Atto 565 Molar Extinction Coefficient (εdye) 120,000 M-1cm-1 at 564 nm[2][6][7]
Atto 565 Correction Factor (CF280) 0.12[2]
IgG Molar Extinction Coefficient (εprotein) 210,000 M-1cm-1 at 280 nm
IgG Molecular Weight ~150,000 g/mol [8][9][10][11]

Experimental Protocol: Determining the Degree of Labeling

This protocol provides a detailed methodology for calculating the DOL of an IgG antibody labeled with this compound.

1. Materials:

  • Atto 565-labeled IgG conjugate (purified from free dye)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

  • Quartz cuvettes

2. Procedure:

  • Dilute the purified Atto 565-labeled IgG conjugate in PBS to a concentration that gives an absorbance reading at the dye's maximum absorption wavelength (Amax) between 0.1 and 1.0.

  • Measure the absorbance of the diluted conjugate at 280 nm (A280) and at 564 nm (Amax for Atto 565).

3. Calculations:

a. Calculate the concentration of the dye (Cdye):

b. Calculate the corrected absorbance of the protein at 280 nm (Aprotein):

The dye also absorbs light at 280 nm, so its contribution to the A280 reading must be subtracted.

c. Calculate the concentration of the protein (Cprotein):

d. Calculate the Degree of Labeling (DOL):

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Calculation Dilute Dilute Labeled Antibody Measure_Amax Measure Absorbance at 564 nm (Amax) Dilute->Measure_Amax Measure_A280 Measure Absorbance at 280 nm (A280) Dilute->Measure_A280 Calc_Dye_Conc Calculate Dye Concentration Measure_Amax->Calc_Dye_Conc Correct_Prot_Abs Correct Protein Absorbance at 280 nm Measure_Amax->Correct_Prot_Abs Measure_A280->Correct_Prot_Abs Calc_DOL Calculate Degree of Labeling (DOL) Calc_Dye_Conc->Calc_DOL Calc_Prot_Conc Calculate Protein Concentration Correct_Prot_Abs->Calc_Prot_Conc Calc_Prot_Conc->Calc_DOL

Caption: Workflow for determining the Degree of Labeling (DOL).

References

Troubleshooting unexpected peaks in Atto 565 NHS ester fluorescence spectra

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Atto 565 NHS Ester

This guide provides troubleshooting for unexpected peaks in this compound fluorescence spectra for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected fluorescence spectrum for this compound?

This compound is a fluorescent label that belongs to the rhodamine dye family.[1][2] It exhibits strong absorption and a high fluorescence quantum yield.[1][2] The expected excitation maximum is approximately 562-564 nm, and the emission maximum is around 589-590 nm.[3][4][5]

Q2: What are the common causes of unexpected peaks in the fluorescence spectrum?

Unexpected peaks can arise from several factors:

  • Hydrolysis of the NHS ester: The N-hydroxysuccinimide (NHS) ester group is susceptible to hydrolysis in aqueous solutions, which competes with the primary amine reaction.[6][7] The rate of hydrolysis increases with pH.[6]

  • Dye aggregation: In concentrated solutions or certain solvent conditions, dye molecules can form aggregates, which alters their spectral properties.[8]

  • Contaminants: Impurities in solvents or buffers can fluoresce and contribute to the spectrum.

  • Photodegradation: Although Atto 565 has high photostability, prolonged exposure to light can lead to photobleaching and the appearance of degradation products with different spectral characteristics.[2]

  • Unbound Dye: The presence of free, unconjugated this compound or its hydrolyzed form in a sample of labeled protein will contribute to the overall fluorescence spectrum.

Q3: How can I differentiate between a contaminant peak and a true signal from my labeled molecule?

To distinguish between a contaminant and a true signal, you can:

  • Run a blank: Measure the fluorescence spectrum of your buffer and any other solution components without the dye or your target molecule.

  • Purify your sample: Use techniques like gel filtration or dialysis to remove unbound dye and other small molecule contaminants.

  • Perform control experiments: If you suspect a particular contaminant, you can intentionally add it to a sample to see if it reproduces the unexpected peak.

Troubleshooting Guide

Issue 1: An unexpected peak at a shorter wavelength (blue-shift) is observed.

Potential Cause: Dye Aggregation or Environmental Effects

Dye molecules, particularly in aqueous solutions, can form non-fluorescent H-aggregates which often leads to a blue-shifted absorption band.[8] A blue shift can also indicate that the dye is in a more hydrophobic environment.[9]

Troubleshooting Steps:

  • Optimize dye concentration: Reduce the concentration of the this compound in your labeling reaction.

  • Modify solvent composition: For dyes prone to aggregation in aqueous solutions, the addition of an organic solvent like methanol can sometimes reduce aggregation.[8]

  • Check for precipitation: Visually inspect your sample for any signs of precipitated dye.

Issue 2: An unexpected peak at a longer wavelength (red-shift) is observed.

Potential Cause: Formation of J-aggregates or Environmental Effects

In some cases, dye molecules can form J-aggregates, which are characterized by a red-shifted absorption band.[8] A red-shifted peak could also indicate the dye is in a more hydrophilic environment.[9]

Troubleshooting Steps:

  • Vary the buffer conditions: Changes in pH or ionic strength can influence dye aggregation.

  • Analyze the labeled molecule's environment: Consider the local environment of the dye after conjugation to your target molecule.

Issue 3: Multiple unexpected peaks are present in the spectrum.

Potential Cause 1: Hydrolysis of this compound

The NHS ester is prone to hydrolysis, especially at a pH above 8.5.[] The hydrolyzed dye will have a different fluorescence spectrum than the conjugated dye.

Troubleshooting Steps:

  • Control the pH: Perform the labeling reaction at the optimal pH range of 7.2 to 8.5.[6][]

  • Use fresh dye solutions: Prepare the this compound solution immediately before use.

  • Purify the conjugate: After labeling, purify the sample to remove any hydrolyzed, unconjugated dye.

Potential Cause 2: Photodegradation

Although Atto 565 is photostable, intense or prolonged exposure to light can cause it to break down into fluorescent byproducts.[2]

Troubleshooting Steps:

  • Minimize light exposure: Protect the dye solution and the labeled sample from light by using amber tubes and avoiding unnecessary exposure to room light.

  • Use antifade reagents: For microscopy applications, use a mounting medium containing an antifade reagent.[11]

Data Presentation

Table 1: Spectral Properties of Atto 565 and Potential Interfering Species

CompoundExcitation Max (nm)Emission Max (nm)Notes
Atto 565 (conjugated) ~564~590The exact maxima can shift slightly depending on the local environment.[4]
Hydrolyzed Atto 565 VariesVariesThe hydrolyzed form may have a slightly different spectrum.
Atto 565 Aggregates Blue or Red ShiftedOften Quenched (H-aggregates) or Red-Shifted (J-aggregates)Aggregation is highly dependent on concentration and solvent.[8]
N-hydroxysuccinimide (NHS) ~260-280Non-fluorescentA byproduct of hydrolysis and conjugation, it absorbs in the UV range.[6][12]

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound

This protocol is a general guideline for labeling proteins with primary amines.

  • Prepare the protein solution: Dissolve the protein in an amine-free buffer at a pH of 8.0-9.0, such as 0.1 M sodium bicarbonate buffer.[13]

  • Prepare the dye stock solution: Immediately before use, dissolve the this compound in a dry, amine-free organic solvent such as DMSO or DMF to a concentration of 1-10 mg/mL.[13]

  • Perform the labeling reaction: Add a 5 to 20-fold molar excess of the reactive dye to the protein solution.[14] Incubate the reaction for 30-60 minutes at room temperature with constant stirring.[14]

  • Stop the reaction (optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine.[6]

  • Purify the conjugate: Separate the labeled protein from unreacted dye and byproducts using gel permeation chromatography (e.g., Sephadex G-25) or dialysis.[14]

Protocol 2: Purification of the Labeled Conjugate via Gel Filtration

  • Prepare the column: Swell the gel filtration resin (e.g., Sephadex G-25) in the desired buffer (e.g., PBS, pH 7.2-7.4) and pack the column according to the manufacturer's instructions.[14]

  • Equilibrate the column: Wash the column with several column volumes of the buffer.

  • Load the sample: Carefully load the reaction mixture onto the top of the column.[14]

  • Elute the conjugate: Begin elution with the buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unbound dye molecules.

  • Collect fractions: Collect the fractions containing the labeled protein and combine them.

Visualizations

Troubleshooting_Workflow cluster_blueshift Blue-Shifted Peak cluster_redshift Red-Shifted Peak cluster_multiple Multiple Peaks start Unexpected Peak in Spectrum decision1 Peak Position? start->decision1 decision2 Multiple Peaks? decision1->decision2 Multiple cause1 Potential Cause: - Dye Aggregation - Hydrophobic Environment decision1->cause1 Shorter λ cause2 Potential Cause: - J-Aggregation - Hydrophilic Environment decision1->cause2 Longer λ cause3 Potential Causes: - NHS Ester Hydrolysis - Photodegradation decision2->cause3 action1 Troubleshooting: - Decrease Dye Concentration - Modify Solvent cause1->action1 action2 Troubleshooting: - Vary Buffer Conditions - Analyze Conjugate Environment cause2->action2 action3 Troubleshooting: - Control pH & Use Fresh Dye - Purify Conjugate - Minimize Light Exposure cause3->action3

Caption: A workflow for troubleshooting unexpected peaks in fluorescence spectra.

Labeling_Reaction cluster_reactants Reactants cluster_side_reaction Side Reaction Protein Protein (with -NH2 group) Reaction Labeling Reaction (pH 8.0-9.0) Protein->Reaction Atto565 Atto 565-NHS H2O H2O (Water) Atto565->H2O Hydrolysis (competing reaction) Atto565->Reaction HydrolyzedDye Hydrolyzed Atto 565 (Inactive) H2O->HydrolyzedDye Conjugate Labeled Protein (Stable Amide Bond) Reaction->Conjugate NHS_byproduct NHS (byproduct) Reaction->NHS_byproduct

Caption: The chemical process of labeling a protein with this compound.

Logical_Relationships issue Unexpected Spectral Peak cause_hydrolysis NHS Ester Hydrolysis issue->cause_hydrolysis cause_aggregation Dye Aggregation issue->cause_aggregation cause_photodegradation Photodegradation issue->cause_photodegradation cause_unbound Unbound Dye issue->cause_unbound solution_ph Control Reaction pH (8.0-9.0) cause_hydrolysis->solution_ph solution_purify Purify Conjugate cause_hydrolysis->solution_purify solution_fresh Use Fresh Dye Solution cause_hydrolysis->solution_fresh solution_concentration Optimize Dye Concentration cause_aggregation->solution_concentration solution_light Minimize Light Exposure cause_photodegradation->solution_light cause_unbound->solution_purify

Caption: The logical relationships between issues, causes, and solutions.

References

Improving signal-to-noise ratio with Atto 565 NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Atto 565 NHS ester. Our goal is to help you improve your signal-to-noise ratio and achieve optimal results in your fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

Atto 565 is a fluorescent label belonging to the rhodamine dye family.[1][2] It is characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][3] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary and secondary amines, such as those found in proteins (e.g., lysine residues) and amine-modified oligonucleotides.[2][4][5][6][7]

Common applications for this compound include:

  • Labeling of proteins and antibodies for immunofluorescence (IF), flow cytometry (FACS), and other immunoassays.[1]

  • Fluorescence in-situ hybridization (FISH).[1]

  • High-resolution microscopy techniques such as PALM, dSTORM, and STED.[1][2]

  • Single-molecule detection.[1]

Q2: What are the optimal conditions for labeling with this compound?

Successful labeling with this compound is highly dependent on several factors, primarily pH. The optimal pH range for the coupling reaction is between 8.0 and 9.0, with a pH of 8.3 being a commonly recommended starting point.[4][5][8][9] At this pH, the primary amino groups on proteins are sufficiently deprotonated and highly reactive towards the NHS ester.[4][5] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, as buffers containing primary amines (e.g., Tris) will compete with the target molecule for labeling.[1][4][5]

Q3: How should I prepare and store the this compound stock solution?

It is highly recommended to prepare the this compound stock solution immediately before use.[1][4][5] The NHS ester is susceptible to hydrolysis in the presence of water, which renders it non-reactive.[4][5] The dye should be dissolved in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][5] If storage is necessary, the stock solution should be stored at -20°C, protected from light and moisture.[4] To avoid issues with dye aggregation and the formation of a colorless spiro-lactone, it is recommended to dilute an aliquot of the stock solution with acidified ethanol for concentration determination.[4]

Q4: How do I remove unconjugated Atto 565 dye after the labeling reaction?

Removal of free, unreacted dye is critical for achieving a good signal-to-noise ratio. The most common method for purifying the labeled conjugate is gel permeation chromatography (GPC), using a resin such as Sephadex G-25.[1][4][5] The labeled protein will elute first as a colored and fluorescent band, followed by a slower-moving band of the free dye.[5] Dialysis can also be used for purification.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio can be caused by either a weak signal or high background. The following guide addresses common issues and provides solutions.

Problem 1: Weak or No Fluorescent Signal
Possible Cause Recommended Solution
Inefficient Labeling - Verify pH: Ensure the labeling reaction buffer is within the optimal pH range of 8.0-9.0.[4][5][8][9] - Amine-Free Buffer: Confirm that your protein solution and labeling buffer are free of amine-containing substances like Tris or glycine.[1][4][5] If necessary, dialyze your protein against an appropriate buffer like PBS.[1] - Optimize Dye-to-Protein Ratio: The optimal molar ratio of dye to protein can vary. Start with a 2 to 3-fold molar excess of the dye.[4] You may need to perform a titration to find the optimal ratio for your specific protein.[1][10] - Fresh Dye Stock: Prepare the this compound solution immediately before use to avoid hydrolysis.[1][4][5] - Incubation Time: For this compound, a longer incubation time of up to 18 hours at room temperature may be required for the reaction to go to completion.[4][9]
Low Protein Concentration A protein concentration below 2 mg/mL can decrease labeling efficiency.[1] Concentrate your protein solution if possible.
Protein Precipitation If your protein precipitates after labeling, it may be due to over-labeling. Reduce the dye-to-protein molar ratio in the labeling reaction.
Photobleaching - Minimize the exposure of your sample to the excitation light. - Use an anti-fade mounting medium.[11]
Problem 2: High Background Fluorescence
Possible Cause Recommended Solution
Insufficient Removal of Free Dye - Thorough Purification: Ensure complete removal of unconjugated dye using gel filtration (e.g., Sephadex G-25) or extensive dialysis.[1][4][5] The presence of free dye is a major source of background signal.
Non-Specific Binding of the Labeled Antibody - Blocking: Increase the concentration and/or incubation time of your blocking agent (e.g., BSA, normal serum).[12][13] - Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove non-specifically bound antibodies.[14] - Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing background.[13]
Autofluorescence of the Sample - Control for Autofluorescence: Image an unstained sample under the same conditions to assess the level of autofluorescence.[11][15] - Spectral Separation: If possible, choose a fluorophore with an emission spectrum that is well-separated from the autofluorescence spectrum of your sample.
Hydrolyzed NHS Ester Hydrolyzed, unreacted dye can contribute to background. Ensure your dye stock is fresh and anhydrous.[4][5]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Labeling Reaction pH 8.0 - 9.0[4][5][8][9]
Recommended Labeling Buffer pH 8.3[4][5][16]
Protein Concentration > 2 mg/mL[1]
Initial Dye-to-Protein Molar Ratio 2:1 to 3:1[4]
Atto 565 Incubation Time Up to 18 hours at room temperature[4][9]
Atto 565 Excitation Maximum (λex) ~564 nm[1]
Atto 565 Emission Maximum (λem) ~590 nm[1]

Experimental Protocols

Detailed Protocol: Labeling an Antibody with this compound

This protocol is a general guideline and may require optimization for your specific antibody.

1. Antibody Preparation:

  • Dissolve or dialyze your antibody into an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3.[1] The antibody concentration should ideally be 2 mg/mL or higher.[1]
  • Ensure the antibody solution is free from any amine-containing substances like Tris, glycine, or ammonium salts.[1]

2. This compound Stock Solution Preparation:

  • Immediately before starting the labeling reaction, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 1-2 mg/mL.[1][5]

3. Labeling Reaction:

  • Calculate the required volume of the dye stock solution to achieve a desired molar excess. A 2-fold molar excess is a good starting point for antibodies.[1]
  • Slowly add the dye solution to the antibody solution while gently stirring.
  • Incubate the reaction mixture for up to 18 hours at room temperature, protected from light.[4][9]

4. Purification of the Labeled Antibody:

  • Prepare a gel filtration column (e.g., Sephadex G-25) with a bed volume at least 10 times the volume of your reaction mixture.
  • Equilibrate the column with PBS (pH 7.4).[4]
  • Apply the reaction mixture to the top of the column.
  • Elute the conjugate with PBS. The first colored, fluorescent fraction to elute will be your labeled antibody. A second, slower-moving band will be the free dye.[5]

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for Atto 565).
  • The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the antibody and Atto 565. A correction factor for the dye's absorbance at 280 nm should be applied.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis antibody_prep Antibody in Amine-Free Buffer mixing Mix Antibody and Dye antibody_prep->mixing dye_prep Fresh Atto 565 Stock Solution dye_prep->mixing incubation Incubate (18h, RT, Protected from Light) mixing->incubation gel_filtration Gel Filtration (Sephadex G-25) incubation->gel_filtration dol_calc Calculate Degree of Labeling (DOL) gel_filtration->dol_calc

Caption: Workflow for labeling an antibody with this compound.

troubleshooting_logic start Low Signal-to-Noise Ratio weak_signal Weak Signal? start->weak_signal high_background High Background? start->high_background inefficient_labeling Inefficient Labeling weak_signal->inefficient_labeling Yes free_dye Excess Free Dye high_background->free_dye Yes nonspecific_binding Non-Specific Binding high_background->nonspecific_binding Also consider check_ph Verify pH (8.0-9.0) inefficient_labeling->check_ph check_buffer Use Amine-Free Buffer inefficient_labeling->check_buffer optimize_ratio Optimize Dye:Protein Ratio inefficient_labeling->optimize_ratio fresh_dye Use Fresh Dye Stock inefficient_labeling->fresh_dye improve_purification Improve Purification (Gel Filtration/Dialysis) free_dye->improve_purification optimize_blocking Optimize Blocking Step nonspecific_binding->optimize_blocking titrate_antibody Titrate Antibody Conc. nonspecific_binding->titrate_antibody

Caption: Troubleshooting logic for a low signal-to-noise ratio.

References

ATTO 565 NHS Ester Conjugate Precipitation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Precipitation of your ATTO 565 NHS ester conjugate can be a frustrating roadblock in your research. This technical support center provides a comprehensive guide to help you troubleshoot and resolve this common issue.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugate precipitating during the labeling reaction?

There are several potential reasons for precipitation during the labeling reaction:

  • High Dye-to-Protein Ratio: Using an excessive molar ratio of this compound to your protein can lead to over-labeling. The hydrophobic nature of the rhodamine-based ATTO 565 dye can cause the modified protein to become less soluble in aqueous buffers, leading to aggregation and precipitation.[1] It is recommended to start with a dye-to-protein molar ratio of 1:1 to 2:1 and optimize from there.[2]

  • Incorrect Buffer Composition: The labeling reaction is highly pH-dependent. The optimal pH range for NHS-ester coupling is between 8.0 and 9.0, with a pH of 8.3 often being a good compromise to ensure the primary amines of the protein are sufficiently deprotonated and reactive while minimizing hydrolysis of the NHS ester.[3][4][5] Using a buffer outside this range can lead to inefficient labeling and potential side reactions. Crucially, your buffer must be free of primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the NHS ester.[2]

  • Low Protein Concentration: Protein concentrations below 2 mg/mL can decrease labeling efficiency and may contribute to instability and precipitation.[2]

  • Solvent Shock: this compound is typically dissolved in an organic solvent like anhydrous DMF or DMSO.[2][6] Adding a large volume of this organic solvent directly to your aqueous protein solution can cause a "solvent shock," leading to protein denaturation and precipitation.

Q2: My conjugate precipitated after the labeling and purification steps. What could be the cause?

Precipitation after purification can be due to:

  • Inappropriate Storage Conditions: Protein conjugates should generally be stored under the same conditions as the unlabeled protein.[3] For short-term storage, 4°C with the addition of a preservative like 2 mM sodium azide is recommended. For long-term storage, aliquoting and freezing at -20°C is advisable to prevent repeated freeze-thaw cycles.[2][3][4] Always protect the conjugate from light.[2][3]

  • High Final Concentration: After purification, the conjugate might be in a smaller volume and at a higher concentration than is stable. This can lead to aggregation over time.

  • Residual Unreacted Dye: Inefficient removal of unreacted, hydrophobic ATTO 565 dye during purification can lead to the formation of dye aggregates that co-precipitate with your conjugate.

Q3: How can I prevent my this compound conjugate from precipitating?

  • Optimize the Dye-to-Protein Ratio: Perform a titration experiment to determine the optimal molar ratio of dye to your specific protein that achieves the desired degree of labeling without causing precipitation.

  • Use the Correct Buffer: Ensure your reaction buffer is at the optimal pH (8.0-9.0) and is free of any primary amines.[2][3][5] A recommended buffer is 0.1 M sodium bicarbonate at pH 8.3.[2]

  • Control the Addition of the Dye Solution: Add the dissolved this compound solution to the protein solution slowly and with gentle stirring to avoid localized high concentrations of the organic solvent.[2]

  • Ensure Proper Storage: Store your final conjugate at the recommended temperature, protected from light, and at a concentration that is known to be stable for your protein.[2][3]

Troubleshooting Guide

This table summarizes the potential causes of precipitation and the recommended solutions.

Observation Potential Cause Recommended Solution
Precipitation during labeling reaction High dye-to-protein ratioDecrease the molar excess of this compound.
Incorrect buffer pHEnsure the reaction buffer pH is between 8.0 and 9.0.[3][4][5][7][8]
Presence of primary amines in the bufferUse a buffer free of amines, such as sodium bicarbonate or phosphate buffer.[2]
Low protein concentrationIncrease the protein concentration to at least 2 mg/mL.[2]
"Solvent shock" from dye additionAdd the dye solution slowly while gently stirring the protein solution.
Precipitation after purification Improper storageStore the conjugate at 4°C for short-term or -20°C for long-term storage, protected from light.[2][3][4]
High final concentrationDilute the conjugate to a concentration known to be stable for your protein.
Residual unreacted dyeEnsure thorough purification using methods like gel filtration to remove all free dye.[2]

Experimental Protocols

Protocol: Labeling a Protein with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • This compound[2]

  • Anhydrous, amine-free DMF or DMSO[2][6]

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[2]

  • Purification column (e.g., Sephadex G-25)[2]

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze your protein into an amine-free buffer such as PBS.

    • Adjust the protein concentration to 2-5 mg/mL.[2]

    • Add 1/10th volume of 1 M sodium bicarbonate buffer, pH 8.3, to the protein solution to raise the pH to the optimal range for labeling.[2]

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 1-2 mg/mL.[2] This solution is sensitive to moisture and should be used promptly.[3]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio (start with a 2-fold molar excess of dye to protein).[2]

    • While gently stirring, add the dye solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[2] For ATTO 565 NHS, a longer incubation of up to 18 hours at room temperature may be necessary for the reaction to be completed.[3]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[2]

    • The first colored band to elute is typically the labeled protein.

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C for long-term storage.[2][3][4] Protect from light.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting the precipitation of your this compound conjugate.

G cluster_observe Observation cluster_troubleshoot Troubleshooting cluster_solution Solution observe Atto 565 Conjugate Precipitating cause1 During Labeling Reaction? observe->cause1 cause2 High Dye:Protein Ratio? cause1->cause2 Yes cause4 After Purification? cause1->cause4 No cause3 Incorrect Buffer? cause2->cause3 No solution1 Decrease Dye Molar Ratio cause2->solution1 Yes solution2 Use Amine-Free Buffer (pH 8.0-9.0) cause3->solution2 Yes cause5 Improper Storage? cause4->cause5 Yes solution3 Store at 4°C (short-term) or -20°C (long-term) Protect from Light cause5->solution3 Yes solution4 Dilute Conjugate cause5->solution4 No

Caption: Troubleshooting workflow for precipitating Atto 565 conjugate.

References

Validation & Comparative

Atto 565 NHS Ester vs. Alexa Fluor 568: A Comparative Guide for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics, cell biology, and drug development, the covalent labeling of proteins with fluorescent dyes is a cornerstone of experimental design. The choice of fluorophore can significantly impact the quality and reliability of experimental data. This guide provides a detailed, data-driven comparison of two popular orange-red fluorescent dyes, Atto 565 NHS ester and Alexa Fluor 568, to aid in the selection of the optimal reagent for your protein labeling needs.

Spectroscopic and Physicochemical Properties

A summary of the key quantitative data for this compound and Alexa Fluor 568 is presented below. These parameters are crucial for determining the brightness and suitability of the dyes for various fluorescence-based applications.

PropertyThis compoundAlexa Fluor 568 NHS EsterReference
Excitation Maximum (λex) 564 nm578 nm[1]
Emission Maximum (λem) 590 nm602 nm[1]
Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹88,000 cm⁻¹M⁻¹[1][2][3]
Fluorescence Quantum Yield (η) 0.90Not explicitly stated in search results[1]
Molecular Weight 708.11 g/mol 791.80 g/mol [2][4]
Reactive Group N-hydroxysuccinimidyl (NHS) esterN-hydroxysuccinimidyl (NHS) ester[5][6]
Target Functional Group Primary amines (e.g., lysine residues)Primary amines (e.g., lysine residues)[5][6]
Solubility Moderately hydrophilic, soluble in DMF or DMSOWater-soluble[1][2]
pH Sensitivity Not explicitly statedInsensitive from pH 4 to 10[2][4][6]

Performance Comparison

Brightness: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and its fluorescence quantum yield. Atto 565 boasts a significantly higher molar extinction coefficient (120,000 cm⁻¹M⁻¹) and a high quantum yield (0.90)[1]. This combination suggests that Atto 565 conjugates are exceptionally bright. While the quantum yield for Alexa Fluor 568 is not explicitly stated in the provided search results, Alexa Fluor dyes are generally known for their brightness[7]. However, based on the available data, Atto 565 has a higher potential for producing brighter protein conjugates.

Photostability: Both Atto and Alexa Fluor dyes are recognized for their enhanced photostability compared to older generations of fluorescent dyes[7][8][9][10]. Atto 565 is described as having high thermal and photostability, making it suitable for demanding applications like single-molecule detection and super-resolution microscopy[1][8]. Similarly, Alexa Fluor 568 is noted for its greater photostability, which allows for more time to capture images[6][7][10]. While direct quantitative comparisons of photobleaching rates were not found in the search results, both dyes represent a significant improvement over traditional fluorophores like FITC[10].

Water Solubility and Aggregation: Alexa Fluor 568 is highlighted as a water-soluble dye[2][4][6]. This property is advantageous as it allows for conjugation reactions to be performed in aqueous buffers without the need for organic solvents and reduces the risk of protein precipitation. In contrast, Atto 565 is described as moderately hydrophilic and requires dissolution in an organic solvent like DMF or DMSO before being added to the protein solution[1]. The use of organic solvents can sometimes be detrimental to sensitive proteins. Furthermore, some dye families, like cyanine dyes, have a tendency to form non-fluorescent aggregates on protein conjugates, which can quench the fluorescence. While not explicitly stated for Atto 565, the high water solubility of Alexa Fluor dyes helps to mitigate this issue.

pH Sensitivity: Alexa Fluor 568 is stable and highly fluorescent over a broad pH range of 4 to 10[2][4][6]. This is a significant advantage as it ensures consistent fluorescence intensity in various cellular environments and experimental buffers. Information on the pH sensitivity of Atto 565 was not available in the search results.

Experimental Workflow: Protein Labeling

The general workflow for labeling a protein with either this compound or Alexa Fluor 568 is outlined below.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Protein_Solution Protein Solution in Amine-Free Buffer Reaction_Mixture Incubate Protein and Dye Mixture Protein_Solution->Reaction_Mixture Dye_Stock Dye Stock Solution (in DMSO or DMF) Dye_Stock->Reaction_Mixture Purification Purify Conjugate (e.g., Gel Filtration) Reaction_Mixture->Purification Characterization Characterize Conjugate (Absorbance Spectroscopy) Purification->Characterization

References

A Head-to-Head Battle of Fluorophores: Atto 565 NHS Ester vs. Cy3B for Single-Molecule Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the vibrant world of single-molecule fluorescence, the choice of fluorophore is a critical decision that can profoundly impact experimental success. Among the plethora of available dyes, Atto 565 and Cy3B have emerged as popular choices in the orange-red spectral region, particularly for single-molecule Förster Resonance Energy Transfer (smFRET) and other super-resolution imaging techniques. This guide provides an objective, data-driven comparison of Atto 565 NHS ester and Cy3B to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their single-molecule investigations.

This comparison delves into the key performance metrics of these two fluorophores, including their photophysical properties, brightness, and photostability, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for protein labeling and a general single-molecule FRET workflow are also provided to ensure practical applicability.

At a Glance: Key Photophysical and Performance Characteristics

A summary of the essential quantitative data for Atto 565 and Cy3B is presented below, offering a direct comparison of their core photophysical properties.

PropertyAtto 565Cy3BReference(s)
Excitation Maximum (λ_max,abs) 564 nm560 nm[1][2]
Emission Maximum (λ_max,em) 590 nm571 nm[1][2]
Molar Extinction Coefficient (ε_max) 120,000 M⁻¹cm⁻¹130,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ_F) 0.900.67 - 0.98[1][2]
Fluorescence Lifetime (τ_fl) 4.0 ns2.8 ns[1][2]
Relative Brightness HighHigh[3]
Photostability HighModerate to High[1][3]

In-Depth Comparison: Where Does Each Fluorophore Shine?

Both Atto 565, a rhodamine derivative, and Cy3B, a carbocyanine dye, offer exceptional brightness, a crucial attribute for detecting the faint signals from individual molecules. Atto 565 boasts a remarkably high quantum yield of 0.90, translating to efficient conversion of absorbed light into fluorescence.[1] Cy3B also exhibits a high quantum yield, with reported values ranging from 0.67 to 0.98, and a slightly higher extinction coefficient than Atto 565, indicating a greater ability to absorb excitation light.[2]

A critical factor in single-molecule studies is photostability—the ability of a fluorophore to withstand intense laser illumination before photobleaching. One study comparing a panel of dyes for localization-based super-resolution imaging found that Atto 565 and Cy3B were among the top performers in the yellow-absorbing category in terms of photon output and survival fraction.[3] While both dyes are considered highly photostable, another study noted that after 30 minutes of exposure to a 2.4 W/cm² beam, 55% of Atto 565 molecules were photobleached, whereas 60% to 70% of a standard cyanine dye were photobleached under a much lower intensity beam (14 mW/cm²), suggesting the superior photostability of the rhodamine-based Atto 565.[1]

The choice between Atto 565 and Cy3B may also depend on the specific application. For instance, in studies involving protein-induced fluorescence enhancement (PIFE), where the fluorescence of a dye is modulated by the proximity of a protein, the structural rigidity of Cy3B makes it less susceptible to environmentally induced fluorescence changes compared to the more flexible Cy3 dye.

Experimental Protocols: Putting Theory into Practice

To facilitate the use of these fluorophores in the laboratory, detailed protocols for protein labeling and a general single-molecule FRET experiment are provided below.

Protein Labeling with NHS Ester Dyes

This protocol outlines the general steps for labeling proteins with either this compound or Cy3B NHS ester. The N-hydroxysuccinimidyl (NHS) ester group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the protein to form a stable amide bond.[4][5][6][7]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS or bicarbonate buffer)

  • This compound or Cy3B NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Storage buffer (e.g., PBS with a cryoprotectant)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein depends on the protein and the desired degree of labeling and typically ranges from 5:1 to 20:1.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).

    • Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

G Protein Labeling Workflow with NHS Ester Dyes cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Prepare Protein Mix & Incubate Mix & Incubate Prepare Protein->Mix & Incubate Prepare Dye Prepare Dye Prepare Dye->Mix & Incubate Size-Exclusion Chromatography Size-Exclusion Chromatography Mix & Incubate->Size-Exclusion Chromatography Characterize & Store Characterize & Store Size-Exclusion Chromatography->Characterize & Store

Protein Labeling Workflow
Single-Molecule FRET Experiment for Studying Protein Conformational Changes

This protocol provides a general workflow for a single-molecule FRET experiment using a Total Internal Reflection Fluorescence (TIRF) microscope to study protein conformational changes.[8][9][10][11][12]

Materials:

  • Dual-labeled protein (with donor, e.g., Atto 565 or Cy3B, and acceptor fluorophores)

  • Microscope coverslips and slides

  • Surface passivation reagents (e.g., PEG/biotin-PEG)

  • Immobilization reagents (e.g., streptavidin)

  • Imaging buffer with an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox)

  • TIRF microscope with appropriate laser lines and emission filters

Procedure:

  • Surface Passivation and Functionalization:

    • Clean microscope slides and coverslips thoroughly.

    • Passivate the surface with a mixture of PEG and biotin-PEG to prevent non-specific protein adsorption.

    • Incubate the passivated surface with streptavidin to create a binding layer for biotinylated molecules.

  • Sample Immobilization:

    • Introduce the biotinylated, dual-labeled protein to the functionalized surface at a low concentration to ensure single-molecule density.

    • Allow the protein to immobilize on the surface via the biotin-streptavidin interaction.

    • Wash away any unbound protein.

  • Imaging:

    • Add the imaging buffer to the sample chamber.

    • Mount the sample on the TIRF microscope.

    • Illuminate the sample with the appropriate laser line to excite the donor fluorophore.

    • Record the fluorescence emission from both the donor and acceptor channels simultaneously using a sensitive camera (e.g., EMCCD).

  • Data Analysis:

    • Identify the locations of single molecules.

    • Extract the fluorescence intensity time traces for the donor and acceptor at each single-molecule location.

    • Calculate the FRET efficiency for each time point.

    • Generate FRET histograms and analyze the population distribution and temporal dynamics of different conformational states.

G Single-Molecule FRET Experimental Workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis Surface Passivation Surface Passivation Protein Immobilization Protein Immobilization Surface Passivation->Protein Immobilization TIRF Microscopy TIRF Microscopy Protein Immobilization->TIRF Microscopy Single-Molecule Identification Single-Molecule Identification TIRF Microscopy->Single-Molecule Identification Intensity Trace Extraction Intensity Trace Extraction Single-Molecule Identification->Intensity Trace Extraction FRET Calculation FRET Calculation Intensity Trace Extraction->FRET Calculation Conformational State Analysis Conformational State Analysis FRET Calculation->Conformational State Analysis

smFRET Experimental Workflow

Conclusion: Making an Informed Decision

Both this compound and Cy3B are excellent choices for single-molecule studies, offering high brightness and good photostability. The selection between the two may ultimately depend on the specific experimental requirements and the biological system under investigation.

  • Atto 565 is a robust, photostable fluorophore with a very high quantum yield, making it a reliable workhorse for a wide range of single-molecule applications. Its rhodamine structure may confer greater resistance to environmental effects on its fluorescence properties.

  • Cy3B offers slightly higher molar extinction and has been a staple in the single-molecule community for years. Its rigid structure is advantageous in certain applications where minimizing dye-induced conformational changes is critical.

Researchers are encouraged to consider the specific demands of their experiments, such as the required observation time and the potential for dye-protein interactions, when making their selection. For demanding applications, it is often advisable to empirically test both fluorophores to determine the optimal choice for a given biological system.

References

iFluor 568 Succinimidyl Ester: A Comparative Guide to Atto 565 NHS Ester for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and fluorescence microscopy, the selection of an appropriate fluorescent dye is paramount to achieving sensitive and reliable results. For researchers working in the orange-red spectrum, Atto 565 NHS ester has been a widely utilized reagent. However, the emergence of novel fluorophores, such as iFluor 568 succinimidyl ester, presents a compelling alternative. This guide provides an objective comparison of iFluor 568 succinimidyl ester and this compound, supported by available experimental data and protocols to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.

Photophysical and Chemical Properties: A Head-to-Head Comparison

A direct comparison of the key photophysical properties of iFluor 568 and Atto 565 reveals nuances that can significantly impact experimental outcomes. While both dyes are amine-reactive, enabling covalent labeling of proteins and other biomolecules, their fluorescence efficiency and brightness can differ.

PropertyiFluor 568 Succinimidyl EsterThis compound
Excitation Maximum (λex) ~568 nm[1]564 nm[2]
Emission Maximum (λem) ~587 nm590 nm[2]
Molar Extinction Coefficient (ε) Data not publicly available120,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) Data not publicly available0.90[2]
Reactive Group Succinimidyl Ester (SE)N-hydroxysuccinimidyl (NHS) Ester
Reactivity Primary aminesPrimary amines

Experimental Protocols: Amine-Reactive Labeling

Both iFluor 568 succinimidyl ester and this compound react with primary amines, such as the ε-amino group of lysine residues in proteins, to form stable amide bonds. The general principle of the labeling reaction is similar for both dyes.

General Protein Labeling Protocol

1. Preparation of Protein Solution:

  • Dissolve the protein in an amine-free buffer, such as phosphate-buffered saline (PBS), at a concentration of 2-10 mg/mL.

  • If the protein solution contains amine-containing buffers like Tris or glycine, it must be dialyzed against PBS.

  • Adjust the pH of the protein solution to 8.0-9.0 using a suitable buffer, such as 1 M sodium bicarbonate.[1][2] This ensures that the lysine residues are deprotonated and reactive.

2. Preparation of Dye Stock Solution:

  • Dissolve the iFluor 568 succinimidyl ester or this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[1][2]

3. Conjugation Reaction:

  • Add the reactive dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is often recommended.[1]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2]

4. Purification of the Conjugate:

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as a Sephadex G-25 column.[2]

  • The first colored band to elute is the fluorescently labeled protein.

5. Determination of Degree of Labeling (DOL):

  • The DOL, or the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~568 nm for iFluor 568).

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the logical flow of the labeling reaction and the decision-making process for dye selection.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Solution Prepare Protein Solution Conjugation Reaction Conjugation Reaction Prepare Protein Solution->Conjugation Reaction Prepare Dye Stock Solution Prepare Dye Stock Solution Prepare Dye Stock Solution->Conjugation Reaction Purify Conjugate Purify Conjugate Conjugation Reaction->Purify Conjugate Determine DOL Determine DOL Purify Conjugate->Determine DOL

Protein Labeling Workflow

decision_pathway Start Start Define Application Needs Define Application Needs Start->Define Application Needs High Brightness Critical? High Brightness Critical? Define Application Needs->High Brightness Critical? iFluor 568 SE iFluor 568 SE High Brightness Critical?->iFluor 568 SE Yes This compound This compound High Brightness Critical?->this compound No Consider Other Factors Consider Other Factors iFluor 568 SE->Consider Other Factors This compound->Consider Other Factors Final Selection Final Selection Consider Other Factors->Final Selection Cost, Availability, etc.

Dye Selection Pathway

Concluding Remarks

Both iFluor 568 succinimidyl ester and this compound are effective amine-reactive fluorescent dyes for labeling biomolecules in the orange-red spectrum. This compound is a well-characterized dye with a high quantum yield and extinction coefficient, making it a reliable choice for a variety of applications.[2] iFluor 568 succinimidyl ester is presented as a brighter alternative, a claim that, if substantiated by independent quantitative data, would make it a superior choice for applications demanding the highest sensitivity.

The ultimate decision between these two dyes will depend on the specific requirements of the experiment. For applications where maximizing brightness is the primary concern, iFluor 568 may be the preferred option, though researchers should be aware of the current lack of publicly available quantitative photophysical data. For those prioritizing well-documented and predictable performance based on established quantitative metrics, this compound remains a robust and excellent choice. As with any reagent selection, empirical validation in the context of the specific biological system and imaging setup is highly recommended.

References

Atto 565 NHS Ester: A Head-to-Head Brightness and Stability Comparison with Common Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fluorescent labeling, researchers are continually seeking probes that offer superior brightness and photostability for sensitive and long-term imaging experiments. Atto 565 NHS ester, a rhodamine-based dye, has emerged as a popular choice for labeling proteins and nucleic acids. This guide provides an objective comparison of the photophysical properties of this compound against other widely used rhodamine dyes: Rhodamine 6G, Rhodamine B, and TAMRA. The data presented is supported by a detailed experimental protocol for a direct comparison of their fluorescence brightness.

Photophysical Properties: A Quantitative Comparison

The brightness of a fluorophore is a critical parameter for achieving high signal-to-noise ratios in fluorescence microscopy. It is directly proportional to the product of its molar extinction coefficient (ε) and quantum yield (Φ). The following table summarizes the key photophysical properties of this compound and other common rhodamine dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness*
This compound 564[1]590[1][2]120,000[1][2]0.90[2]1.00
Rhodamine 6G 525-530548-555116,000[3]0.95[3]1.02
Rhodamine B 543-555565-580106,0000.31-0.70[4]0.30 - 0.69
TAMRA 546-555[5]579-580[5][6]95,000[5]0.1[5]0.09

*Relative Brightness is calculated as (ε × Φ) of the dye divided by (ε × Φ) of this compound. Values for Rhodamine B and TAMRA can vary depending on the specific isomer and environmental conditions.

Experimental Protocol: Measurement of Relative Fluorescence Brightness

To provide a framework for the direct comparison of these dyes, the following experimental protocol outlines a method for measuring their relative fluorescence brightness in solution.

Objective: To determine the relative fluorescence brightness of this compound, Rhodamine 6G, Rhodamine B, and TAMRA under identical experimental conditions.

Materials:

  • This compound

  • Rhodamine 6G

  • Rhodamine B

  • 5(6)-TAMRA, SE

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer with excitation and emission monochromators

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

Methodology:

  • Stock Solution Preparation: Prepare 1 mM stock solutions of each dye in DMSO. Protect the solutions from light and store at -20°C.

  • Working Solution Preparation:

    • Prepare a series of dilutions for each dye in PBS (pH 7.4) from the stock solutions.

    • The final concentrations should be in the nanomolar range to avoid inner filter effects. A good starting point is to prepare solutions with an absorbance of approximately 0.05 at their respective excitation maxima.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectrum of each diluted dye solution.

    • Record the absorbance value at the excitation maximum for each dye.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, measure the fluorescence emission spectrum of each diluted dye solution.

    • Excite each dye at its respective absorption maximum.

    • Record the integrated fluorescence intensity across the emission spectrum.

  • Data Analysis:

    • Calculate the relative brightness of each dye using the following formula: Relative Brightness = (Integrated Fluorescence Intensity / Absorbance at Excitation λ) / (Integrated Fluorescence Intensity of Reference / Absorbance at Excitation λ of Reference)

    • This compound can be used as the reference dye.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the fluorescence brightness of the dyes.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare 1 mM Stock Solutions in DMSO working Prepare Diluted Working Solutions in PBS stock->working abs_spec Measure Absorbance Spectra working->abs_spec fluo_spec Measure Fluorescence Emission Spectra abs_spec->fluo_spec calc Calculate Relative Brightness fluo_spec->calc

Experimental workflow for fluorescence brightness comparison.

Concluding Remarks

Based on the compiled photophysical data, this compound and Rhodamine 6G exhibit the highest relative brightness among the compared dyes. Rhodamine B shows moderate brightness, which can be influenced by environmental factors, while TAMRA is significantly dimmer. For applications requiring high sensitivity and bright signals, this compound and Rhodamine 6G are superior choices. However, the selection of a fluorescent dye should also consider other factors such as photostability, pH sensitivity, and the specific labeling chemistry required for the application. The provided experimental protocol offers a standardized method for researchers to perform their own side-by-side comparisons to determine the most suitable dye for their specific experimental needs.

References

A Head-to-Head Comparison of Atto 565 NHS Ester Photostability for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging fluorescence microscopy, the selection of a robust fluorophore is paramount to generating high-quality, reproducible data. In applications requiring intense laser illumination or extended imaging periods, the photostability of the chosen dye becomes a critical factor. This guide provides an objective comparison of the photostability of Atto 565 NHS ester against other commonly used alternatives in the same spectral class, namely Alexa Fluor 555 and Cy3, supported by a detailed experimental protocol for photobleaching analysis.

Atto 565, a rhodamine-based dye, is frequently cited for its high thermal and photostability, making it a suitable candidate for demanding applications such as single-molecule detection and super-resolution microscopy.[1][2][3] Similarly, the Alexa Fluor family of dyes is renowned for its enhanced photostability compared to traditional cyanine dyes.[4][5] Specifically, Alexa Fluor 555 has been demonstrated to be significantly more resistant to photobleaching than its counterpart, Cy3.[4][6]

Quantitative Photostability Comparison

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Fluorescence Quantum YieldRelative Photostability
Atto 565 564590120,0000.90High[1][2][3]
Alexa Fluor 555 555565155,0000.10High[5][7]
Cy3 550570150,0000.20Moderate

Note: The relative photostability is a qualitative assessment based on available literature. Alexa Fluor 555 is documented to be more photostable than Cy3.[4][6] Atto dyes are generally reported to be more photostable than Cy-based dyes.[8]

Experimental Protocols

Reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye for a given experiment. Below are detailed methodologies for protein labeling with NHS esters and for conducting a quantitative photobleaching experiment.

Protein Labeling with this compound

This protocol describes the covalent attachment of this compound to a protein via primary amines (e.g., the ε-amino group of lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Purification column (e.g., gel filtration)

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an appropriate buffer like PBS.

  • pH Adjustment: Adjust the pH of the protein solution to 8.0-9.0 by adding a small volume of 1 M sodium bicarbonate buffer. This ensures that the primary amines are sufficiently deprotonated and reactive.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution of 1-10 mg/mL.

  • Conjugation Reaction: Add the reactive dye solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for the specific protein, but a starting point of a 5-10 fold molar excess of dye is recommended.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.

Quantitative Photobleaching Measurement

This protocol outlines a method for quantifying the photostability of fluorescently labeled proteins on a fluorescence microscope.

Equipment and Materials:

  • Fluorescence microscope with a suitable laser line for excitation (e.g., 561 nm) and a sensitive detector (e.g., PMT or sCMOS camera).

  • Labeled protein samples (e.g., Atto 565-IgG, Alexa Fluor 555-IgG, Cy3-IgG) immobilized on a glass slide.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Immobilize the fluorescently labeled proteins on a glass coverslip. This can be achieved through non-specific adsorption or by using specific binding pairs (e.g., biotin-streptavidin).

  • Microscope Setup:

    • Select the appropriate laser and filter set for the fluorophore being imaged.

    • Set the laser power to a constant and reproducible level that is representative of the intended imaging experiments.

    • Define a region of interest (ROI) for photobleaching and analysis.

  • Image Acquisition:

    • Acquire an initial image (t=0) of the ROI with the chosen laser power and exposure time.

    • Continuously illuminate the ROI with the excitation laser.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5 seconds) until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized intensity as a function of time.

    • Fit the resulting decay curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental processes described above.

G cluster_prep Protein Preparation cluster_dye Dye Preparation cluster_react Conjugation & Purification p1 Dissolve Protein in Amine-Free Buffer p2 Adjust pH to 8.0-9.0 p1->p2 r1 Mix Protein and Dye p2->r1 d1 Dissolve NHS Ester in DMSO/DMF d1->r1 r2 Incubate for 1 hour (Dark, Room Temp) r1->r2 r3 Purify Labeled Protein r2->r3

Protein Labeling Workflow

G cluster_setup Sample & Microscope Setup cluster_acq Data Acquisition cluster_analysis Data Analysis s1 Immobilize Labeled Protein on Slide s2 Set Laser Power & Define ROI s1->s2 a1 Acquire Initial Image (t=0) s2->a1 a2 Continuous Illumination a1->a2 a3 Acquire Time-Lapse Images a2->a3 d1 Measure Mean Intensity in ROI a3->d1 d2 Normalize to Initial Intensity d1->d2 d3 Plot Intensity vs. Time d2->d3 d4 Calculate Photobleaching Half-Life (t1/2) d3->d4

Photobleaching Experiment Workflow

References

A Head-to-Head Comparison: Water Solubility of Atto 565 NHS Ester and Its Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the fluorescent labeling of proteins, peptides, and other biomolecules, the selection of a suitable dye is paramount to experimental success. Beyond spectral properties and quantum yield, a dye's water solubility is a critical, yet often overlooked, parameter that can significantly impact the ease of handling, conjugation efficiency, and the quality of the final conjugate. This guide provides an objective comparison of the water solubility of Atto 565 NHS ester against its popular alternatives, supported by available data and a detailed experimental protocol.

Executive Summary

Atto 565 is a rhodamine-based dye known for its high fluorescence quantum yield and photostability. However, its N-hydroxysuccinimide (NHS) ester derivative exhibits limited aqueous solubility. In contrast, alternatives such as Alexa Fluor 555, and particularly the sulfonated versions of Cyanine 3 (Cy3) and DyLight 550, offer significantly enhanced water solubility. This property can simplify the labeling workflow, reduce the reliance on organic co-solvents, and minimize the risk of dye precipitation during the conjugation reaction, which is crucial when working with sensitive proteins.

Comparative Analysis of Water Solubility

The following table summarizes the water solubility characteristics of this compound and its spectrally similar alternatives. While direct quantitative solubility data is scarce for most fluorescent dyes, a combination of manufacturer statements and available data allows for a comparative assessment.

Fluorescent DyeDye ClassManufacturer's Description of SolubilityRecommended Stock SolventQuantitative Solubility Data
This compound RhodamineLow water solubility, moderately hydrophilic.[1][2]Anhydrous DMF or DMSO.[3][4]Not provided.
Alexa Fluor 555 NHS ester Sulfonated RhodamineWater soluble.[5]Anhydrous DMF or DMSO recommended for conjugation.Not provided.
Cy3 NHS ester (non-sulfonated) CyanineInsoluble in water.[6]Anhydrous DMF or DMSO.[6][7]Not provided.
Sulfo-Cy3 NHS ester Sulfonated CyanineVery high in water, hydrophilic.[8]Water, DMF, or DMSO.[8]47 g/L (0.62 M) in water.[9]
DyLight 550 NHS ester Sulfonated RhodamineHigh water solubility.[10][11][12]Anhydrous DMF or DMSO; direct addition of protein solution is possible.[10][12]Not provided.

Key Takeaways:

  • This compound is the least water-soluble dye in this comparison, necessitating the use of organic solvents for stock solutions.[1][2][3][4]

  • The introduction of sulfonate groups dramatically increases the water solubility of dyes, as evidenced by the high solubility of Sulfo-Cy3 NHS ester and the qualitative descriptions for Alexa Fluor 555 and DyLight 550 .[5][13][7][8][9][10][11][12][14]

  • DyLight 550 NHS ester's high solubility is a distinct advantage, as it can reduce the amount of organic solvent introduced into the reaction, which can be detrimental to sensitive proteins.[10][12]

The Impact of Solubility on Experimental Workflows

The solubility of a fluorescent dye NHS ester directly influences the experimental workflow for bioconjugation. Dyes with poor water solubility require careful preparation of stock solutions in anhydrous organic solvents and their addition to the aqueous protein solution can sometimes lead to precipitation, either of the dye itself or the protein.

Below is a diagram illustrating a typical antibody labeling workflow, highlighting the critical step where dye solubility plays a role.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification antibody_prep Prepare Antibody Solution in Amine-Free Buffer (pH 8.3-8.5) mixing Add Dye Stock to Antibody Solution antibody_prep->mixing dye_prep Prepare Dye Stock Solution dye_prep->mixing solubility_issue Critical Step: Poorly soluble dyes (e.g., Atto 565) require anhydrous DMSO/DMF. Addition to aqueous buffer risks precipitation. dye_prep->solubility_issue incubation Incubate for 1-2 hours at RT mixing->incubation separation Separate Labeled Antibody (e.g., Size Exclusion Chromatography) incubation->separation characterization Characterize Conjugate (DOL, Concentration) separation->characterization

Antibody labeling workflow highlighting the dye dissolution step.

Experimental Protocol: Antibody Labeling

This protocol provides a general method for labeling an IgG antibody with an NHS ester fluorescent dye. It is adaptable for the dyes discussed, with special considerations for those with lower water solubility.

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Fluorescent dye NHS ester (e.g., Atto 565, Alexa Fluor 555, Sulfo-Cy3, DyLight 550)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., size exclusion chromatography, such as a Sephadex G-25 column)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in the Labeling Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer (like PBS) before adding the Labeling Buffer.

  • Dye Stock Solution Preparation:

    • Allow the vial of dye NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • For poorly water-soluble dyes (Atto 565, non-sulfonated Cy3): Reconstitute the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This stock solution should be prepared immediately before use.

    • For water-soluble dyes (Alexa Fluor 555, Sulfo-Cy3, DyLight 550): While these can be dissolved in water, for NHS ester reactions, it is still recommended to use anhydrous DMSO or DMF to prepare a 10 mg/mL stock solution to minimize hydrolysis.

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve a desired molar excess. A 10-fold to 20-fold molar excess of dye to antibody is a common starting point.

    • While gently vortexing the antibody solution, add the calculated volume of the dye stock solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Following incubation, purify the labeled antibody from the unreacted dye using a size exclusion column pre-equilibrated with PBS.

    • The first colored fraction to elute will be the labeled antibody. The free dye will elute later.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye (e.g., ~564 nm for Atto 565).

    • Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm.

Conclusion

The water solubility of fluorescent dye NHS esters is a crucial factor for successful and reproducible bioconjugation. While this compound is a high-performance fluorophore, its low water solubility presents handling challenges that can be mitigated by using alternatives like Alexa Fluor 555, DyLight 550, or, notably, sulfonated Cy3 NHS esters. For researchers working with delicate proteins or aiming to minimize organic solvents in their reactions, these highly water-soluble alternatives offer a significant advantage, leading to a more robust and efficient labeling process.

References

Atto 565 NHS Ester: A Cost-Effectiveness Analysis for Routine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fluorescent labeling, the choice of dye can significantly impact experimental outcomes and budget. This guide provides a comprehensive comparison of Atto 565 NHS ester with two other commonly used fluorescent dyes in the same spectral region: Cyanine3 (Cy3) NHS ester and Alexa Fluor 555 NHS ester. We will delve into their photochemical properties, labeling efficiency, and a critical factor for many labs: cost-effectiveness for routine protein labeling.

Performance Characteristics: A Side-by-Side Comparison

The selection of a fluorescent dye is often a balance between performance and price. Below is a summary of the key photophysical properties of Atto 565, Cy3, and Alexa Fluor 555 NHS esters.

PropertyAtto 565Cy3Alexa Fluor 555
Excitation Max (nm) 563550555
Emission Max (nm) 592570565
Molar Extinction Coefficient (cm⁻¹M⁻¹) 120,000150,000155,000
Fluorescence Quantum Yield 0.90~0.15-0.3~0.1
Photostability HighModerateHigh[1]
Price per 1 mg (USD) ~$251~$91 - $180~$150 - $467

This compound stands out with a remarkably high fluorescence quantum yield, suggesting that its conjugates can be significantly brighter than those of Cy3 and Alexa Fluor 555. While its molar extinction coefficient is slightly lower than the other two, its superior quantum yield often compensates for this, resulting in brighter conjugates. Atto dyes are also known for their high photostability and thermal stability.[2]

Cy3 NHS ester is a widely used and generally more affordable option.[3][4] However, it is known to be more susceptible to photobleaching compared to Alexa Fluor 555 and Atto 565.[1] Its quantum yield can also be influenced by its environment and the degree of labeling.

Alexa Fluor 555 NHS ester is recognized for its high photostability and consistent performance across a range of pH values.[1][5] It has a high extinction coefficient, contributing to bright conjugates. However, it is typically the most expensive of the three.[6][7]

Cost-Effectiveness Analysis

To provide a practical comparison of cost, we calculated the estimated cost per standard labeling reaction. This calculation is based on a typical protocol for labeling 1 mg of an IgG antibody (molecular weight ~150 kDa) using a 10-fold molar excess of the dye.

DyePrice per 1 mg (USD)mg per reactionCost per reaction (USD)
This compound ~$251~0.05 mg~$12.55
Cy3 NHS ester ~$135 (average)~0.05 mg~$6.75
Alexa Fluor 555 NHS ester ~$308 (average)~0.09 mg~$27.72

Disclaimer: Prices are based on publicly available information from various suppliers in late 2023 and are subject to change. The amount of dye per reaction is an estimation based on common labeling protocols and may vary depending on the specific protein and desired degree of labeling.

From this analysis, Cy3 NHS ester emerges as the most budget-friendly option for routine labeling. However, for applications requiring high brightness and photostability, the slightly higher cost of This compound may be justified by its superior performance, potentially leading to better data quality and reduced instrument time. Alexa Fluor 555 NHS ester , while a robust and reliable dye, comes at a significantly higher cost per reaction.

Experimental Protocols

The following is a generalized protocol for the covalent labeling of proteins with Atto 565, Cy3, or Alexa Fluor 555 NHS esters.

Protein Preparation
  • Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL. The buffer should be free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester. A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.

  • If the protein is in an incompatible buffer, it should be dialyzed against the labeling buffer.

Dye Preparation
  • Shortly before use, dissolve the NHS ester dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

Labeling Reaction
  • Calculate the required volume of the dye solution. A 10-fold molar excess of dye to protein is a common starting point for optimization.

  • Add the calculated volume of the dye solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Labeled Protein
  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as a Sephadex G-25 column.

  • Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The colored fractions will elute first.

  • Monitor the separation by measuring the absorbance of the fractions at 280 nm (for protein) and the absorbance maximum of the dye (see table above).

Determination of Degree of Labeling (DOL)
  • Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye.

  • Calculate the DOL using the following formula:

    DOL = (A_max * ε_protein) / [(A_280 - A_max * CF_280) * ε_dye]

    Where:

    • A_max is the absorbance at the dye's maximum absorption wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.

    • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (2-10 mg/mL in amine-free buffer) mixing Mixing (Protein + Dye) protein_prep->mixing dye_prep Dye Preparation (10 mg/mL in DMSO/DMF) dye_prep->mixing incubation Incubation (1 hr, RT, dark) mixing->incubation purification Size-Exclusion Chromatography (e.g., Sephadex G-25) incubation->purification analysis DOL Calculation (Spectrophotometry) purification->analysis

Caption: A typical workflow for protein labeling with NHS ester dyes.

Signaling Pathway and Logical Relationship Diagrams

In the context of this comparison guide, which focuses on the chemical process of labeling rather than a biological signaling pathway, a diagram illustrating the logical relationship in dye selection is more appropriate.

dye_selection_logic start Start: Select a Fluorescent Dye cost_priority Is Cost the Primary Concern? start->cost_priority performance_priority Are Brightness & Photostability Critical? cost_priority->performance_priority No cy3 Choose Cy3 NHS Ester cost_priority->cy3 Yes atto565 Choose this compound performance_priority->atto565 Yes alexa555 Consider Alexa Fluor 555 NHS Ester (if budget allows) performance_priority->alexa555 No

Caption: Decision tree for selecting a fluorescent dye based on experimental priorities.

Conclusion

For routine labeling applications where cost is a major consideration, Cy3 NHS ester offers a satisfactory balance of performance and affordability. However, for experiments demanding high sensitivity, prolonged imaging, or quantitative analysis, the superior brightness and photostability of This compound present a compelling and cost-effective alternative to the more expensive Alexa Fluor 555 NHS ester . The initial investment in a higher-performing dye like Atto 565 can lead to more robust and reproducible data, ultimately saving time and resources in the long run.

References

Validating the Specificity of Atto 565 NHS Ester Labeled Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of antibody specificity is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Atto 565 NHS ester for antibody labeling and outlines detailed experimental protocols to rigorously validate the specificity of the resulting fluorescently labeled antibodies.

Introduction to this compound

Atto 565 is a fluorescent dye belonging to the rhodamine family, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of antibodies by forming stable amide bonds with primary amino groups, such as the ε-amino groups of lysine residues.[3][4] This makes this compound a valuable tool for a variety of fluorescence-based immunoassays, including flow cytometry, fluorescence microscopy, and western blotting.[5]

Comparative Analysis of Atto 565 with Alternative Fluorophores

When selecting a fluorescent label, it is crucial to consider its photophysical properties and performance in comparison to other commonly used dyes. The following table summarizes the key characteristics of Atto 565 and two other popular fluorophores in a similar spectral range, Alexa Fluor 568 and Cy3. While specific performance can vary depending on the antibody and experimental conditions, Atto dyes are often noted for their brightness and photostability.[6]

PropertyAtto 565Alexa Fluor 568Cy3
Excitation Maximum (nm) 564[5]~578~550
Emission Maximum (nm) 590[5]~603~570
Molar Extinction Coefficient (M⁻¹cm⁻¹) 120,000[5]~91,300~150,000
Fluorescence Quantum Yield 0.90[5]~0.69~0.31
Brightness (Ext. Coeff. x QY) 108,000~62,997~46,500
Photostability High[1][2]HighModerate
pH Sensitivity LowLowModerate

Note: The values presented are approximate and can be influenced by the conjugation process and the local environment of the dye.

Experimental Validation of Atto 565 Labeled Antibody Specificity

To ensure that an Atto 565 labeled antibody specifically recognizes its intended target, a series of validation experiments are essential. The following sections provide detailed protocols for three common immunoassays used for this purpose.

Logical Workflow for Antibody Specificity Validation

The following diagram illustrates a recommended workflow for validating the specificity of a newly labeled antibody conjugate.

G cluster_0 Phase 1: Antibody Labeling & Characterization cluster_1 Phase 2: Specificity Validation cluster_2 Phase 3: Data Analysis & Interpretation A Antibody Labeling with this compound B Purification of Labeled Antibody A->B C Determine Degree of Labeling (DOL) B->C G Positive & Negative Controls C->G D Western Blotting H Quantify Signal-to-Noise Ratio D->H E Immunofluorescence/ Immunocytochemistry I Assess Target Localization E->I F Flow Cytometry J Evaluate Population Staining F->J G->D G->E G->F K Confirm Specificity H->K I->K J->K

Caption: Workflow for validating the specificity of Atto 565 labeled antibodies.

Experimental Protocols

This protocol outlines the general steps for conjugating this compound to an antibody. Optimization of the dye-to-antibody molar ratio is recommended for each specific antibody.[4]

Materials:

  • Antibody solution (in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous, amine-free DMSO

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)[7]

  • Purification column (e.g., Sephadex G-25)[8]

  • Spectrophotometer

Procedure:

  • Prepare Antibody: Dissolve the antibody in the labeling buffer at a concentration of 2-5 mg/mL. If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer.[4][8]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in DMSO to a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the antibody solution while gently vortexing.[4]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8] For Atto 565, a longer incubation of up to 18 hours may be beneficial.[7][9]

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column.[8] The first colored band to elute is the conjugated antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for Atto 565).

Western blotting is used to verify that the Atto 565 labeled antibody recognizes a protein of the correct molecular weight.

Materials:

  • Protein lysate from cells or tissues expressing the target antigen (positive control) and from a known negative source (negative control).

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[10]

  • Wash buffer (e.g., TBST)

  • Atto 565 labeled primary antibody

  • Fluorescence imaging system

Procedure:

  • Protein Separation and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[10][11]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[10][11]

  • Primary Antibody Incubation: Incubate the membrane with the Atto 565 labeled antibody (at a predetermined optimal dilution) in blocking buffer overnight at 4°C with gentle agitation.[10][11] Protect the membrane from light.[11]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.[10][11]

  • Imaging: Image the blot using a fluorescence imaging system capable of detecting the emission of Atto 565.

Expected Results for a Specific Antibody:

  • A single band at the expected molecular weight of the target protein in the positive control lane.

  • No band, or a significantly weaker band, in the negative control lane.

IF/ICC is used to confirm that the Atto 565 labeled antibody localizes to the correct subcellular compartment or cell type.

Materials:

  • Cells or tissue sections fixed and permeabilized (if the target is intracellular) appropriately.[12][13]

  • Blocking solution (e.g., PBS with 5% normal serum and 0.3% Triton X-100)[14]

  • Atto 565 labeled primary antibody

  • Wash buffer (e.g., PBS)

  • Antifade mounting medium with a nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Prepare, fix, and permeabilize the cells or tissue sections.[12][13]

  • Blocking: Block the samples for 60 minutes in blocking solution.[14]

  • Primary Antibody Incubation: Incubate the samples with the Atto 565 labeled antibody at its optimal dilution for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]

  • Washing: Rinse the samples three times with PBS for 5 minutes each.[14]

  • Mounting and Imaging: Mount the samples with antifade mounting medium containing a nuclear counterstain. Image using a fluorescence microscope with appropriate filters for Atto 565 and the counterstain.

Expected Results for a Specific Antibody:

  • Fluorescent signal localized to the expected cellular structure or cell type.

  • Minimal or no signal in negative control cells/tissues that do not express the target antigen.

Flow cytometry is used to quantify the percentage of cells in a population that express the target antigen on their surface or intracellularly.

Materials:

  • Single-cell suspension of positive and negative control cells.

  • Flow cytometry staining buffer (e.g., PBS with 1-2% BSA).

  • Atto 565 labeled primary antibody.

  • Fixation and permeabilization buffers (for intracellular targets).[15]

  • Flow cytometer.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with staining buffer.

  • Staining: Incubate the cells with the Atto 565 labeled antibody at its optimal dilution for 20-30 minutes at 4°C in the dark.[16][17]

  • Washing: Wash the cells twice with staining buffer.[17]

  • Fixation/Permeabilization (if applicable): For intracellular targets, fix and permeabilize the cells according to a suitable protocol before or after staining.[15]

  • Data Acquisition: Resuspend the cells in staining buffer and analyze them on a flow cytometer.

Expected Results for a Specific Antibody:

  • A clear shift in fluorescence intensity for the positive cell population compared to the negative control population.

  • A high percentage of stained cells in the positive population and a low percentage in the negative population.

Conclusion

The validation of antibody specificity is a critical step in ensuring the reliability of experimental results. This compound is a high-performance fluorescent dye that, when properly conjugated and validated, can provide bright and specific staining in a variety of applications. By following the detailed protocols and comparative information provided in this guide, researchers can confidently assess the specificity of their Atto 565 labeled antibodies and generate high-quality, reproducible data.

References

Atto 565 NHS Ester: A Comparative Guide for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, selecting the optimal dye is paramount for achieving high-quality imaging data. This guide provides a comprehensive comparison of Atto 565 NHS ester with two other commonly used alternatives in the orange-red spectral region: Alexa Fluor 568 NHS ester and Cy3 NHS ester. We will delve into their performance across different microscopy setups, supported by experimental data and detailed protocols.

Photophysical Properties: A Head-to-Head Comparison

The selection of a fluorophore is fundamentally guided by its photophysical properties. Atto 565, a rhodamine-based dye, is known for its high fluorescence quantum yield and exceptional thermal and photochemical stability, making it a strong candidate for demanding applications such as single-molecule detection and super-resolution microscopy.[1] Alexa Fluor 568 is another popular choice, recognized for its brightness and photostability.[2] Cy3, a cyanine dye, has been a workhorse in fluorescence microscopy for many years, though newer generations of dyes often offer improved performance characteristics.

Here is a summary of their key photophysical parameters:

PropertyAtto 565Alexa Fluor 568Cy3
Excitation Maximum (nm) 564578555
Emission Maximum (nm) 590603569
Molar Extinction Coefficient (cm⁻¹M⁻¹) 120,00088,000150,000
Fluorescence Quantum Yield 0.900.91~0.24
Fluorescence Lifetime (ns) 4.0Not specified~0.17-0.86

Note: The quantum yield and lifetime of Cy3 can be highly dependent on its local environment and conjugation state.[3][4]

Performance in Microscopy Setups

The practical performance of a fluorescent dye is ultimately determined by its brightness and stability under the specific illumination conditions of a microscope.

Confocal Microscopy

In conventional confocal microscopy, signal-to-noise ratio is critical. Both Atto 565 and Alexa Fluor 568 are excellent performers in this regard due to their high quantum yields, resulting in bright, easily detectable signals. While Cy3 has a higher extinction coefficient, its lower quantum yield can result in dimmer conjugates compared to Atto 565 and Alexa Fluor 568.

Typical Confocal Setup for Orange-Red Dyes:

  • Excitation: A 561 nm solid-state laser is ideal for all three dyes.

  • Dichroic Mirror: A mirror that reflects 561 nm and transmits longer wavelengths.

  • Emission Filter: A bandpass filter appropriate for the dye's emission spectrum (e.g., 570-620 nm for Atto 565 and Alexa Fluor 568, 560-600 nm for Cy3).

  • Detector: A sensitive photomultiplier tube (PMT) or a hybrid detector (HyD).

Super-Resolution Microscopy

Super-resolution techniques push the boundaries of optical resolution, but they also place extreme demands on the photostability of fluorescent probes.

Stimulated Emission Depletion (STED) Microscopy: STED microscopy utilizes a high-power depletion laser to overcome the diffraction limit. This intense illumination can rapidly photobleach less stable dyes. Atto 565 is particularly well-suited for STED microscopy due to its high photostability.[5][6][7][8] It can be efficiently depleted using a 660 nm or 775 nm STED laser.[6][9] While Alexa Fluor 568 can also be used for STED, Atto 565 is often favored for its robustness.

Typical STED Setup for Atto 565:

  • Excitation Laser: 561 nm

  • STED (Depletion) Laser: 660 nm or 775 nm, shaped into a donut-like pattern.

  • Dichroic Mirrors: To combine the excitation and STED laser paths and separate the fluorescence emission.

  • Emission Filter: Bandpass filter matched to the dye's emission.

  • Detector: High-sensitivity detectors like avalanche photodiodes (APDs) or HyDs.

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM): These techniques rely on the photoswitching or photoactivation of individual fluorophores. While not classic PALM/STORM dyes, some organic dyes in the orange-red spectrum can be induced to blink under specific buffer conditions, enabling dSTORM (direct STORM). Atto 565 and Alexa Fluor 568 have been successfully used in dSTORM applications.[1] The choice of imaging buffer is critical for achieving the desired photoswitching behavior.

Typical dSTORM Setup for Orange-Red Dyes:

  • Excitation Laser: 561 nm for imaging.

  • Activation Laser (optional): A 405 nm laser can sometimes be used to enhance blinking.

  • High Numerical Aperture Objective: To efficiently collect photons from single molecules.

  • Sensitive Camera: An electron-multiplying charge-coupled device (EMCCD) or a scientific complementary metal-oxide-semiconductor (sCMOS) camera.

  • Imaging Buffer: A specialized buffer, often containing a thiol like mercaptoethylamine (MEA) and an oxygen scavenging system (e.g., glucose oxidase and catalase), is crucial to induce blinking.[10]

Experimental Protocols

Protein Labeling with NHS Ester Dyes

This protocol provides a general guideline for labeling proteins with Atto 565, Alexa Fluor 568, or Cy3 NHS esters. Optimization may be required for specific proteins.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • NHS ester dye (Atto 565, Alexa Fluor 568, or Cy3)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing, add the reactive dye solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. A common starting point is a 10:1 molar ratio.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute is the labeled protein.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye. The DOL can then be calculated using the molar extinction coefficients of the protein and the dye.

Immunofluorescence Staining Protocol

This protocol outlines a standard procedure for immunofluorescence staining of fixed cells.

Materials:

  • Fixed cells on coverslips

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • Fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG labeled with Atto 565)

  • Mounting medium

Procedure:

  • Rehydration and Permeabilization: Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS to remove unbound secondary antibody.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium. The slides are now ready for imaging.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the key chemical reaction and the experimental workflow for immunofluorescence.

G cluster_0 Labeling Reaction Protein Protein-NH₂ Intermediate Reaction Intermediate Protein->Intermediate Nucleophilic attack NHS_Ester Dye-NHS Ester NHS_Ester->Intermediate Labeled_Protein Dye-NH-Protein (Stable Amide Bond) Intermediate->Labeled_Protein NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Release

Caption: Covalent labeling of a protein with an NHS ester dye.

G cluster_1 Immunofluorescence Workflow Start Start: Fixed Cells Permeabilize Permeabilization (e.g., Triton X-100) Start->Permeabilize Block Blocking (e.g., BSA) Permeabilize->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Fluorescent Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mount Mount Coverslip Wash2->Mount Image Microscopy Mount->Image

Caption: A typical workflow for an immunofluorescence experiment.

References

A Head-to-Head Comparison: Atto 565 vs. Andy Fluor 568 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorescent dye, the choice between Atto 565 and Andy Fluor 568 for the orange-red spectral region necessitates a detailed comparison of their photophysical properties and performance. This guide provides an objective, data-driven side-by-side analysis to inform experimental design and reagent selection in applications ranging from fluorescence microscopy to flow cytometry.

Atto 565, a rhodamine-based dye, is well-established and recognized for its strong absorption, high fluorescence quantum yield, and notable photostability.[1][2][3][4] Andy Fluor 568 is presented as a bright and photostable alternative, often positioned as a substitute for other dyes in the same spectral range.[5] This guide will delve into the quantitative metrics of each dye, present a generalized experimental protocol for their application, and visualize a typical workflow.

Quantitative Performance At-a-Glance

The selection of a fluorescent probe is critically dependent on its spectral characteristics and quantum efficiency. The table below summarizes the key performance indicators for Atto 565 and Andy Fluor 568.

PropertyAtto 565Andy Fluor 568
Excitation Maximum (λex) 563-564 nm[1][6]578 nm
Emission Maximum (λem) 590-592 nm[1][6]602 nm
Molar Absorptivity (ε) 120,000 cm⁻¹M⁻¹[1]91,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 90%[1][6]Not explicitly stated
Brightness (ε x Φ) 108,000Data not available
Photostability High[1][2][3][4]High[5]
Solubility Moderately hydrophilic[2][4]Water soluble

Experimental Workflow: Immunofluorescence Staining

A common application for fluorescent dyes like Atto 565 and Andy Fluor 568 is the labeling of antibodies for immunofluorescence microscopy. The following is a generalized protocol for such an experiment.

Experimental Protocol

1. Cell Culture and Fixation:

  • Culture cells of interest on sterile glass coverslips in a suitable medium until they reach the desired confluency.
  • Wash the cells with Phosphate Buffered Saline (PBS).
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash the cells three times with PBS.

2. Permeabilization and Blocking:

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (this step is for intracellular targets).
  • Wash the cells three times with PBS.
  • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

3. Primary Antibody Incubation:

  • Dilute the primary antibody specific to the target protein in the blocking buffer to its optimal concentration.
  • Incubate the cells with the diluted primary antibody overnight at 4°C.
  • Wash the cells three times with PBS.

4. Secondary Antibody Incubation:

  • Dilute the secondary antibody conjugated to either Atto 565 or Andy Fluor 568 in the blocking buffer. Protect the antibody-dye conjugate from light from this point forward.
  • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
  • Wash the cells three times with PBS.

5. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.
  • Image the slides using a fluorescence microscope equipped with appropriate filters for the respective dye. For Atto 565, a filter set with excitation around 560 nm and emission around 590 nm would be suitable. For Andy Fluor 568, excitation around 578 nm and emission around 603 nm would be optimal.

Visualizing the Workflow

The following diagram illustrates the key steps in a typical immunofluorescence experiment.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_labeling Antibody Labeling cluster_analysis Analysis cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (Atto 565 or Andy Fluor 568) Incubation primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

A generalized workflow for an immunofluorescence experiment.

Signaling Pathway Example: Kinase Cascade

Fluorescently labeled antibodies are often used to visualize components of signaling pathways. The diagram below depicts a generic kinase cascade, where each component could be a target for immunofluorescence.

Kinase_Cascade receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response nucleus->response

A simplified diagram of a kinase signaling cascade.

Conclusion

Both Atto 565 and Andy Fluor 568 are strong candidates for fluorescence-based applications in the orange-red spectrum. Atto 565 is a well-characterized dye with a high quantum yield and molar absorptivity, leading to exceptional brightness.[1][6] Andy Fluor 568 presents itself as a robust and bright dye, though detailed quantum yield data is not as readily available in the provided search results. The choice between these two dyes may depend on the specific requirements of the experiment, such as the excitation source availability and the need for maximal brightness versus potential cost considerations. For highly sensitive applications where photon output is critical, the proven high quantum yield of Atto 565 makes it a compelling choice. However, for routine applications, Andy Fluor 568's reported brightness and photostability suggest it is also a very capable reagent. Researchers are encouraged to consider the specific parameters of their experimental setup when making a final decision.

References

Evaluating Atto 565 NHS Ester in FRET Pairs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Förster Resonance Energy Transfer (FRET) pair is paramount for the successful investigation of molecular interactions. This guide provides a comprehensive evaluation of the performance of Atto 565 NHS ester as a FRET donor, comparing it with other common alternatives and offering detailed experimental protocols and supporting data.

Atto 565, a rhodamine-based fluorescent dye, is recognized for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it a compelling candidate for single-molecule detection and high-resolution microscopy applications.[1] Its NHS ester derivative allows for straightforward covalent labeling of primary amines on biomolecules such as proteins and amine-modified oligonucleotides.

Quantitative Performance of Atto 565 in FRET Pairs

The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the distance between the two fluorophores. A key parameter for any FRET pair is the Förster distance (R₀), the distance at which FRET efficiency is 50%. Below is a table summarizing the calculated R₀ values for Atto 565 with a variety of common acceptor dyes.

Acceptor DyeFörster Distance (R₀) in Å
Atto 59061
Atto 59460
Atto 61063
Atto 62065
Atto 63368
Atto 64753
Atto 647N68
Atto 65564
Atto 68058
Atto 70056
Atto 72552
Atto 74051

Data sourced from ATTO-TEC GmbH. These values are calculated assuming a quantum yield of 0.90 for Atto 565, a refractive index of 1.4, and an orientation factor (κ²) of 2/3.

Comparison with Alternative FRET Donors

While direct head-to-head comparative studies under identical experimental conditions are limited, the following table provides a summary of the key photophysical properties of Atto 565 alongside two other commonly used FRET donors, Cy3B and Alexa Fluor 555. Disclaimer: The data presented below is compiled from various sources and may not represent a direct, controlled comparison.

PropertyAtto 565Cy3BAlexa Fluor 555
Excitation Max (nm)~564~558~555
Emission Max (nm)~590~572~565
Molar Extinction Coefficient (M⁻¹cm⁻¹)120,000130,000150,000
Quantum Yield0.900.670.10
PhotostabilityHighHighHigh

Atto 565 exhibits a notably high quantum yield, which is a significant advantage for FRET applications as it increases the potential for energy transfer. While Cy3B is also a very bright and photostable dye, its quantum yield is lower than that of Atto 565.[2] Alexa Fluor 555 is another popular choice, though its quantum yield is considerably lower than both Atto 565 and Cy3B.

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free DMSO

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

  • Determination of Labeling Degree: Calculate the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for Atto 565). The following formula can be used:

    DOL = (A₅₆₄ × ε_protein) / [(A₂₈₀ - A₅₆₄ × CF₂₈₀) × ε_dye]

    Where:

    • A₅₆₄ and A₂₈₀ are the absorbances at 564 nm and 280 nm, respectively.

    • ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively.

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Atto 565, this is approximately 0.12).

FRET Measurement via Sensitized Emission

This protocol describes a common method for measuring FRET efficiency by detecting the sensitized emission of the acceptor fluorophore after exciting the donor.

Instrumentation:

  • A fluorescence microscope equipped with appropriate filter sets for the donor and acceptor, and a FRET filter set (donor excitation, acceptor emission).

  • A sensitive camera (e.g., EMCCD or sCMOS).

Procedure:

  • Sample Preparation: Prepare samples containing:

    • Donor-only labeled molecules.

    • Acceptor-only labeled molecules.

    • Dual-labeled (FRET) molecules.

  • Image Acquisition: For each sample, acquire three images:

    • Donor Image: Excite with the donor excitation wavelength and detect with the donor emission filter.

    • Acceptor Image: Excite with the acceptor excitation wavelength and detect with the acceptor emission filter.

    • FRET Image: Excite with the donor excitation wavelength and detect with the acceptor emission filter.

  • Correction for Crosstalk:

    • Donor Bleed-through: Use the donor-only sample to determine the percentage of donor emission that is detected in the FRET channel.

    • Acceptor Direct Excitation: Use the acceptor-only sample to determine the amount of acceptor emission resulting from direct excitation by the donor excitation wavelength.

  • FRET Efficiency Calculation: After correcting the FRET image for donor bleed-through and acceptor direct excitation, the FRET efficiency (E) can be calculated using various established formulas. A common approach is the ratiometric method, where the corrected FRET intensity is normalized to the donor or acceptor intensity.

Visualizing the Process

To better understand the underlying principles and workflows, the following diagrams have been generated.

FRET_Process cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore Donor_GS Donor (S0) Donor_ES Donor (S1) Donor_GS->Donor_ES Excitation (hν) Donor_ES->Donor_GS Fluorescence Acceptor_ES Acceptor (S1) Donor_ES->Acceptor_ES FRET (non-radiative) Acceptor_GS Acceptor (S0) Acceptor_ES->Acceptor_GS Fluorescence (hν)

A diagram illustrating the FRET process.

FRET_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Label_Protein Label Protein with This compound Purify Purify Labeled Protein Label_Protein->Purify Acquire_Donor Acquire Donor Image Purify->Acquire_Donor Acquire_Acceptor Acquire Acceptor Image Purify->Acquire_Acceptor Acquire_FRET Acquire FRET Image Purify->Acquire_FRET Correct_Crosstalk Correct for Crosstalk Acquire_Donor->Correct_Crosstalk Acquire_Acceptor->Correct_Crosstalk Acquire_FRET->Correct_Crosstalk Calculate_FRET Calculate FRET Efficiency Correct_Crosstalk->Calculate_FRET

A general workflow for a FRET experiment.

Conclusion

References

A Researcher's Guide to Cross-Reactivity of Atto 565 NHS Ester Labeled Secondary Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the right tools for immunodetection is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Atto 565 NHS ester labeled secondary antibodies with common alternatives, focusing on the critical aspect of cross-reactivity. Understanding and mitigating cross-reactivity is essential for the integrity of multiplex immunofluorescence and other immunoassays.

Understanding Secondary Antibody Cross-Reactivity

Secondary antibodies are invaluable reagents that bind to primary antibodies, enabling the detection, and amplification of the target antigen signal. However, a significant challenge in their use is the potential for cross-reactivity. This phenomenon occurs when a secondary antibody binds to immunoglobulins (Igs) from species other than the intended target of the primary antibody. This non-specific binding can lead to high background noise, false-positive signals, and misinterpretation of experimental results.

Cross-reactivity arises from the structural similarities in the constant regions (Fc) of antibodies across different species. To minimize this, manufacturers often employ a purification step called cross-adsorption (or pre-adsorption). During this process, the secondary antibody solution is passed through a column containing immobilized serum proteins from potentially cross-reactive species. This captures and removes the off-target antibodies, resulting in a more specific reagent.

Atto 565: A Bright Contender in the Orange-Red Spectrum

Atto 565 is a fluorescent dye belonging to the rhodamine family, known for its high fluorescence quantum yield, exceptional thermal and photostability, and strong absorption of light. These characteristics make it a popular choice for labeling secondary antibodies used in various applications, including immunofluorescence microscopy, flow cytometry, and Western blotting.

Comparing Atto 565 with Key Alternatives: Alexa Fluor 568 and Cy3

In the orange-red fluorescent spectrum, researchers frequently consider Alexa Fluor 568 and Cy3 as alternatives to Atto 565. The choice between these dyes often depends on the specific experimental requirements, including the instrumentation available and the need for photostability in demanding applications like super-resolution microscopy.

Performance Characteristics

The following tables summarize the key photophysical and performance characteristics of Atto 565, Alexa Fluor 568, and Cy3. This data is crucial for designing experiments and selecting the optimal fluorophore for your needs.

FeatureAtto 565Alexa Fluor 568Cy3
Excitation Max (nm) 563578550
Emission Max (nm) 592603570
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **120,000~91,300150,000
Quantum Yield 0.900.690.15
Brightness (Ext. Coeff. x QY / 1000) 10863.022.5
Photostability HighHighModerate

Table 1: Photophysical properties of Atto 565, Alexa Fluor 568, and Cy3. Data compiled from multiple sources.

Performance MetricAtto 565-labeled SecondaryAlexa Fluor 568-labeled SecondaryCy3-labeled Secondary
Signal-to-Noise Ratio HighHighModerate
Cross-Reactivity (with proper blocking) LowLowLow to Moderate
Suitability for Multiplexing ExcellentExcellentGood

Table 2: General performance comparison in immunofluorescence. The signal-to-noise ratio and cross-reactivity are dependent on experimental conditions and the use of appropriate blocking and cross-adsorbed secondary antibodies.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the specificity of your secondary antibodies, it is crucial to perform validation experiments. Dot blot and immunofluorescence (IF) are two common and effective methods for this purpose.

Dot Blot Protocol for Secondary Antibody Specificity Testing

This protocol allows for a rapid and straightforward assessment of secondary antibody cross-reactivity against various immunoglobulins.

Materials:

  • Nitrocellulose or PVDF membrane

  • Purified immunoglobulins (IgGs) from various species (e.g., mouse, rat, rabbit, goat, human)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • The fluorescently labeled secondary antibody to be tested (e.g., Goat anti-Mouse IgG (H+L), Atto 565)

  • Wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween-20)

  • Fluorescence imaging system

Procedure:

  • Spotting: On a dry nitrocellulose or PVDF membrane, spot 1 µL of each purified IgG (at a concentration of 100 ng/µL) in distinct locations. Be sure to label the membrane to keep track of the spotted IgGs. Let the spots air dry completely.

  • Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific binding of the secondary antibody.

  • Incubation with Secondary Antibody: Dilute the fluorescently labeled secondary antibody in the blocking buffer to its recommended working concentration. Incubate the membrane in the antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with wash buffer to remove unbound secondary antibodies.

  • Imaging: Image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters for the fluorophore.

Interpretation of Results:

  • A strong fluorescent signal should only be observed at the spot corresponding to the target species of the secondary antibody.

  • Any significant signal at other spots indicates cross-reactivity.

Experimental_Workflow_Dot_Blot cluster_prep Membrane Preparation cluster_assay Assay cluster_analysis Analysis spot_igg Spot IgGs from different species air_dry Air Dry spot_igg->air_dry 1 hr block Block Membrane air_dry->block 1 hr incubate Incubate with Labeled Secondary Antibody block->incubate 1 hr wash Wash Membrane incubate->wash 3x 5 min image Image Fluorescence wash->image analyze Analyze Cross-Reactivity image->analyze

Immunofluorescence Protocol for Negative Control

This protocol is essential for assessing non-specific binding of the secondary antibody in the context of a cellular or tissue sample.

Materials:

  • Fixed and permeabilized cells or tissue sections on slides

  • Blocking buffer (containing normal serum from the same species as the secondary antibody)

  • Primary antibodies from different species

  • Fluorescently labeled secondary antibodies (e.g., Goat anti-Mouse IgG, Atto 565 and Donkey anti-Rabbit IgG, Alexa Fluor 488)

  • Wash buffer (e.g., PBS with 0.1% Triton X-100)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Blocking: Block the samples with blocking buffer for at least 1 hour at room temperature.

  • Primary Antibody Incubation (Control Sample): For the negative control, incubate a sample with only the blocking buffer, omitting the primary antibody.

  • Primary Antibody Incubation (Test Samples): Incubate other samples with the primary antibodies as per your standard protocol.

  • Washing: Wash the samples three times with wash buffer.

  • Secondary Antibody Incubation: Incubate all samples (including the negative control) with the fluorescently labeled secondary antibody cocktail for 1 hour at room temperature, protected from light.

  • Washing: Wash the samples three times with wash buffer, protected from light.

  • Mounting and Imaging: Mount the slides with antifade mounting medium and image using a fluorescence microscope with the appropriate filter sets.

Interpretation of Results:

  • The negative control sample (no primary antibody) should show no or minimal fluorescence. Any signal detected indicates non-specific binding of the secondary antibody to the sample.

  • In multiplex experiments, it is also crucial to run controls where each primary antibody is paired with all secondary antibodies individually to check for inter-species cross-reactivity.

Logical_Relationship_Cross_Reactivity_Control cluster_experiment Experimental Setup cluster_control Negative Control sample Fixed & Permeabilized Sample secondary_ab Secondary Antibody (e.g., Goat anti-Mouse Atto 565) sample->secondary_ab primary_ab Primary Antibody (e.g., Mouse IgG) primary_ab->sample Specific Signal Specific Signal secondary_ab->Specific Signal control_sample Fixed & Permeabilized Sample control_secondary_ab Secondary Antibody (e.g., Goat anti-Mouse Atto 565) control_sample->control_secondary_ab no_primary_ab No Primary Antibody no_primary_ab->control_sample Non-Specific Binding\n(Background) Non-Specific Binding (Background) control_secondary_ab->Non-Specific Binding\n(Background)

Conclusion

The selection of a fluorescently labeled secondary antibody requires careful consideration of its photophysical properties and, most importantly, its specificity. Atto 565 stands as a high-performance fluorophore, offering excellent brightness and photostability. However, like any secondary antibody conjugate, its performance is contingent on minimizing cross-reactivity. By employing highly cross-adsorbed secondary antibodies and validating their specificity through rigorous experimental controls, such as dot blots and immunofluorescence negative controls, researchers can confidently utilize Atto 565 and its alternatives to generate high-quality, reliable data in their immunoassays. This diligent approach is fundamental to the integrity and reproducibility of research in life sciences and drug development.

A Quantitative Showdown: Atto 565's Labeling Efficiency Compared to Leading Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fluorescent labeling, researchers are presented with a vast array of dyes, each with distinct characteristics. This guide provides a quantitative comparison of Atto 565 against other popular fluorescent dyes in a similar spectral range—Alexa Fluor 568, Cy3, and Rhodamine B. The focus is on key performance indicators that directly impact labeling efficiency and experimental success: molar extinction coefficient, quantum yield, and photostability. This objective analysis, supported by experimental data, is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Spectroscopic and Photophysical Properties: A Tabulated Comparison

The selection of a fluorescent dye is often a trade-off between brightness, photostability, and cost. The following table summarizes the key spectroscopic and photophysical properties of Atto 565 and its competitors. Higher molar extinction coefficients and quantum yields contribute to a brighter fluorescent signal, a critical factor in detecting low-abundance targets.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
Atto 565 564[1][2]590[1][2]120,000[1][3]0.90[1][2][3]
Alexa Fluor 568 578[4]603[4]91,000[4]0.69[4]
Cy3 548562150,000[1]0.24[1][5]
Rhodamine B 543563106,000[6]0.31 (in water)[7]

Note: The quantum yield of Rhodamine B is highly dependent on the solvent and can vary significantly.[8] The quantum yield of Cy3 can be enhanced when complexed with certain molecules.

Photostability: A Critical Factor for Imaging

Photostability, or the resistance of a dye to photobleaching upon exposure to excitation light, is a crucial parameter for applications requiring prolonged or intense illumination, such as super-resolution microscopy and time-lapse imaging. While standardized quantitative data for photostability can be method-dependent, the available information indicates the following:

  • Atto 565: Exhibits high thermal and photo-stability, making it suitable for single-molecule detection and high-resolution microscopy.[1][2][7][9]

  • Alexa Fluor 568: Generally considered to have greater photostability than traditional dyes like FITC and Cy dyes.[2][5] Studies have shown it to be significantly more resistant to photobleaching than Cy3.

  • Cy3: Can be susceptible to photobleaching, and its stability can be influenced by its environment.[1] An improved version, Cy3B, offers significantly increased photostability.[10]

  • Rhodamine B: Known for its good photostability.[11]

Experimental Protocols

Accurate and reproducible quantification of labeling efficiency is paramount. Below are detailed methodologies for determining the degree of labeling and assessing photostability.

Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a key indicator of conjugation efficiency. An optimal DOL, typically between 2 and 10 for antibodies, ensures a strong signal without causing protein aggregation or loss of function.[12]

Protocol:

  • Purification of the Conjugate: It is essential to remove all non-conjugated dye from the labeled protein. This is typically achieved through dialysis or gel filtration.[4][12][13]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀), which corresponds to the protein's absorbance.

    • Measure the absorbance at the dye's maximum absorption wavelength (Aₘₐₓ).[4][12][13]

  • Calculation: The DOL is calculated using the following formula:

    Where:

    • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). This accounts for the dye's absorbance at 280 nm.[12][13]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[12]

    • ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.

G Figure 1: Workflow for Determining the Degree of Labeling (DOL) cluster_purification Purification cluster_measurement Spectrophotometry cluster_calculation Calculation p1 Labeled Protein Solution p2 Dialysis / Gel Filtration p1->p2 p3 Purified Conjugate p2->p3 m1 Measure A280 p3->m1 m2 Measure Amax p3->m2 c1 Calculate Protein Concentration m1->c1 m2->c1 c2 Calculate Dye Concentration m2->c2 c3 Calculate DOL c1->c3 c2->c3 G Figure 2: Experimental Workflow for Photostability Assessment s1 Prepare Labeled Samples s2 Define Region of Interest (ROI) s1->s2 s3 Acquire Time-Lapse Images (Continuous Illumination) s2->s3 s4 Measure Fluorescence Intensity in ROI s3->s4 s5 Normalize Intensity to t=0 s4->s5 s6 Plot Normalized Intensity vs. Time s5->s6 s7 Compare Decay Rates s6->s7

References

A Head-to-Head Comparison: Atto 565 NHS Ester vs. Newer Generation Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the right fluorescent dye is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of the well-established Atto 565 NHS ester against a selection of popular newer generation fluorescent dyes in a similar spectral range. We will delve into their key performance characteristics, supported by experimental data, to empower you to make an informed decision for your specific application.

At a Glance: Key Performance Metrics

The brightness and longevity of a fluorescent signal are critical for sensitive detection and robust imaging. These characteristics are primarily determined by the dye's molar extinction coefficient (a measure of its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, the dye's resistance to photobleaching, is crucial for experiments requiring long exposure times or intense illumination.

Here, we summarize the key spectral and photophysical properties of this compound and its modern counterparts.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound 562589120,0000.90108,000
Alexa Fluor 555 NHS ester 555565150,0000.1015,000
Alexa Fluor 568 NHS ester 57860391,3000.6962,997
Cy3B NHS ester 559570130,000>0.7>91,000
Dyomics 560 NHS ester 559578120,000--

Note: Brightness is a calculated value (Extinction Coefficient x Quantum Yield) and provides a theoretical measure for comparison. Actual performance may vary depending on the conjugation efficiency and experimental conditions.

In-Depth Look: Performance Characteristics

This compound is a rhodamine-based dye known for its high fluorescence quantum yield and excellent thermal and photostability. These characteristics make it a suitable candidate for demanding applications such as single-molecule detection.

Alexa Fluor 555 and 568 NHS esters are part of a widely recognized family of fluorescent dyes. Alexa Fluor dyes are known for their strong photostability, with Alexa Fluor 555 being noted as significantly more resistant to photobleaching than Cy3. However, it's important to note that Alexa Fluor 555 has a relatively low quantum yield. Alexa Fluor 568 offers a higher quantum yield, contributing to its brightness.

Cy3B NHS ester is an improved version of the traditional Cy3 dye, engineered for significantly increased fluorescence quantum yield and photostability. This makes it a strong competitor in the orange-red fluorescent dye landscape.

Dyomics 560 NHS ester is another alternative in this spectral range, offering a high extinction coefficient.

While direct, quantitative head-to-head photostability comparisons under identical conditions are not extensively published, the general consensus from various sources is that the newer generation dyes, particularly the Alexa Fluor and Cy-B series, offer enhanced resistance to photobleaching compared to older cyanine dyes. Atto dyes are also consistently reported to have high photostability. The choice between them may, therefore, depend on the specific requirements of the experiment, such as the need for extreme brightness or the longest possible imaging time.

Experimental Protocols

To ensure the reliable performance of these fluorescent dyes, proper experimental execution is crucial. Below are detailed protocols for antibody conjugation and a general workflow for immunofluorescence microscopy.

Antibody Conjugation with NHS Ester Dyes

This protocol describes the covalent labeling of antibodies with amine-reactive NHS ester fluorescent dyes.

G Workflow: Antibody Conjugation with NHS Ester Dyes cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization A Dissolve Antibody in Bicarbonate Buffer (pH 8.3) C Add Dye Stock to Antibody Solution (Molar Ratio 9:1 to 15:1) A->C B Prepare 10 mM Dye Stock Solution in Anhydrous DMSO B->C D Incubate for 1 hour at Room Temperature (in the dark) C->D E Prepare Size-Exclusion Chromatography Column D->E F Apply Reaction Mixture to Column E->F G Elute and Collect Labeled Antibody F->G H Measure Absorbance at 280 nm and Dye's λmax G->H I Calculate Degree of Labeling (DOL) H->I

Caption: Antibody conjugation workflow using NHS ester dyes.

Materials:

  • Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)

  • NHS ester fluorescent dye

  • 1 M Sodium Bicarbonate solution, pH 8.3

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2.5 mg/mL. If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate solution.

  • Prepare the Dye Stock Solution: Dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: While gently stirring, add 15-25 µL of the 10 mM dye stock solution for every 1 mL of the antibody solution. This corresponds to a dye-to-protein molar ratio of approximately 9:1 to 15:1. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Prepare a size-exclusion chromatography column (e.g., 10 x 300 mm Sephadex® G-25) equilibrated with 1X PBS.

    • Apply the reaction mixture to the column and allow it to enter the column bed.

    • Elute the labeled antibody with 1X PBS. The first colored band to elute is the conjugated antibody.

  • Calculate the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and the excitation maximum of the dye (Amax).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law.

    • The DOL is the molar ratio of the dye to the protein.

Immunofluorescence Microscopy Protocol

This protocol provides a general workflow for staining fixed cells with a directly labeled primary antibody.

G Workflow: Direct Immunofluorescence Staining cluster_prep Cell Preparation cluster_staining Staining cluster_wash Washing cluster_imaging Imaging A Culture and Fix Cells (e.g., 4% PFA) B Permeabilize Cells (e.g., 0.1% Triton X-100) A->B C Block with 1% BSA in PBS B->C D Incubate with Fluorescently Labeled Primary Antibody C->D E Wash 3x with PBS D->E F Mount Coverslip with Antifade Reagent E->F G Image with Fluorescence Microscope F->G

Safety Operating Guide

Proper Disposal of Atto 565 NHS Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Atto 565 NHS ester, a fluorescent dye commonly used in bioconjugation.

This compound is an amine-reactive fluorescent label. While specific hazard classifications may vary by supplier, it is prudent to handle it with care and assume it requires disposal as chemical waste. The primary directive from manufacturers is to "Dispose of contents/container in accordance with licensed collector's sorting instructions" and to "Avoid release to the environment."[1]

This guide expands on these instructions to provide a comprehensive operational plan for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection (Safety glasses or goggles)
Protective Gloves (Nitrile or other chemically resistant gloves)
Lab Coat
For solid powder: A dust mask (e.g., N95) is recommended[2]

Disposal Procedures

The proper disposal method for this compound depends on its form: unreacted solid powder, concentrated solutions, dilute aqueous solutions, or contaminated labware.

Step 1: Waste Segregation and Collection

All waste generated from the use of this compound should be considered chemical waste and segregated from regular trash. Use a designated, clearly labeled, and sealed waste container. The container should be made of a material compatible with the solvents used (e.g., a high-density polyethylene container for solutions in DMSO or DMF).

Step 2: Managing Different Waste Streams

A. Unused or Expired Solid this compound:

  • Do Not Dispose in Regular Trash: The solid powder should never be disposed of in the regular trash.

  • Collection: Collect the original vial containing the unused or expired product in your designated chemical waste container.

  • Labeling: Ensure the waste container is labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

B. Concentrated Solutions (e.g., in DMSO or DMF):

  • Collection: Collect all concentrated stock solutions in a sealed, labeled hazardous waste container.

  • No Drain Disposal: Never dispose of concentrated solutions of this compound down the drain. Organic solvents like DMSO and DMF are not suitable for sewer disposal.

  • Rinsate Collection: When rinsing glassware that contained concentrated solutions, the first rinse should be collected as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but consult your local EHS guidelines.

C. Dilute Aqueous Solutions and Reaction Mixtures:

  • Hydrolysis for Deactivation: N-hydroxysuccinimidyl (NHS) esters react with water (hydrolyze), especially at a neutral to high pH (optimally 8.3-8.5), to form the corresponding carboxylic acid, which is no longer reactive with amines. While this deactivates the NHS ester moiety, it does not necessarily render the rhodamine dye component non-hazardous.

  • Aqueous Waste Collection: It is best practice to collect all aqueous waste containing Atto 565, even after hydrolysis, as chemical waste.

  • Consult EHS: Do not dispose of dilute solutions down the drain without explicit permission from your institution's EHS department. Some institutions may allow for the disposal of very dilute, non-mutagenic fluorescent dyes via the sanitary sewer, but this must be confirmed.

D. Contaminated Labware and Debris (e.g., pipette tips, gloves, gels):

  • Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container.

  • Gels: Electrophoresis gels stained with Atto 565 should be collected in a sealed container and disposed of as hazardous waste.

Step 3: Arranging for Chemical Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste container. Follow all institutional protocols for waste accumulation, storage, and pickup requests.

Experimental Protocol: Hydrolysis of this compound

For aqueous solutions from labeling reactions, you can ensure the reactive NHS ester is quenched before collection.

  • Adjust pH: Ensure the pH of the aqueous solution is between 7 and 8.5. If acidic, adjust with a small amount of a suitable buffer like sodium bicarbonate.

  • Incubate: Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.

  • Collect for Disposal: Transfer the solution to your designated aqueous hazardous waste container.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Start: Identify this compound Waste cluster_1 Waste Streams cluster_2 Disposal Actions cluster_3 Final Disposal Waste_Type What is the form of the waste? Solid_Powder Solid Powder (Unused/Expired) Waste_Type->Solid_Powder Solid Concentrated_Solution Concentrated Solution (e.g., in DMSO/DMF) Waste_Type->Concentrated_Solution Concentrated Solution Dilute_Aqueous Dilute Aqueous Solution / Reaction Mixture Waste_Type->Dilute_Aqueous Dilute Aqueous Contaminated_Debris Contaminated Labware / Debris Waste_Type->Contaminated_Debris Contaminated Debris Collect_Solid Collect in labeled solid chemical waste container Solid_Powder->Collect_Solid Collect_Liquid Collect in labeled liquid chemical waste container Concentrated_Solution->Collect_Liquid Hydrolyze Optional: Hydrolyze NHS ester (pH 7-8.5) Dilute_Aqueous->Hydrolyze Collect_Debris Collect in labeled solid chemical waste container Contaminated_Debris->Collect_Debris EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) Collect_Solid->EHS_Pickup Collect_Liquid->EHS_Pickup Collect_Aqueous Collect in labeled aqueous chemical waste container Hydrolyze->Collect_Aqueous Collect_Aqueous->EHS_Pickup Collect_Debris->EHS_Pickup

References

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